6-HEX, SE
Description
Properties
Molecular Formula |
C25H9Cl6NO9 |
|---|---|
Molecular Weight |
680.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C25H9Cl6NO9/c26-9-3-6(23(37)41-32-12(33)1-2-13(32)34)16(29)15-14(9)24(38)40-25(15)7-4-10(27)19(35)17(30)21(7)39-22-8(25)5-11(28)20(36)18(22)31/h3-5,35-36H,1-2H2 |
InChI Key |
KBCLKGGWJLQAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C3C(=C2Cl)C4(C5=CC(=C(C(=C5OC6=C(C(=C(C=C64)Cl)O)Cl)Cl)O)Cl)OC3=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
6-HEX, SE: A Technical Guide for Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-HEX, SE, which stands for 6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester, is a widely utilized fluorescent dye in the field of molecular biology. As a derivative of fluorescein, it possesses a hexachlorinated structure that modifies its spectral properties. The succinimidyl ester (SE) functional group makes it an amine-reactive probe, enabling its covalent conjugation to primary amines present in biomolecules such as proteins, peptides, and amino-modified oligonucleotides. This technical guide provides an in-depth overview of this compound, its applications, relevant experimental protocols, and a comparative analysis with other common fluorescent dyes.
Core Applications in Molecular Biology
The primary application of this compound is in the labeling of oligonucleotides for use in various nucleic acid analysis techniques.[1] Its spectral characteristics make it particularly suitable for multiplex assays where multiple fluorescent signals are detected simultaneously.
The most prominent applications include:
-
Real-Time Polymerase Chain Reaction (qPCR): 6-HEX is frequently used as a reporter dye in hydrolysis probes, such as TaqMan® probes, Scorpion® primers, and Molecular Beacons.[2] In these applications, the probe is labeled with a reporter dye (like 6-HEX) at the 5' end and a quencher at the 3' end. The fluorescence of the reporter is quenched until the probe hybridizes to the target DNA sequence and is subsequently cleaved by the exonuclease activity of the DNA polymerase, separating the reporter from the quencher and generating a fluorescent signal.
-
Nucleic Acid Sequencing: 6-HEX labeled primers are employed in DNA sequencing to generate fluorescently labeled fragments that can be detected during electrophoresis.[3]
-
Genetic Analysis: Techniques such as Amplified Fragment Length Polymorphism (AFLP) and microsatellite analysis utilize 6-HEX labeled primers for the detection and sizing of DNA fragments.[2]
Quantitative Data Presentation
A clear understanding of the photophysical properties of a fluorescent dye is crucial for experimental design and data interpretation. The following table summarizes the key quantitative data for 6-HEX and provides a comparison with other commonly used fluorescent dyes in a similar spectral range, VIC and JOE.[2][4][5][6]
| Property | 6-HEX | VIC | JOE |
| Excitation Maximum (λex) | ~535 nm | ~538 nm | ~520 nm |
| Emission Maximum (λem) | ~556 nm | ~554 nm | ~548 nm |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | Data not consistently available | ~73,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.30 | Higher than HEX and JOE | Data not consistently available |
| Common Quencher Pairing | BHQ-1 | QSY-7, TAMRA | BHQ-1, TAMRA |
Note: The molar extinction coefficient and quantum yield can be influenced by the conjugation substrate and the local environment. VIC is often cited as having a stronger fluorescent signal than HEX and JOE.[4]
Experimental Protocols
Labeling of Amino-Modified Oligonucleotides with this compound
This protocol outlines the general steps for the covalent labeling of a 5'-amino-modified oligonucleotide with this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amino-modified oligonucleotide
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Purification system (e.g., HPLC)
Protocol:
-
Prepare the this compound solution: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the succinimidyl ester is moisture-sensitive.
-
Prepare the oligonucleotide solution: Resuspend the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mM.
-
Labeling reaction: In a microcentrifuge tube, combine the oligonucleotide solution with a 10-20 fold molar excess of the this compound solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: The labeled oligonucleotide must be purified from unreacted dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is a common and effective method for this purification.[3][7]
-
Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. The addition of the hydrophobic 6-HEX dye allows for the separation of the labeled oligonucleotide from the unlabeled ones.[8][9]
-
Anion-Exchange HPLC (AE-HPLC): This method separates molecules based on their charge. It can be effective for purifying oligonucleotides, but the resolution may decrease with increasing oligonucleotide length.[9]
-
-
Analysis and Quantification: After purification, the concentration and labeling efficiency of the 6-HEX labeled oligonucleotide should be determined using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-HEX (~535 nm).
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, should be determined experimentally for each specific protein.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Protein to be labeled
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
-
Storage buffer for the labeled protein
Protocol:
-
Prepare the protein solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the protein for reaction with the dye.
-
Prepare the this compound solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling reaction: While gently vortexing the protein solution, add the desired amount of the this compound solution. A molar ratio of dye to protein of 10:1 to 20:1 is a common starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring or rocking.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-HEX (~535 nm).
Mandatory Visualization
TaqMan® qPCR Workflow
The following diagram illustrates the mechanism of a TaqMan® hydrolysis probe assay, a primary application for 6-HEX labeled oligonucleotides.
Caption: Workflow of a TaqMan® hydrolysis probe qPCR assay.
Logical Relationship of Amine-Reactive Labeling
The following diagram illustrates the fundamental chemical reaction between the succinimidyl ester of this compound and a primary amine on a target biomolecule.
Caption: Amine-reactive labeling with this compound.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. bioke.com [bioke.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. lumiprobe.com [lumiprobe.com]
- 7. mz-at.de [mz-at.de]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. labcluster.com [labcluster.com]
A Technical Guide to the Exc-itation and Emission Spectra of 6-HEX, SE
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), an amine-reactive fluorescent dye. It details the core spectroscopic and physicochemical properties, presents standardized protocols for spectral characterization, and illustrates key experimental and chemical workflows. This document is intended to serve as a comprehensive resource for professionals utilizing fluorescent labeling technologies in molecular biology, diagnostics, and drug development.
Core Spectroscopic and Physicochemical Properties
This compound is a hexachlorinated derivative of the fluorescein fluorophore, engineered for covalent labeling of biomolecules.[1][2] The succinimidyl ester (SE) moiety enables a facile and specific reaction with primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a highly stable amide bond. This makes it a valuable tool for attaching a bright, green-yellow fluorescent label to proteins, peptides, and amino-modified oligonucleotides.[1][3]
The quantitative spectroscopic and chemical data for 6-HEX are summarized in the table below. These values are critical for designing and executing fluorescence-based assays, including quantitative PCR (qPCR), nucleic acid sequencing, and fluorescence microscopy.
| Property | Value | Source(s) |
| Full Chemical Name | 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester | [1] |
| Molecular Formula | C₂₁H₆Cl₆O₇ (for HEX acid) | [4] |
| Molecular Weight | 680.06 g/mol (for SE form) | [5] |
| 582.99 g/mol (for acid form) | [4] | |
| Excitation Maximum (λex) | 532-533 nm | [4][6] |
| Emission Maximum (λem) | 549-556 nm | [4][6] |
| Extinction Coefficient (ε) | 87,770 L⋅mol⁻¹⋅cm⁻¹ (at 533 nm) | [4] |
| Fluorescence Quantum Yield (ΦF) | 0.57 | [4] |
| Recommended Solvents | DMSO, DMF | [4] |
Note: Spectroscopic properties such as extinction coefficient and quantum yield are provided for the parent HEX carboxylic acid, as they are minimally affected by the succinimidyl ester group.
The Principles of Fluorescence
Fluorescence is a molecular phenomenon where a molecule absorbs light at a specific wavelength and, after a brief excited-state lifetime, emits light at a longer, lower-energy wavelength. This process can be visualized using a simplified Jablonski diagram, which illustrates the electronic and vibrational states of a fluorophore. The key events are:
-
Excitation: A photon of a specific energy is absorbed by the fluorophore, promoting an electron from the ground electronic state (S₀) to an excited singlet state (S₁).
-
Non-Radiative Relaxation: The excited electron rapidly loses some energy as heat through vibrational relaxation, descending to the lowest vibrational level of the S₁ state.
-
Fluorescence Emission: The electron returns to the ground electronic state (S₀) by emitting a photon. Because energy was lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. The difference between the excitation and emission maxima is known as the Stokes Shift.
**3. Experimental Protocols for Spectral Characterization
Accurate characterization of a fluorophore's spectral properties is essential for its effective use. The following protocols outline standard methodologies for measuring the excitation/emission spectra and the relative quantum yield of this compound.
This protocol describes the use of a spectrofluorometer to determine the wavelengths of maximum excitation and emission.
Methodology:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Protect from light and moisture.
-
Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The final concentration should result in an absorbance of ~0.05 at the excitation maximum to avoid inner-filter effects.
-
Prepare a "blank" sample containing only the experimental buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and its light source (typically a Xenon arc lamp) and allow it to stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Place the blank cuvette in the sample holder.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the expected absorption maximum (533 nm for 6-HEX).
-
Scan the emission monochromator across a range that includes the expected emission (e.g., 540 nm to 650 nm).
-
Record the resulting spectrum. This is the blank emission scan.
-
Replace the blank with the sample cuvette and repeat the scan to obtain the sample's emission spectrum.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the peak wavelength determined from the emission spectrum (approx. 550 nm).
-
Scan the excitation monochromator across a range that includes the expected absorption (e.g., 450 nm to 545 nm).
-
Measure both the blank and sample under these conditions.
-
-
Data Analysis:
-
Subtract the blank spectrum from the corresponding sample spectrum to correct for background signal and Raman scattering from the solvent.
-
Identify the wavelength at the peak of the corrected spectra to determine the excitation and emission maxima.
-
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a reference standard with a similar excitation and emission range to 6-HEX (e.g., Rhodamine 6G in ethanol, ΦF ≈ 0.95).
-
Sample Preparation:
-
Prepare a series of five dilutions for both the 6-HEX sample and the reference standard in the same solvent/buffer.
-
The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to ensure linearity and minimize reabsorption effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and standard at the chosen excitation wavelength (e.g., 533 nm).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each dilution.
-
The excitation wavelength must be identical for both the sample and the standard. The excitation and emission slit widths must also be kept constant across all measurements.
-
-
Data Analysis:
-
For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).
-
Plot the integrated fluorescence intensity versus absorbance for both the 6-HEX sample and the reference standard.
-
Perform a linear regression for both datasets. The slope of the resulting line is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (ΦF,X) using the following equation:
ΦF,X = ΦF,S * (GradX / GradS) * (nX² / nS²)
Where:
-
ΦF,S is the quantum yield of the standard.
-
GradX and GradS are the gradients from the plot of integrated fluorescence vs. absorbance for the sample and standard, respectively.
-
nX and nS are the refractive indices of the sample and standard solutions (if the solvents are different).
-
Application in Biomolecule Labeling
The primary utility of this compound is its ability to covalently attach to biomolecules. The succinimidyl ester is an amine-reactive functional group that forms a stable amide linkage with primary amines, displacing the N-hydroxysuccinimide (NHS) group in the process. This reaction is highly efficient at slightly alkaline pH (7.5-8.5).
This labeling capability is fundamental to many applications in research and drug development, enabling the tracking, visualization, and quantification of specific molecules in complex biological systems. For instance, 6-HEX labeled oligonucleotides are widely used as probes in qPCR and FISH, while labeled antibodies are essential for immunoassays and fluorescence microscopy.
References
- 1. This compound [6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester] *Single Isomer* - 5 mg | amp-tec [amp-tec.com]
- 2. CHEBI:52653 [ebi.ac.uk]
- 3. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound [6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester] *Single Isomer* | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
6-HEX Fluorescent Probe: A Technical Deep Dive into its Mechanism of Action
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical guide on the mechanism of action of the 6-HEX (hexachlorofluorescein) fluorescent probe, a widely utilized tool in molecular biology and diagnostics. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core principles of 6-HEX functionality, particularly in the context of quantitative real-time polymerase chain reaction (qPCR), and offers detailed experimental insights.
Core Mechanism of Action: FRET-Based Hydrolysis Probes
The primary mechanism of action for 6-HEX as a fluorescent probe in applications like qPCR is based on Fluorescence Resonance Energy Transfer (FRET) .[1] In this system, 6-HEX functions as the reporter fluorophore, and its fluorescence is controlled by a proximal quencher molecule.
In its most common application, the 6-HEX dye is covalently attached to the 5' end of a target-specific oligonucleotide probe. A quencher molecule, often a non-fluorescent "dark" quencher like Black Hole Quencher® 1 (BHQ®-1), is attached to the 3' end of the same probe.[2][3] When the probe is intact and free in solution, the close proximity of the quencher to the 6-HEX dye allows for efficient FRET.[1][4]
The process unfolds as follows:
-
Excitation: The 6-HEX fluorophore absorbs light at its excitation maximum.[1]
-
Energy Transfer (Quenching): Instead of emitting fluorescence, the excited 6-HEX molecule transfers its energy in a non-radiative manner to the nearby quencher.[1][4] This energy is then dissipated as heat by the quencher. As a result, the probe in its intact state exhibits minimal fluorescence.
-
Hybridization and Hydrolysis: During the annealing step of PCR, the 6-HEX labeled probe hybridizes to its complementary target sequence on the DNA template. As the Taq DNA polymerase extends the primer during the extension phase, its inherent 5' to 3' exonuclease activity cleaves the probe.[4]
-
Signal Generation: This enzymatic cleavage separates the 6-HEX reporter dye from the quencher molecule.[4] Freed from the quenching effect, the 6-HEX dye can now emit its characteristic fluorescence upon excitation. The resulting fluorescent signal is directly proportional to the amount of amplified DNA, allowing for real-time monitoring of the PCR reaction.
Another potential quenching mechanism is static quenching , also known as contact quenching. This occurs when the fluorophore and quencher form a non-fluorescent ground-state complex, or intramolecular dimer.[1] The efficiency of static quenching is dependent on the affinity between the reporter and quencher molecules and tends to decrease at higher temperatures.[1]
It has also been noted that the DNA bases themselves can have a quenching effect on fluorophores through a mechanism suggested to be photo-induced electron transfer. The efficiency of this quenching by nucleobases is in the order of G > C ≥ A ≥ T.[5]
Quantitative Data Summary
The photophysical properties of the 6-HEX fluorescent probe are critical for its application and are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 533 - 537 nm | [6][7][8][9][10] |
| Emission Maximum (λem) | 549 - 559 nm | [6][7][8][9][10] |
| Molar Extinction Coefficient (ε) | ~73,000 - 96,000 M⁻¹cm⁻¹ | [7][10] |
| Quantum Yield (Φ) | ~0.7 | [7] |
| Recommended Quencher | Black Hole Quencher® 1 (BHQ®-1) | [2][3][11] |
Experimental Protocols
General Protocol for Quantitative PCR (qPCR) using a 6-HEX Hydrolysis Probe
This protocol provides a general framework for a typical qPCR experiment using a 6-HEX labeled hydrolysis probe. Optimization of primer and probe concentrations, as well as annealing temperatures, is recommended for specific assays.[12]
1. Reagent Preparation:
-
Primers and Probe: Resuspend lyophilized primers and the 6-HEX labeled probe in nuclease-free water or a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM. Store at -20°C and protect the probe from light.[2]
-
Master Mix: Use a commercially available qPCR master mix that is compatible with probe-based assays. These mixes typically contain dNTPs, a hot-start Taq DNA polymerase, MgCl₂, and a reaction buffer.
-
Template DNA/cDNA: Prepare a dilution series of your template DNA or cDNA. For gene expression analysis, ensure RNA is of high quality and has been reverse transcribed into cDNA.[13]
2. Reaction Setup:
-
Assemble the qPCR reactions on ice to minimize non-specific amplification.
-
A typical 20 µL reaction mixture is as follows:
| Component | Final Concentration | Volume (µL) |
| qPCR Master Mix (2x) | 1x | 10 |
| Forward Primer (10 µM) | 200 - 900 nM | 0.4 - 1.8 |
| Reverse Primer (10 µM) | 200 - 900 nM | 0.4 - 1.8 |
| 6-HEX Probe (10 µM) | 100 - 250 nM | 0.2 - 0.5 |
| Template DNA/cDNA | Varies | X |
| Nuclease-free water | - | Up to 20 |
-
Include no-template controls (NTCs) to check for contamination.
3. Thermal Cycling:
-
Set up the real-time PCR instrument with the appropriate filters for 6-HEX detection.
-
A typical thermal cycling protocol is as follows:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-3 min | 1 |
| Denaturation | 95 | 10-15 s | 40 |
| Annealing/Extension | 60-65 | 30-60 s (acquire data) |
-
The annealing/extension temperature should be optimized for the specific primer and probe set. The probe's melting temperature (Tm) should be 5-10°C higher than that of the primers.[12]
4. Data Analysis:
-
The real-time PCR instrument will generate an amplification plot showing the fluorescence signal versus the cycle number.
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold. The Ct value is inversely proportional to the initial amount of target nucleic acid.
-
For quantitative analysis, a standard curve can be generated using a serial dilution of a known amount of the target sequence.
Visualizations
References
- 1. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. Probe HEX-BHQ1 - Generi Biotech [generi-biotech.com]
- 3. izasascientific.com [izasascientific.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. The mechanism and regularity of quenching the effect of bases on fluorophores: the base-quenched probe method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glenresearch.com [glenresearch.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 10. eurofinsgenomics.com [eurofinsgenomics.com]
- 11. microsynth.com [microsynth.com]
- 12. pcrbio.com [pcrbio.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
The Succinimidyl Ester in 6-HEX, SE: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from diagnostics to therapeutic development. Among the arsenal of fluorescent probes, 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) has emerged as a widely utilized reagent. This guide provides a detailed examination of the core of its functionality: the succinimidyl ester group, and its application in labeling biomolecules.
Core Chemistry of the Succinimidyl Ester
The reactivity of this compound is conferred by the N-hydroxysuccinimide (NHS) ester group. This functional group is highly susceptible to nucleophilic attack by primary and secondary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues. The reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the 6-HEX fluorophore to the target biomolecule.
A critical consideration in the use of succinimidyl esters is the competing hydrolysis reaction, where the ester reacts with water, leading to the formation of the unreactive 6-HEX carboxylic acid and N-hydroxysuccinimide. This side reaction is highly dependent on the pH of the reaction buffer.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the general characteristics of the succinimidyl ester reaction.
| Property | Value | Reference(s) |
| Molecular Weight | 680.06 g/mol | |
| Excitation Maximum (λex) | 533 nm | [1] |
| Emission Maximum (λem) | 550 nm | [1] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.57 (for HEX carboxylic acid) | [1] |
| Recommended Storage | -20°C, protected from light and moisture |
Table 1: Physicochemical and Spectroscopic Properties of this compound.
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| Reaction pH | 8.3 - 8.5 | Below this range, the amine is protonated and less reactive. Above this range, hydrolysis is significantly increased. | [3] |
| Reaction Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, 0.1 M Sodium Tetraborate | Buffers should be free of primary amines (e.g., Tris). | [3][4] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh or store desiccated at -20°C. | [3] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | The optimal time can vary depending on the biomolecule and desired degree of labeling. | [3] |
| Molar Excess of this compound | 5- to 20-fold over protein; variable for oligonucleotides | The optimal ratio should be determined empirically. |
Table 2: Key Parameters for Labeling Reactions with this compound.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Table 3: General Hydrolysis Rate of NHS Esters. This data illustrates the significant impact of pH and temperature on the stability of the succinimidyl ester group.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 533 nm (for 6-HEX).
Protocol 2: Labeling of Amine-Modified Oligonucleotides with this compound
Materials:
-
Amine-modified oligonucleotide (100 µg)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Tetraborate, pH 8.5
-
Ethanol (70% and 100%, ice-cold)
-
3 M Sodium Acetate, pH 5.2
-
Nuclease-free water
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve 100 µg of the amine-modified oligonucleotide in 100 µL of the reaction buffer.
-
Prepare this compound Stock Solution: Dissolve 1 mg of this compound in 50 µL of anhydrous DMSO.
-
Labeling Reaction: Add approximately 20 µL of the this compound stock solution to the oligonucleotide solution. Mix well and incubate for 2-4 hours at room temperature in the dark.
-
Purification (Ethanol Precipitation): a. Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2, and 2.5 volumes of ice-cold 100% ethanol to the reaction mixture. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes. f. Remove the supernatant and air-dry the pellet.
-
Resuspend: Resuspend the labeled oligonucleotide pellet in a desired volume of nuclease-free water or buffer.
-
Further Purification (Optional): For higher purity, the labeled oligonucleotide can be further purified by HPLC.[5]
Visualizations
Caption: Reaction mechanism of this compound with an amine-containing biomolecule.
Caption: Workflow for DNA fragment analysis using a 6-HEX labeled primer.[6][7][8]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Extinction Coefficient [HEX] | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 6. What is the workflow of the DNA fragment analysis? | AAT Bioquest [aatbio.com]
- 7. kemerovo.dia-m.ru [kemerovo.dia-m.ru]
- 8. Fragment Analysis Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
6-HEX, SE: A Comprehensive Technical Guide to its Absorbance and Fluorescence Properties
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-HEX, SE) is a widely utilized amine-reactive fluorescent probe, particularly prominent in the fields of nucleic acid sequencing and analysis.[1][2] As a derivative of the fluorescein dye, this compound offers distinct spectral properties that make it a valuable tool for fluorescently labeling biomolecules. This technical guide provides a detailed overview of the core absorbance and fluorescence characteristics of this compound, along with experimental protocols for its application and characterization.
Core Spectroscopic Properties
The utility of a fluorophore is defined by its ability to absorb and emit light. The key quantitative parameters for this compound are summarized below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 533 nm | [1][3][4] |
| Emission Maximum (λem) | 549 nm, 550 nm, 559 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | 87,770 L·mol⁻¹·cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.57 | [3] |
| Recommended Solvents | DMF or DMSO | [1][2] |
Note: The emission maximum can show slight variations depending on the solvent environment and conjugation state.
Experimental Protocols
Measuring Absorbance and Fluorescence Spectra
A precise determination of the absorbance and fluorescence spectra of this compound is fundamental for its application. Here is a general protocol for these measurements:
1. Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] For example, to prepare a 10 mM stock solution from 1 mg of this compound (molar mass ~680.1 g/mol ), dissolve it in approximately 147 µL of solvent.
-
Working Solution: Dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a concentration suitable for spectroscopic measurements. For absorbance, a concentration in the micromolar range is typically used to ensure the absorbance reading is within the linear range of the spectrophotometer (generally below 1.0). For fluorescence, a lower concentration, often in the nanomolar range, is used to avoid inner filter effects.
2. Absorbance Measurement:
-
Use a UV-Visible spectrophotometer.
-
Blank the instrument with the same buffer used to prepare the working solution.
-
Measure the absorbance spectrum of the this compound working solution across a relevant wavelength range (e.g., 300-700 nm) to determine the absorbance maximum (λmax).
3. Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (approximately 533 nm).
-
Record the emission spectrum over a suitable wavelength range (e.g., 540-700 nm) to determine the emission maximum (λem).
-
To determine the quantum yield, a reference standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G) is measured under identical conditions. The quantum yield of this compound can then be calculated relative to the standard.
Protein Labeling with this compound
This compound is an amine-reactive dye that covalently attaches to primary amines (e.g., on lysine residues) of proteins and other biomolecules through its succinimidyl ester group.[5]
1. Prepare Protein Solution:
-
Dissolve the protein to be labeled in a buffer at a pH of 8.3-9.0, such as 0.1 M sodium bicarbonate buffer.[5][6] Amine-containing buffers like Tris should be avoided as they will compete for reaction with the dye.[7] The recommended protein concentration is typically 2-10 mg/mL.[6]
2. Prepare Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.[6][7]
3. Labeling Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is often a 10:1 molar ratio of dye to protein.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[7]
4. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[6]
-
Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of this compound (~533 nm).
-
The DOL can be calculated using the Beer-Lambert law, accounting for the extinction coefficients of both the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.
Visualizations
Experimental Workflow for Protein Labeling
References
- 1. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 2. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. ulab360.com [ulab360.com]
- 7. lumiprobe.com [lumiprobe.com]
6-HEX, SE: A Technical Guide to Quantum Yield and Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) is a widely utilized fluorescent probe in molecular biology and biotechnology. As a derivative of fluorescein, it exhibits bright green fluorescence and is particularly favored for its application in nucleic acid sequencing and labeling of amine-containing molecules.[1][2] This technical guide provides an in-depth overview of the core photophysical properties of this compound, namely its quantum yield and extinction coefficient, and details the experimental protocols for their determination.
Core Photophysical Properties
The efficiency of a fluorophore is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The extinction coefficient quantifies the molecule's ability to absorb light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.[3]
Data Presentation
The quantitative photophysical data for this compound are summarized in the table below.
| Property | Value | Units |
| Molar Extinction Coefficient (ε) | 87,770 | cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.57 | - |
| Excitation Maximum (λex) | 533 | nm |
| Emission Maximum (λem) | 549 | nm |
Data sourced from BroadPharm.[1]
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is crucial for the quantitative application of fluorescent probes. The following sections describe the generalized experimental methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Methodology:
-
Preparation of a Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution using a high-purity solvent.
-
Absorbance Measurement: The absorbance of each dilution is measured at the absorption maximum (λmax) of this compound (533 nm) using a UV-Vis spectrophotometer. A cuvette with a standard path length of 1 cm is typically used.
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the corresponding molar concentrations. The molar extinction coefficient (ε) is then calculated from the slope of the linear regression of this curve, according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield is often determined using a comparative method, by referencing a standard with a known quantum yield.
Methodology:
-
Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties similar to this compound is chosen. For green-emitting dyes, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common reference.[4]
-
Preparation of Solutions: A series of dilute solutions of both the this compound sample and the reference standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the chosen excitation wavelength. Subsequently, the fluorescence emission spectra of each solution are recorded using a spectrofluorometer, exciting at the same wavelength.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution. A plot of the integrated fluorescence intensity versus absorbance is created for both the this compound sample and the reference standard. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where Φ_std is the quantum yield of the standard, m_sample and m_std are the slopes of the linear regression for the sample and standard plots, respectively, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
Experimental Workflow: Labeling of Biomolecules
This compound is an amine-reactive dye, meaning its succinimidyl ester group readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or amine-modified oligonucleotides, to form stable amide bonds.[1]
Caption: General workflow for labeling a biomolecule with this compound and subsequent detection.
Signaling Pathways and Applications
While this compound is not typically associated with the direct study of specific cellular signaling pathways in the way a targeted biosensor might be, its utility as a fluorescent label is paramount in various applications that indirectly touch upon cellular processes. Its primary application lies in the fluorescent labeling of oligonucleotides for use in:
-
DNA Sequencing: As a dye for Sanger sequencing and in fragment analysis.
-
Polymerase Chain Reaction (PCR): In real-time PCR (qPCR) as a reporter dye in TaqMan probes and other probe-based assays.
By enabling the detection and quantification of specific nucleic acid sequences, this compound plays a crucial role in gene expression analysis, genotyping, and pathogen detection, all of which are fundamental to understanding cellular signaling and function.
References
- 1. HEX NHS ester, 6-isomer, 2129651-79-0 | BroadPharm [broadpharm.com]
- 2. This compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) *Single Isomer* | AAT Bioquest | Biomol.com [biomol.com]
- 3. A brilliant new addition to the fluorescent probe toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Handling of 6-HEX, SE: A Technical Guide to Storage and Stability
For researchers, scientists, and drug development professionals, ensuring the integrity of fluorescent labeling reagents is paramount to achieving reliable and reproducible results. This guide provides an in-depth overview of the storage and stability guidelines for 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a widely used amine-reactive fluorescent probe in nucleic acid sequencing and other biological research.
Proper handling and storage are critical for maintaining the functionality of this compound. This document outlines the recommended conditions, stability profiles, and essential handling procedures to maximize its shelf-life and performance in labeling applications.
Chemical and Physical Properties
This compound is a yellow, lyophilized powder.[1][2][3] Its chemical and spectral properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C25H9Cl6NO9 | [1][2] |
| Molecular Weight | 680.1 g/mol | [1][2] |
| Absorbance Maximum (λmax) | 533 nm | [1][2][4] |
| Emission Maximum (λem) | 550 nm | [1][2][4] |
Storage and Handling Recommendations
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage and handling guidelines.
Shipping and Initial Receipt
This compound is typically shipped on ice.[1][2] Upon receipt, the product should be immediately transferred to the recommended storage conditions.
Long-Term Storage
For optimal stability, this compound in its lyophilized form should be stored at -20°C and protected from light.[1][2][4][5] Some suppliers suggest that for stock solutions, storage at -80°C can extend the shelf-life to 6 months, whereas at -20°C, it is recommended for use within 1 month, always with protection from light.[6] The related compound, 6-HEX carboxylic acid, is stable for up to 24 months at -20°C in the dark and can be transported at room temperature for up to 3 weeks.[7]
Reconstitution and Short-Term Storage
This compound should be reconstituted in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][3] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.
| Condition | Lyophilized Powder | Reconstituted Solution |
| Temperature | -20°C[1][2][4][5] | -20°C or -80°C[6] |
| Light | Protect from light[1][2][5] | Protect from light[6] |
| Duration | See manufacturer's expiry date | Up to 1 month at -20°C, up to 6 months at -80°C[6] |
| Solvent | N/A | Anhydrous DMF or DMSO[1][2][3] |
Experimental Workflow: Amine Labeling
The succinimidyl ester (SE) moiety of this compound reacts with primary amines to form a stable amide bond. This is the fundamental principle behind its use in labeling proteins, peptides, and amine-modified oligonucleotides.
Stability Considerations
The stability of this compound is critical for successful labeling. The succinimidyl ester is susceptible to hydrolysis, especially in aqueous environments and at non-neutral pH. Therefore, it is imperative to use anhydrous solvents for reconstitution and to perform labeling reactions promptly after preparing the dye solution. The rate of hydrolysis increases with pH; therefore, labeling buffers are typically maintained at a pH between 7 and 9.
Quality Control
The purity of this compound is often assessed by Thin Layer Chromatography (TLC), with the expectation of a single major spot.[1][2] For its free acid form, High-Performance Liquid Chromatography (HPLC) is used, with a purity of ≥95% being a common specification.[3]
Chemical Structure of this compound
The chemical structure of this compound is foundational to its reactivity and fluorescent properties.
By adhering to these storage and handling guidelines, researchers can ensure the integrity and performance of this compound, leading to more consistent and reliable results in their labeling experiments.
References
- 1. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 2. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]
- 3. 6-HEX, acid [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein] - 25 mg [anaspec.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg, 680.1, TLC major spot, 5 mg | Labscoop [labscoop.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to the Safety and Handling of 6-HEX, SE in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, experimental use, and disposal of 6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a widely used fluorescent probe for labeling biomolecules in research and development.
Core Properties and Specifications
This compound is an amine-reactive fluorescent dye belonging to the fluorescein family. The succinimidyl ester (SE) moiety allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][3]
Table 1: Physicochemical and Spectroscopic Properties of 6-HEX
| Property | Value | Reference(s) |
| Chemical Name | 6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester | [2] |
| Molecular Formula | C₂₅H₉Cl₆NO₉ | [4] |
| Molecular Weight | 680.06 g/mol | [5] |
| Appearance | Yellow solid | [4] |
| Excitation Maximum (λex) | 533 - 535 nm | [5][6][7] |
| Emission Maximum (λem) | 549 - 556 nm | [5][6][7] |
| Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ (for 6-HEX labeled oligonucleotides) | [7] |
| Solubility | Soluble in DMF and DMSO | [4] |
Safety and Handling
While the hazards of this compound have not been exhaustively investigated, it is crucial to handle it with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.[2]
2.1. Hazard Identification and Precautions
The Safety Data Sheet (SDS) for this compound indicates the following hazards and necessary precautions:
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | GHS Statement | Description | Reference(s) |
| Hazard | H302 + H312 | Harmful if swallowed or in contact with skin. | [2] |
| Hazard | H314 | Causes severe skin burns and eye damage. | [8] |
| Hazard | H335 | May cause respiratory irritation. | [2][8] |
| Precaution | P260 | Do not breathe dust. | [8] |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |
| Precaution | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |
| Precaution | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
2.2. Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, lyophilized form, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a fume hood, a dust mask or respirator may be appropriate to avoid inhalation.[2][8]
2.3. Storage and Stability
Proper storage is critical to maintain the reactivity of this compound.
-
Storage Temperature: Store lyophilized this compound at -20°C.[4]
-
Protection from Light: The compound is light-sensitive and should be stored in the dark.[4]
-
Moisture Sensitivity: Succinimidyl esters are susceptible to hydrolysis. Store in a desiccated environment.[1]
-
Solutions: It is highly recommended to prepare solutions of this compound in anhydrous DMSO or DMF immediately before use.[4][9] If storage of a stock solution is necessary, store in small aliquots at -20°C in tightly sealed, moisture-proof containers. Avoid repeated freeze-thaw cycles. Aqueous solutions are not stable and should be used immediately.[1]
2.4. First Aid Measures
In case of exposure, follow these first aid procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Experimental Protocols
This compound is primarily used for the covalent labeling of primary amines on biomolecules. The following are detailed protocols for the labeling of oligonucleotides and proteins.
3.1. Labeling of Amine-Modified Oligonucleotides
This protocol is a general guideline for labeling amino-modified oligonucleotides with this compound.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5[3][9]
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the lyophilized this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the this compound solution to the oligonucleotide solution. The optimal molar ratio should be determined empirically.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
Characterization:
-
Confirm the successful labeling and purity of the final product using techniques such as mass spectrometry and UV-Vis spectroscopy.
-
3.2. Labeling of Proteins
This protocol provides a general procedure for labeling proteins with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Note: Avoid buffers containing primary amines, such as Tris.[9][11]
-
Purification system (e.g., gel filtration column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[9]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the lyophilized this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye using a desalting or gel filtration column (e.g., Sephadex G-25).[13]
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~535 nm (for 6-HEX).
-
Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein. A correction factor for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.[2]
-
Visualizations
4.1. Experimental Workflows
Caption: Workflow for labeling amine-modified oligonucleotides with this compound.
Caption: Workflow for labeling proteins with this compound.
4.2. Signaling Pathway (Reaction Mechanism)
Caption: Covalent labeling reaction of an amine-containing biomolecule with this compound.
Disposal Guidelines
Proper disposal of this compound and any waste generated from its use is essential to ensure laboratory and environmental safety.
-
Unused Reagent: Unused this compound should be disposed of as hazardous chemical waste.[9][14]
-
Contaminated Materials: All materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not dispose of down the drain.[14]
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal, as regulations may vary.[3][5]
This document is intended for informational purposes only and does not replace the need for a thorough risk assessment before using this compound. Always refer to the manufacturer's Safety Data Sheet (SDS) and follow all applicable safety regulations.
References
- 1. mz-at.de [mz-at.de]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. HEX-N Oligo Modifications from Gene Link [genelink.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. labcluster.com [labcluster.com]
- 11. resources.tocris.com [resources.tocris.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. idtdna.com [idtdna.com]
Methodological & Application
Application Notes and Protocols for 6-HEX, SE Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexachlorofluorescein (HEX) is a fluorescent dye commonly used for labeling oligonucleotides. It is a derivative of fluorescein with a maximum absorption at 535 nm and a maximum emission at 556 nm.[1][][3] 6-HEX, succinimidyl ester (SE) is an amine-reactive derivative of the HEX dye, which allows for its covalent attachment to oligonucleotides that have been modified to contain a primary amine group. This labeling strategy is widely employed in various molecular biology applications, including real-time PCR probes (e.g., TaqMan probes), DNA sequencing, and fragment analysis.[1][3] The succinimidyl ester group reacts with primary aliphatic amines, such as those introduced at the 5' or 3' end of an oligonucleotide via an amino-modifier (e.g., Amino Modifier C6), to form a stable amide bond.[4]
Data Presentation
The following tables summarize the key properties of 6-HEX and the expected quantitative outcomes of the labeling and purification protocols.
Table 1: Spectral Properties of 6-HEX
| Property | Value |
| Maximum Absorption (λmax) | 535 nm |
| Maximum Emission (λem) | 556 nm |
| Molar Extinction Coefficient (ε) | ~96,000 L·mol⁻¹·cm⁻¹ |
| Recommended Quencher | BHQ-1® |
Table 2: Typical Labeling Reaction Conditions and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Oligonucleotide | Amino-modified (e.g., 5'-Amino-Modifier C6) | - |
| 6-HEX, SE | 5-10 molar excess over the oligonucleotide | Labeling efficiency: 70-90%[5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | - |
| pH | 8.3 - 8.5[6][7] | Optimal for amine reactivity and minimizing NHS ester hydrolysis[6][7] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures solubility and stability of the NHS ester |
| Reaction Temperature | Room Temperature (20-25°C) | - |
| Reaction Time | 2-4 hours (or overnight on ice)[7] | - |
Table 3: Comparison of Purification Methods for 6-HEX Labeled Oligonucleotides
| Purification Method | Principle | Purity | Typical Recovery | Advantages | Disadvantages |
| Ethanol Precipitation | Differential solubility of oligonucleotides and small molecules (unreacted dye) in high salt and ethanol.[1] | Moderate | 70-90%[8] | Removes the bulk of unincorporated dye; quick and easy. | May not remove all free dye; less effective for shorter oligonucleotides (<18 nt).[1] |
| Reversed-Phase HPLC | Separation based on hydrophobicity. The HEX dye increases the hydrophobicity of the oligonucleotide, allowing separation from unlabeled oligos. | >90%[9][10] | 75-80%[9][10] | High purity product; separates labeled from unlabeled oligonucleotides and free dye.[9][10] | Requires specialized equipment; more time-consuming. |
Experimental Protocols
Preparation of Reagents
-
Amino-Modified Oligonucleotide:
-
Synthesize the oligonucleotide with a 5' or 3' amino-modifier (e.g., Amino-Modifier C6).
-
Deprotect and desalt the oligonucleotide.
-
Quantify the oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).
-
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3):
-
Dissolve sodium bicarbonate in nuclease-free water to a final concentration of 0.1 M.
-
Adjust the pH to 8.3 using NaOH.
-
Filter sterilize the buffer.
-
-
This compound Stock Solution (10 mM):
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mM.
-
Note: NHS esters are moisture-sensitive. Use high-quality, anhydrous solvent and keep the vial tightly sealed.
-
This compound Labeling Reaction
This protocol is for a 0.2 µmole synthesis of an amino-modified oligonucleotide.
-
Dissolve the lyophilized amino-modified oligonucleotide in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).
-
Add the calculated volume of 10 mM this compound stock solution to achieve a 5-10 molar excess. For a 0.2 µmole reaction, this would be 100-200 µL of the 10 mM stock.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours in the dark. Alternatively, the reaction can be incubated overnight on ice.
Purification of the Labeled Oligonucleotide
Method A: Ethanol Precipitation
This method is suitable for removing the majority of the unreacted dye and is effective for oligonucleotides longer than 18 nucleotides.[1]
-
To the 600-700 µL reaction mixture, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
-
Add 2.5 to 3 volumes of cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (≥12,000 x g) for 20-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet with 1 mL of cold 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the pellet in a suitable volume of nuclease-free water or TE buffer.
Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides the highest purity by separating the labeled oligonucleotide from unlabeled oligonucleotides and free dye.[9][10]
-
HPLC System: An HPLC system equipped with a UV-Vis detector and a C18 column is required.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
Gradient: A typical gradient would be a linear increase in Buffer B from 5% to 50% over 30 minutes. The exact gradient may need to be optimized based on the oligonucleotide sequence and length.
-
Procedure:
-
Dilute the labeling reaction mixture with Buffer A.
-
Inject the sample onto the equilibrated C18 column.
-
Monitor the elution at 260 nm (for the oligonucleotide) and 535 nm (for the HEX dye).
-
The desired HEX-labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time. It will also absorb at both 260 nm and 535 nm.
-
Collect the peak corresponding to the labeled oligonucleotide.
-
Lyophilize the collected fraction to remove the volatile mobile phase.
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer.
-
Visualizations
Caption: Workflow for this compound labeling of amino-modified oligonucleotides.
References
- 1. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 4. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. mz-at.de [mz-at.de]
- 10. waters.com [waters.com]
Application Notes and Protocols for Labeling Peptides with 6-HEX, SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of peptide localization, interaction, and dynamics. 6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) is a bright and photostable green fluorescent dye that can be covalently attached to peptides. The succinimidyl ester (SE) moiety reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond. These fluorescently labeled peptides are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.
This document provides detailed application notes and protocols for the successful labeling of peptides with this compound, including reaction optimization, purification of the labeled product, and an example of its application in studying G-Protein Coupled Receptor (GPCR) signaling.
Chemical Reaction
The labeling reaction involves the nucleophilic attack of a primary amine on the succinimidyl ester of 6-HEX, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Experimental Protocols
Materials
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3) or another suitable amine-free buffer (e.g., PBS at pH 7.2-8.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 HPLC column
-
Lyophilizer
-
Spectrophotometer
Protocol for Labeling Peptides with this compound
This protocol is a starting point and may require optimization depending on the specific peptide.[1]
-
Peptide Preparation:
-
Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.
-
If the peptide is not soluble in aqueous buffer, it can be dissolved in a minimal amount of DMF or DMSO first, and then the reaction buffer can be added.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound (MW ~742 g/mol ) in approximately 135 µL of solvent.
-
This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the peptide solution. A molar ratio of 1.5 to 3-fold excess of dye to peptide is a good starting point.[1] The optimal ratio may need to be determined empirically.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
The reaction progress can be monitored by analytical RP-HPLC.
-
-
Purification of the Labeled Peptide:
-
After the reaction is complete, the labeled peptide must be purified from unreacted dye and byproducts. RP-HPLC is the most common method for this purification.[2]
-
Sample Preparation: Acidify the reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%) to ensure the peptide is protonated and binds well to the C18 column.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm) is suitable for most peptides.[3]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient can be optimized based on the retention time of the labeled peptide.
-
Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~535 nm for the 6-HEX dye.
-
-
Collect the fractions containing the dual-wavelength absorbing peak corresponding to the 6-HEX labeled peptide.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Quantify the concentration of the labeled peptide using a spectrophotometer. The absorbance of the 6-HEX dye (at ~535 nm) and the peptide (if it contains tryptophan or tyrosine at 280 nm) can be used.
-
-
Lyophilization and Storage:
-
Lyophilize the purified fractions to obtain the labeled peptide as a powder.
-
Store the lyophilized peptide at -20°C or -80°C, protected from light.
-
Data Presentation: Optimizing Labeling Efficiency
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to peptide, pH, and reaction time. The following table provides illustrative data on how these parameters can affect the labeling efficiency. Note that this data is for exemplary purposes and optimal conditions should be determined for each specific peptide.
| Molar Ratio (6-HEX:Peptide) | pH | Reaction Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 1:1 | 8.3 | 2 | 25 | 45 |
| 3:1 | 8.3 | 2 | 25 | 85 |
| 5:1 | 8.3 | 2 | 25 | 90 |
| 3:1 | 7.5 | 2 | 25 | 60 |
| 3:1 | 9.0 | 2 | 25 | 80 (with increased hydrolysis) |
| 3:1 | 8.3 | 0.5 | 25 | 50 |
| 3:1 | 8.3 | 4 | 25 | 90 |
| 3:1 | 8.3 | 12 | 4 | 88 |
Note on Hydrolysis: A significant competing reaction is the hydrolysis of the succinimidyl ester, which becomes more pronounced at higher pH values.[4] While a more basic pH can increase the rate of aminolysis by ensuring the primary amines are deprotonated, it also accelerates the hydrolysis of the dye, reducing the overall labeling efficiency. Therefore, a pH range of 8.0-8.5 is generally recommended as a good compromise.
Application Example: Studying G-Protein Coupled Receptor (GPCR) Signaling
Fluorescently labeled peptides are powerful tools for investigating GPCR signaling pathways.[5][6][7] For instance, a 6-HEX labeled peptide agonist or antagonist can be used to visualize receptor binding, internalization, and trafficking in living cells using fluorescence microscopy.
Signaling Pathway: GPCR Activation and Internalization
The binding of a ligand (e.g., a peptide agonist) to its GPCR on the cell surface triggers a conformational change in the receptor. This leads to the activation of intracellular G-proteins, which in turn modulate the activity of effector enzymes and the production of second messengers. Following activation, many GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from G-proteins and targets it for internalization into endosomes.
Figure 1. GPCR activation by a 6-HEX labeled peptide agonist.
Experimental Workflow for Visualizing GPCR Internalization
Figure 2. Workflow for visualizing GPCR internalization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Peptide concentration is too low. | Increase the peptide concentration in the reaction mixture. |
| pH of the reaction buffer is too low. | Ensure the pH is between 8.0 and 8.5 to facilitate the deprotonation of primary amines. | |
| Hydrolysis of this compound. | Prepare the this compound stock solution immediately before use. Avoid moisture. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of this compound to the peptide. | |
| Multiple Labeled Species | Peptide contains multiple primary amines (N-terminus and lysines). | If site-specific labeling is required, consider protecting other amine groups or using a different labeling chemistry. |
| Reaction time is too long, leading to side reactions. | Optimize the reaction time by monitoring the reaction progress with analytical HPLC. | |
| Poor Recovery After HPLC | Labeled peptide is precipitating. | Ensure the peptide remains soluble in the HPLC mobile phase. Adjust the organic solvent concentration if necessary. |
| Labeled peptide is adsorbing to vials or column. | Use low-binding tubes. Passivate the HPLC system if necessary. | |
| No Fluorescence Signal | Photobleaching of the dye. | Protect the labeled peptide from light during the reaction and storage. |
| Incorrect excitation/emission wavelengths used for detection. | Use the appropriate spectral settings for 6-HEX (Excitation max: ~535 nm, Emission max: ~556 nm). |
Disclaimer: These protocols and application notes are intended for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. hplc.eu [hplc.eu]
- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of fluorescent peptide G Protein Coupled Receptor activation biosensors for NanoBRET characterisation of intracellular allosteric modulators | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Covalent Labeling of Primary Amines with 6-HEX, SE
For Research, Scientist, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of 6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) to molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.
1. Introduction to this compound Conjugation
This compound is a fluorescent dye belonging to the fluorescein family, characterized by its hexachloro-substitution. This modification results in a lower pKa compared to fluorescein, making its fluorescence less sensitive to pH changes in the physiological range (pH 7-8). The succinimidyl ester (SE) functional group is a highly efficient amine-reactive moiety that forms a stable, covalent amide bond with primary amines found on proteins (e.g., the epsilon-amino group of lysine residues) and other molecules. This process, known as bioconjugation, is fundamental for producing fluorescently labeled probes used in various biological assays, including flow cytometry, immunofluorescence, and fluorescence in situ hybridization (FISH).
The reaction proceeds optimally in amine-free buffers at a slightly alkaline pH (7.2-8.5), which ensures the primary amine is deprotonated and thus nucleophilic, while minimizing the hydrolysis of the SE ester.
2. Chemical Reaction Mechanism
The core of the conjugation process is the nucleophilic acyl substitution reaction between the primary amine of the target molecule and the succinimidyl ester of the 6-HEX dye. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine.
3. Spectral and Physicochemical Properties
Proper experimental design requires knowledge of the dye's characteristics. The key properties for 6-HEX are summarized below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~535 nm | Varies slightly with conjugation and solvent. |
| Emission Maximum (λem) | ~556 nm | Varies slightly with conjugation and solvent. |
| Molar Extinction Coeff. (ε) | ~83,000 M⁻¹cm⁻¹ (at 535 nm) | In methanol. Essential for calculating the degree of labeling. |
| Recommended Filter Set | TRITC / Cy3 | Check instrument specifications for optimal filter compatibility. |
| Reactive Group | Succinimidyl Ester (SE) | Reacts with primary amines. |
| Solubility | DMSO, DMF | Prepare concentrated stock solutions in a high-quality anhydrous solvent. |
4. Experimental Protocols
These protocols provide a general framework for labeling proteins. Optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.
Protocol 1: Preparation of Reagents
-
Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine are incompatible with the reaction and must be avoided. If the protein is in an incompatible buffer, it must be exchanged via dialysis or desalting column chromatography.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound immediately before use. Dissolve the required amount in high-quality, anhydrous dimethylsulfoxide (DMSO). The dye is moisture-sensitive; cap the vial tightly and protect from light.
Protocol 2: Conjugation Reaction
The molar ratio of dye to protein is a critical parameter. A starting point of 10-20 moles of dye for every mole of protein is recommended.
-
While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking can enhance conjugation efficiency.
Protocol 3: Purification of the Conjugate
Purification is essential to remove unreacted, hydrolyzed dye, which can cause high background fluorescence.
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Apply the reaction mixture directly to the top of the column.
-
Elute the conjugate with the storage buffer. The labeled protein is typically larger and will elute first as a colored band. The smaller, unreacted dye molecules will elute later.
-
Collect the fractions containing the fluorescently labeled protein.
Protocol 4: Characterization (Degree of Labeling)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of 6-HEX, ~535 nm (A₅₃₅).
-
Calculate the concentration of the protein, accounting for the dye's absorbance at 280 nm. A correction factor (CF) is used for this, where CF = A₂₈₀ of the dye / Aₘₐₓ of the dye. For 6-HEX, the CF is approximately 0.21.
-
Protein Conc. (M) = [A₂₈₀ - (A₅₃₅ x CF)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate the concentration of the dye.
-
Dye Conc. (M) = A₅₃₅ / ε_dye (where ε_dye is the molar extinction coefficient of 6-HEX at 535 nm, ~83,000 M⁻¹cm⁻¹)
-
-
Calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
5. General Experimental Workflow
The entire process from reagent preparation to final application follows a structured workflow to ensure reproducibility and quality of the final conjugate.
Caption: Workflow for this compound bioconjugation.
6. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Presence of primary amines (e.g., Tris) in the buffer.2. Hydrolyzed this compound dye.3. Incorrect pH of the reaction buffer.4. Insufficient dye-to-protein ratio. | 1. Exchange the protein into an amine-free buffer (e.g., bicarbonate or phosphate, pH 7.2-8.5).2. Prepare fresh dye stock solution immediately before use.3. Verify the buffer pH is between 7.2 and 8.5.4. Increase the molar excess of the dye in the reaction. |
| High Background Signal | Incomplete removal of free, unreacted dye. | Improve the purification step. Use a longer size-exclusion column or perform dialysis against a larger volume of buffer with several changes. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO) from the dye stock.2. Over-labeling of the protein. | 1. Keep the volume of added DMSO to less than 10% of the total reaction volume.2. Reduce the dye-to-protein molar ratio. Over-labeling can alter protein conformation and solubility. |
Application Notes and Protocols for Using 6-HEX, SE in Real-Time PCR Probe Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-HEX, SE) for the design and synthesis of fluorescent probes for real-time polymerase chain reaction (qPCR). This document outlines the properties of 6-HEX, detailed protocols for oligonucleotide labeling and purification, and best practices for probe design to ensure optimal performance in qPCR assays, a cornerstone of molecular diagnostics and drug development research.[1][2]
Introduction to 6-HEX as a Reporter Dye
6-HEX is a hexachlorinated derivative of the fluorescein dye, widely employed as a reporter fluorophore in real-time PCR and other nucleic acid detection methods.[3][4] Its spectral properties, characterized by an excitation maximum around 533-535 nm and an emission maximum around 549-556 nm, position it in the yellow-green region of the spectrum.[3][4] This makes it an excellent choice for multiplex qPCR assays, where multiple targets are detected simultaneously using spectrally distinct fluorophores.[5] 6-HEX can be used as a substitute for other dyes with similar spectral characteristics, such as JOE and VIC.[4]
The succinimidyl ester (SE) form of 6-HEX is an amine-reactive derivative that readily couples with oligonucleotides modified with a primary amine group, forming a stable amide bond.[6][7] This allows for the straightforward incorporation of the 6-HEX fluorophore onto the 5' or 3' end of a DNA probe.[3]
Key Characteristics of 6-HEX
A thorough understanding of the quantitative properties of 6-HEX is crucial for its effective implementation in probe design and data analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | 533 nm | [4][8] |
| Emission Maximum (λem) | 549 nm | [4][9] |
| Molar Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield (ΦF) | 0.57 | [9] |
| Recommended Quencher | Black Hole Quencher® 1 (BHQ®-1) | [3][10] |
Designing High-Performance 6-HEX Labeled Probes
The design of the oligonucleotide probe is as critical as the choice of fluorophore for the success of a real-time PCR assay. For hydrolysis probes, such as TaqMan® probes, several factors must be considered:
-
Probe Length: Probes should typically be 18-30 base pairs in length.[11]
-
Melting Temperature (Tm): The Tm of the probe should be 8-10°C higher than that of the primers, generally in the range of 60-65°C.[11]
-
GC Content: Aim for a GC content between 45-65%.[11]
-
5' End Nucleotide: Avoid a guanine (G) residue at the 5' end of the probe, as it can quench the fluorescence of the adjacent reporter dye.[12]
-
Quencher Selection: For 6-HEX, Black Hole Quencher® 1 (BHQ®-1) is an excellent choice due to its good spectral overlap with 6-HEX emission, enabling efficient fluorescence resonance energy transfer (FRET) and static quenching.[3][13][14]
-
Probe Sequence: The probe should be designed to hybridize to a specific target sequence between the forward and reverse primer binding sites.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of 6-HEX labeled oligonucleotides for use as real-time PCR probes.
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the covalent attachment of this compound to an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide (e.g., with a 5'-amino modifier C6)
-
6-HEX, Succinimidyl Ester (SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with a 10-20 fold molar excess of the this compound solution.
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a final concentration of 100 mM Tris buffer or glycine.
-
Purification: Proceed immediately to purification of the labeled oligonucleotide by HPLC.
Protocol 2: Purification of 6-HEX Labeled Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is essential for separating the labeled probe from unlabeled oligonucleotides and unconjugated dye.
Equipment and Reagents:
-
Reverse-phase HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Buffer A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject the diluted sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient would be from 5% to 65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~533 nm (for 6-HEX).
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 533 nm. This peak represents the purified 6-HEX labeled oligonucleotide.
-
Desalting and Quantification:
-
Evaporate the acetonitrile from the collected fractions using a vacuum concentrator.
-
Desalt the labeled oligonucleotide using a desalting column or ethanol precipitation.
-
Resuspend the purified probe in nuclease-free water or a suitable buffer (e.g., 1x TE buffer).
-
Determine the concentration of the labeled probe by measuring its absorbance at 260 nm.
-
Visualization of Workflows and Mechanisms
To aid in the understanding of the processes described, the following diagrams illustrate the experimental workflow for probe synthesis and the mechanism of a 6-HEX labeled hydrolysis probe.
Caption: Experimental workflow for the synthesis and purification of a 6-HEX labeled oligonucleotide probe.
Caption: Mechanism of a 6-HEX labeled hydrolysis probe in real-time PCR.
Conclusion
This compound is a versatile and reliable fluorescent dye for the generation of probes for real-time PCR. Its favorable spectral characteristics, coupled with straightforward labeling chemistry, make it a valuable tool for researchers in molecular diagnostics and drug development. By following the detailed protocols and design considerations outlined in these application notes, scientists can confidently develop robust and sensitive qPCR assays for a wide range of applications.
References
- 1. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 8. 6-HEX acid | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for 5' End Labeling of DNA Primers with 6-HEX, SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics, enabling a wide range of applications from real-time PCR and DNA sequencing to fluorescence in situ hybridization (FISH) and microarray analysis. 6-HEX, SE (Hexachlorofluorescein, Succinimidyl Ester) is a popular amine-reactive fluorescent dye used for the 5' end labeling of DNA primers. This molecule reacts efficiently with primary aliphatic amines to form a stable amide bond, providing a robust method for attaching a fluorescent reporter to a DNA probe. These application notes provide a detailed protocol for the 5' end labeling of amine-modified DNA primers with this compound, including purification of the labeled product and a summary of its spectral properties.
Chemical Properties of 6-HEX
6-HEX is a derivative of fluorescein, exhibiting bright green fluorescence. Its spectral characteristics make it compatible with common filter sets on many fluorescence detection instruments.
| Property | Value |
| Excitation Maximum (λex) | 535 nm[1] |
| Emission Maximum (λem) | 556 nm[1] |
| Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ |
| Molecular Weight | 644.13 g/mol |
Experimental Protocols
Labeling of 5'-Amine-Modified DNA Primer with this compound
This protocol describes the covalent attachment of this compound to a DNA primer that has been synthesized with a 5' primary amine modification.
Materials:
-
5'-amine-modified DNA primer
-
This compound (stored desiccated and protected from light)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5 (or 0.1 M Sodium Borate buffer, pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Prepare the DNA Primer: Dissolve the 5'-amine-modified DNA primer in nuclease-free water to a final concentration of 1 mM.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. It is crucial to use anhydrous solvent to prevent hydrolysis of the NHS ester.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents:
Reagent Volume Final Concentration 5'-amine-modified DNA primer (1 mM) 10 µL 100 µM 0.1 M Sodium Bicarbonate buffer, pH 8.5 80 µL 80 mM | this compound solution (10 mM) | 10 µL | 1 mM (10-fold molar excess) |
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours. Alternatively, the reaction can be left overnight at 4°C.
-
Stopping the Reaction (Optional): The reaction can be stopped by adding a final concentration of 100 mM Tris-HCl, pH 8.0, which will quench the unreacted NHS ester.
Purification of 6-HEX Labeled Primer by Reverse-Phase HPLC
Purification is essential to remove unreacted dye, which can interfere with downstream applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.
Materials:
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Labeled DNA primer reaction mixture
Protocol:
-
Prepare the HPLC System: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Sample Preparation: Dilute the labeling reaction mixture with Mobile Phase A before injection.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm (for DNA) and 535 nm (for 6-HEX). The labeled primer will absorb at both wavelengths, while the unlabeled primer will only absorb at 260 nm. Unreacted dye will absorb at 535 nm and typically elutes later than the labeled oligonucleotide.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the desired peak (absorbing at both 260 nm and 535 nm). The purity of the collected fractions can be confirmed by analytical HPLC or mass spectrometry.
-
Desalting: The collected fractions containing TEAA should be desalted, for example, by ethanol precipitation or using a desalting column, before use in downstream applications.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Labeling Efficiency | > 90% | - |
| Purity after RP-HPLC | > 95% | |
| Recovery from RP-HPLC | 75-80% | [2][3] |
| Molar Excess of Dye | 5-10 fold | [4] |
Experimental Workflows and Diagrams
Workflow for 5' End Labeling of DNA Primers
Caption: Workflow for 5' end labeling of DNA primers with this compound.
Chemical Reaction of this compound with a 5'-Amine Modified Primer
Caption: Reaction of this compound with a 5'-amine modified primer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of this compound | Use fresh, anhydrous DMF or DMSO. Store this compound properly desiccated and protected from light. |
| Incorrect pH of reaction buffer | Ensure the pH of the buffer is between 8.0 and 9.0. | |
| Insufficient molar excess of dye | Increase the molar excess of this compound to 15-20 fold. | |
| Inactive amine on the primer | Confirm the quality of the 5'-amine-modified primer. | |
| Multiple Peaks in HPLC | Unreacted dye and unlabeled primer | Optimize the labeling reaction and purification gradient. |
| Isomers of the dye | This is inherent to some dye preparations and may require high-resolution HPLC to separate. | |
| Degradation of the primer or dye | Handle reagents and reaction mixtures with care to avoid degradation. | |
| Poor Recovery After Purification | Inefficient precipitation | Optimize ethanol precipitation conditions (e.g., temperature, time, salt concentration). |
| Loss on desalting column | Ensure the correct column type and protocol are used for the size of the oligonucleotide. |
Conclusion
The 5' end labeling of DNA primers with this compound is a reliable and efficient method for generating fluorescent probes for a multitude of molecular biology applications. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can consistently produce high-quality labeled primers for their experimental needs. The key to successful labeling lies in the quality of the starting materials, careful execution of the reaction, and effective purification of the final product.
References
Application of 6-HEX, SE in Fragment Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment analysis is a powerful technique used to separate DNA fragments by size with single base-pair resolution. This method is instrumental in a wide array of applications, including genotyping, DNA fingerprinting, and mutation detection. A key component of fragment analysis is the fluorescent labeling of DNA fragments, which allows for their detection during capillary electrophoresis. 6-HEX, SE (Hexachloro-fluorescein, succinimidyl ester) is a commonly used fluorescent dye for this purpose, emitting in the yellow-green part of the spectrum. This document provides detailed application notes and protocols for the use of this compound in fragment analysis, from oligonucleotide labeling to data interpretation.
Principle of this compound in Fragment Analysis
The workflow for fragment analysis using this compound-labeled oligonucleotides involves three main stages:
-
Oligonucleotide Labeling: An amine-modified oligonucleotide (typically a PCR primer) is covalently labeled with this compound. The succinimidyl ester group of the dye reacts with the primary amine on the oligonucleotide to form a stable amide bond.
-
PCR Amplification: The 6-HEX-labeled primer is used in a polymerase chain reaction (PCR) to amplify the target DNA region. This results in a pool of fluorescently labeled PCR products.
-
Capillary Electrophoresis and Data Analysis: The labeled PCR products are separated by size using capillary electrophoresis. As the fragments migrate through the capillary, a laser excites the 6-HEX dye, and the emitted fluorescence is detected. The data is then analyzed to determine the size and quantity of the fragments.
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the labeling of an amine-modified oligonucleotide with this compound.
Materials:
-
Amine-modified oligonucleotide
-
This compound (succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)[1]
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM. If the oligonucleotide is in a buffer containing amines (e.g., Tris), it must be desalted prior to labeling.[2]
-
Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.[1]
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide and 0.1 M sodium bicarbonate buffer.
-
Add a 10-20 fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Vortex the mixture briefly and incubate in the dark at room temperature for 2-4 hours, or overnight for convenience.[1]
-
-
Purification of the Labeled Oligonucleotide: It is crucial to remove the unreacted dye and any unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying fluorescently labeled oligonucleotides as it provides high resolution.[3][4]
-
RP-HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and ~535 nm (for the HEX dye).
-
-
Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified 6-HEX-labeled oligonucleotide.
-
Protocol 2: Fragment Analysis using 6-HEX Labeled Primers
This protocol outlines the steps for performing PCR amplification with a 6-HEX labeled primer and subsequent analysis by capillary electrophoresis.
Materials:
-
Purified 6-HEX-labeled primer
-
Unlabeled reverse primer
-
DNA template
-
PCR master mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Nuclease-free water
-
Hi-Di™ Formamide[5]
-
Fluorescently labeled size standard (e.g., GeneScan™ 500 ROX™ Size Standard)[6]
-
Capillary electrophoresis instrument
Procedure:
-
PCR Amplification:
-
Set up the PCR reaction as described in the table below. It is important to optimize the primer and template concentrations.
-
| Component | Volume (for a 25 µL reaction) | Final Concentration |
| PCR Master Mix (2x) | 12.5 µL | 1x |
| 6-HEX Labeled Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Unlabeled Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template (1-100 ng/µL) | 1.0 µL | 1-100 ng |
| Nuclease-free water | to 25 µL | - |
-
Sample Preparation for Capillary Electrophoresis:
-
Dilute the PCR product to an appropriate concentration. A starting dilution of 1:10 to 1:50 is recommended to avoid overloading the capillary.[5]
-
In a new tube or plate well, prepare the following mixture for each sample:
-
Hi-Di™ Formamide: 9.5 µL
-
Size Standard (e.g., ROX): 0.5 µL
-
Diluted PCR product: 1.0 µL
-
-
Briefly vortex and centrifuge the samples.
-
Denature the samples by heating at 95°C for 3-5 minutes, followed by immediate cooling on ice for at least 3 minutes.[7]
-
-
Capillary Electrophoresis:
-
Set up the capillary electrophoresis instrument according to the manufacturer's instructions.
-
Select the appropriate dye set that includes HEX (e.g., Dye Set D).[5]
-
Load the prepared samples onto the instrument.
-
Typical run parameters for a 3130xl/3730xl Genetic Analyzer:
-
Polymer: POP-7™
-
Capillary Length: 36 cm or 50 cm
-
Injection Voltage: 1.2 - 1.6 kV
-
Injection Time: 5 - 15 seconds
-
Run Voltage: 15 kV
-
Run Temperature: 60°C
-
-
-
Data Analysis:
-
Analyze the raw data using appropriate software (e.g., GeneMapper™).
-
The software will use the size standard to create a sizing curve and determine the precise size of the HEX-labeled fragments.
-
The output will be an electropherogram showing peaks corresponding to the different fragment sizes. The peak height or area can be used for relative quantification.
-
Data Presentation
Spectral Characteristics of Common Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Color Channel |
| 6-FAM | 495 | 520 | Blue/Green |
| 6-HEX | 535 | 556 | Green/Yellow |
| VIC® | 538 | 554 | Green/Yellow |
| NED™ | 546 | 572 | Yellow/Black |
| PET® | 558 | 582 | Red |
Quantitative Comparison of Fluorescent Dyes
The choice of fluorescent dye can impact the quality of fragment analysis data. The following table provides a qualitative and semi-quantitative comparison of commonly used dyes. It is important to note that signal intensity can be influenced by the specific primer sequence, labeling efficiency, and instrument settings.
| Dye | Relative Signal Intensity | Spectral Overlap with Adjacent Dyes | Photostability | Common Applications |
| 6-FAM | High | Low with VIC/HEX | Good | General fragment analysis, STRs |
| 6-HEX | Moderate | Moderate with FAM and NED | Good | Multiplex fragment analysis, STRs[8] |
| VIC® | High | Moderate with FAM and NED | Very Good | Multiplex fragment analysis, STRs, replacement for HEX[9][10] |
Note: VIC® is reported to have a stronger signal than HEX and is often used as a more stable alternative.[9][10]
Visualization of Experimental Workflow
Caption: Workflow for fragment analysis using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no signal | - Inefficient labeling | - Optimize labeling reaction conditions (pH, dye:oligo ratio, incubation time).- Ensure the amine-modified oligonucleotide is of high quality and has not been stored in an amine-containing buffer. |
| - Low PCR yield | - Optimize PCR conditions (annealing temperature, primer concentration, template amount).- Verify the integrity of the labeled primer. | |
| - Insufficient sample loading in CE | - Decrease the dilution of the PCR product.- Increase the injection time or voltage.[7] | |
| Off-scale data (saturated peaks) | - Too much PCR product loaded | - Increase the dilution of the PCR product (e.g., from 1:10 to 1:50 or higher).- Decrease the injection time or voltage.[7][11] |
| "Pull-up" peaks (signal from one dye channel bleeding into another) | - Spectral overlap between dyes | - Perform a new spectral calibration on the capillary electrophoresis instrument.[7] |
| - Off-scale data in one channel | - Reduce the amount of the PCR product that is causing the off-scale peak.[7] | |
| Broad peaks | - Degraded polymer or buffer | - Replace the polymer and buffer in the capillary electrophoresis instrument. |
| - High salt concentration in the sample | - Purify the PCR product to remove excess salts. | |
| "Dye blobs" (broad peaks not associated with a specific fragment size) | - Unincorporated dye from the labeling reaction | - Ensure thorough purification of the labeled oligonucleotide, preferably by HPLC. |
| - Degradation of the labeled primer | - Store labeled primers protected from light and at -20°C. |
Conclusion
This compound is a versatile and reliable fluorescent dye for labeling oligonucleotides used in a variety of fragment analysis applications. By following the detailed protocols and considering the troubleshooting guidelines provided in this document, researchers can effectively generate high-quality and reproducible fragment analysis data. The choice of fluorescent dye, proper labeling and purification techniques, and optimization of PCR and capillary electrophoresis conditions are all critical for successful outcomes.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 3. labcluster.com [labcluster.com]
- 4. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. DNA Fragment Analysis [dartmouth.edu]
- 6. Fragment Analysis PCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. dnaseq.ucdavis.edu [dnaseq.ucdavis.edu]
- 9. Fragment Analysis Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. griffith.edu.au [griffith.edu.au]
Application Notes and Protocols: 6-HEX, SE in Automated DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-HEX, SE
6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (this compound) is a fluorescent dye belonging to the fluorescein family. It is an amine-reactive probe widely utilized in molecular biology, particularly in automated DNA sequencing. The succinimidyl ester (SE) group readily reacts with primary amino groups, such as those on amino-modified oligonucleotides or modified dideoxynucleotide triphosphates (ddNTPs), to form stable covalent bonds. This property makes this compound an excellent candidate for labeling primers and terminators in Sanger sequencing workflows. Its distinct spectral properties, with an excitation maximum around 535 nm and an emission maximum around 556 nm, allow for its detection in multicolor automated DNA sequencing systems.[1][2][3]
Quantitative Data
The photophysical and chemical properties of 6-HEX are summarized in the table below. This data is essential for designing experiments, selecting appropriate filter sets for fluorescence detection, and understanding the dye's performance in sequencing reactions.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₆Cl₆O₇ | Inferred from structure |
| Molecular Weight | 582.99 g/mol | Inferred from structure |
| Excitation Maximum (λex) | 535 nm | [1][2][3] |
| Emission Maximum (λem) | 556 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | Not explicitly found for 6-HEX; Fluorescein (parent molecule) Φ ≈ 0.92 | [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reacts With | Primary amines (-NH₂) |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol describes the conjugation of this compound to an oligonucleotide with a primary amine modification, typically at the 5' or 3' end.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.2 M Sodium bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography columns (e.g., Sephadex G-25) or HPLC system for purification
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the 0.2 M sodium bicarbonate buffer.
-
Add a 10-20 fold molar excess of the dissolved this compound to the oligonucleotide solution.
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification of Labeled Oligonucleotide:
-
Purify the 6-HEX-labeled oligonucleotide from unconjugated dye and salts using a size-exclusion column or by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8]
-
For HPLC purification, a C18 column is typically used with a triethylammonium acetate (TEAA) and acetonitrile gradient.[6][7]
-
Monitor the elution at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-HEX (~535 nm). The peak corresponding to the labeled oligonucleotide will absorb at both wavelengths.[7]
-
-
Quantification and Storage:
-
Determine the concentration of the purified labeled oligonucleotide by measuring its absorbance at 260 nm.
-
Store the labeled oligonucleotide at -20°C in a light-protected tube.
-
Protocol 2: Dye-Primer Automated DNA Sequencing using 6-HEX-Labeled Primers
This protocol outlines the use of a 6-HEX-labeled primer in a Sanger sequencing reaction. In this method, four separate sequencing reactions are performed, each containing a different dideoxynucleotide triphosphate (ddNTP) for termination.
Materials:
-
Purified 6-HEX-labeled sequencing primer
-
DNA template (e.g., plasmid, PCR product)
-
DNA polymerase (e.g., Taq polymerase, Sequenase)
-
Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
Four separate dideoxynucleotide triphosphates (ddNTPs: ddATP, ddCTP, ddGTP, ddTTP)
-
Sequencing reaction buffer
-
Nuclease-free water
Reaction Setup (for one of four termination reactions):
| Component | Volume/Amount |
| DNA Template | 100-500 ng |
| 6-HEX-labeled Primer | 3-5 pmol |
| Sequencing Buffer | 2 µL |
| dNTP Mix | 1 µL |
| ddNTP (A, C, G, or T) | 1 µL |
| DNA Polymerase | 0.5 µL |
| Nuclease-free Water | to 20 µL |
Thermal Cycling Protocol:
-
Initial Denaturation: 96°C for 1 minute
-
Cycling (25-30 cycles):
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
Post-Reaction Processing:
-
Pooling: Combine the four separate termination reactions (A, C, G, and T).
-
Purification: Purify the pooled sequencing fragments to remove unincorporated ddNTPs, dNTPs, and primers. This can be done by ethanol precipitation or using a spin column purification kit.
-
Sample Preparation for Electrophoresis: Resuspend the purified fragments in a loading buffer (e.g., formamide) and denature at 95°C for 5 minutes before loading onto the automated DNA sequencer.
Protocol 3: Dye-Terminator Automated DNA Sequencing using 6-HEX-Labeled ddNTPs
In this more common approach, each of the four ddNTPs is labeled with a different fluorescent dye. For this example, we will consider a hypothetical scenario where ddGTP is labeled with 6-HEX. All four labeled ddNTPs are included in a single sequencing reaction.
Materials:
-
Unlabeled sequencing primer
-
DNA template (e.g., plasmid, PCR product)
-
DNA polymerase (e.g., a modified Taq polymerase tolerant of dye-labeled ddNTPs)
-
Deoxynucleotide triphosphates (dNTPs)
-
A mix of four fluorescently labeled dideoxynucleotide triphosphates (e.g., ddATP-dye1, ddCTP-dye2, ddGTP-6-HEX, ddTTP-dye4)
-
Sequencing reaction buffer
-
Nuclease-free water
Reaction Setup (single tube):
| Component | Volume/Amount |
| DNA Template | 100-500 ng |
| Unlabeled Primer | 3-5 pmol |
| Sequencing Buffer | 2 µL |
| dNTP Mix | 1 µL |
| Labeled-ddNTP Mix | 1 µL |
| DNA Polymerase | 0.5 µL |
| Nuclease-free Water | to 20 µL |
Thermal Cycling Protocol:
The thermal cycling protocol is identical to that used for dye-primer sequencing.
Post-Reaction Processing:
-
Purification: Purify the sequencing fragments from the single reaction tube to remove unincorporated labeled ddNTPs, dNTPs, and primer.
-
Sample Preparation for Electrophoresis: Resuspend the purified fragments in loading buffer, denature, and load onto the automated DNA sequencer.
Signaling Pathways and Workflows
The following diagrams illustrate the core workflows for dye-primer and dye-terminator automated DNA sequencing.
Caption: Dye-Primer Sequencing Workflow.
References
- 1. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]
- 2. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 3. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg, 680.1, TLC major spot, 5 mg | Labscoop [labscoop.com]
- 4. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mz-at.de [mz-at.de]
- 7. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 8. waters.com [waters.com]
Application Notes and Protocols: Purification of 6-HEX, SE Labeled Oligonucleotide Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are essential tools in a wide array of molecular biology applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and genotyping assays.[1] 6-HEX, SE (hexachlorofluorescein, succinimidyl ester) is a commonly used fluorescent dye for labeling amino-modified oligonucleotides.[2] The succinimidyl ester group reacts with a primary amine on the oligonucleotide to form a stable amide bond.[3][4] Following the labeling reaction, purification is a critical step to remove unreacted free dye, unlabeled oligonucleotides, and other synthesis byproducts that can interfere with downstream applications.[5] This document provides detailed protocols for the purification of this compound labeled oligonucleotide probes using High-Performance Liquid Chromatography (HPLC), a method renowned for its high resolution and efficiency in separating labeled from unlabeled species.[6]
Reaction and Purification Overview
The overall process involves the initial labeling of an amine-modified oligonucleotide with this compound, followed by a purification step to isolate the desired labeled probe. The choice of purification method depends on the required purity and scale. HPLC is highly recommended for applications demanding high purity.[6]
Figure 1. Experimental workflow for labeling and purification of this compound probes.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide
-
This compound (succinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Triethylammonium Acetate (TEAA) buffer, 2.0 M concentrate
-
0.1 M TEAA, pH 7.0
-
Nuclease-free water
-
TE Buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)[7]
Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound
This protocol is optimized for a 100 µg scale of an amine-modified oligonucleotide.[2]
-
Oligonucleotide Preparation: Dissolve 100 µg of the 5'-amine-modified oligonucleotide in 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dye Preparation: Allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution by dissolving 200 µg of this compound in 10 µL of anhydrous DMSO.[4] This should be done immediately before use.
-
Labeling Reaction: Add the this compound solution to the oligonucleotide solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 0.1 M Tris buffer.
-
Preparation for Purification: The crude labeled oligonucleotide solution is now ready for purification. It will contain the desired 6-HEX labeled probe, unlabeled oligonucleotides, and free 6-HEX dye.
Protocol 2: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Ion-pair reversed-phase HPLC is a high-resolution technique for purifying labeled oligonucleotides.[8] The triethylammonium acetate (TEAA) acts as an ion-pairing agent, and the separation is based on the hydrophobicity of the oligonucleotide and the attached dye.[9]
Instrumentation and Columns:
-
HPLC System: An analytical or semi-preparative HPLC system with a UV-Vis detector capable of monitoring at 260 nm (for the oligonucleotide) and ~535 nm (for HEX dye).[9][10]
-
Column: A C18 reversed-phase column is recommended (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[9]
Mobile Phases:
-
Buffer A: 0.1 M TEAA in HPLC-grade water.
-
Buffer B: Acetonitrile.
Procedure:
-
Sample Preparation: Dilute the crude labeling reaction mixture with 0.1 M TEAA to a suitable volume for injection (e.g., 100-200 µL).
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A at a flow rate of 1 mL/min.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of acetonitrile (Buffer B). A typical gradient is from 5% to 65% acetonitrile over 30 minutes.[2]
-
Unreacted (free) dye will typically elute first.
-
Unlabeled oligonucleotides will elute before the labeled product due to their lower hydrophobicity.
-
The desired 6-HEX labeled oligonucleotide will be retained longer on the column.
-
-
Fraction Collection: Monitor the elution profile at both 260 nm and 535 nm.[11] The peak that absorbs at both wavelengths corresponds to the 6-HEX labeled probe.[11] Collect the fractions corresponding to this peak.
-
Post-Purification:
Data Presentation and Quality Control
Following purification, it is essential to assess the purity, concentration, and identity of the 6-HEX labeled probe.
Purity Assessment
-
Analytical HPLC: A portion of the purified fraction can be re-injected onto an analytical HPLC column to confirm its purity. A single, sharp peak that absorbs at both 260 nm and 535 nm indicates a high-purity product. Purity levels of >90% are typically achievable with HPLC.[9]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product, verifying the successful conjugation of the 6-HEX dye to the oligonucleotide.
Quantification
The concentration of the purified probe is determined by UV-Vis spectrophotometry. The absorbance is measured at 260 nm.
Summary of Expected Results
| Parameter | Typical Value/Range | Method of Analysis |
| Purity | > 90% | Analytical RP-HPLC, Capillary Electrophoresis |
| Yield | 60-80% | UV-Vis Spectroscopy at 260 nm |
| Identity | Expected Molecular Weight ± 0.1% | ESI-Mass Spectrometry |
| Absorbance Maxima | ~260 nm (DNA), ~535 nm (HEX) | UV-Vis Spectroscopy |
| Emission Maximum | ~556 nm | Fluorometry |
Note: Yields can vary depending on the efficiency of the labeling reaction and the purification process.
Signaling Pathway and Logical Relationships
The purification process is based on the differential physicochemical properties of the components in the crude reaction mixture.
Figure 2. Separation principle of 6-HEX labeled probes by RP-HPLC.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 6. labcluster.com [labcluster.com]
- 7. Best Practices for Ordering and Handling qPCR Probes | National Plant Diagnostic Network [npdn.org]
- 8. researchgate.net [researchgate.net]
- 9. mz-at.de [mz-at.de]
- 10. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 11. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Determining Dye-to-Protein Ratio of 6-HEX, SE Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a critical technique in biological research and drug development, enabling the sensitive detection and quantification of proteins in various assays. The degree of labeling (DOL), or dye-to-protein ratio, is a crucial parameter for ensuring the quality and consistency of fluorescently labeled protein conjugates. An optimal DOL is essential for maximizing the fluorescence signal without causing quenching effects due to over-labeling.[1] This document provides a detailed protocol for determining the dye-to-protein ratio for proteins labeled with 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-HEX, SE), a popular amine-reactive fluorescent dye.
The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which relates absorbance to concentration.[2] By measuring the absorbance of the protein-dye conjugate at both the protein's maximum absorbance wavelength (typically 280 nm) and the dye's maximum absorbance wavelength, the concentrations of the protein and the dye can be determined, and from these, the ratio can be calculated.[1][2]
Principle of Dye-to-Protein Ratio Calculation
The determination of the dye-to-protein ratio involves measuring the absorbance of the purified protein-dye conjugate at two key wavelengths:
-
280 nm: The wavelength at which proteins absorb light, primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine.
-
λmax of the dye: The wavelength at which the fluorescent dye exhibits maximum absorbance.
A critical consideration is that the fluorescent dye also absorbs light at 280 nm.[1][2] Therefore, a correction factor is necessary to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.[1][2] Once the corrected protein concentration and the dye concentration are calculated, the dye-to-protein molar ratio can be determined.
Key Parameters for this compound
To accurately calculate the dye-to-protein ratio for a this compound conjugate, the following specific parameters for the dye are required:
| Parameter | Value | Reference |
| Absorbance Maximum (λmax) | 533 nm | [3][4] |
| Molar Extinction Coefficient (ε_dye) | 73,000 M⁻¹cm⁻¹ | [4] |
| Correction Factor (CF₂₈₀) | 0.15 | [4] |
Experimental Protocol
This protocol outlines the steps to determine the dye-to-protein ratio of a protein labeled with this compound.
Materials
-
Protein-6-HEX, SE conjugate solution
-
Purification buffer (e.g., PBS, pH 7.4)
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure
-
Purification of the Conjugate: It is imperative to remove all non-conjugated this compound from the labeling reaction mixture.[1][3][5] This can be achieved by methods such as dialysis or size-exclusion chromatography (e.g., a Sephadex G-25 column).[1][3][5] The final conjugate should be in a suitable buffer that does not interfere with absorbance measurements.
-
Spectrophotometric Measurements: a. Set the spectrophotometer to read absorbance at 280 nm and 533 nm. b. Blank the spectrophotometer with the purification buffer. c. Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and 533 nm (A_max). d. If the absorbance reading is above 2.0, dilute the sample with the purification buffer, re-measure the absorbance, and record the dilution factor.[1]
Calculations
The following equations are used to calculate the dye-to-protein ratio:
Step 1: Calculate the molar concentration of the dye.
-
Formula: [Dye] (M) = A_max / (ε_dye * path length)
-
Where:
-
A_max is the absorbance of the conjugate at 533 nm.
-
ε_dye is the molar extinction coefficient of this compound (73,000 M⁻¹cm⁻¹).[4]
-
path length is the cuvette path length in cm (typically 1 cm).
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
-
Formula: A_prot = A₂₈₀ - (A_max * CF₂₈₀)
-
Where:
-
A_prot is the corrected absorbance of the protein at 280 nm.
-
A₂₈₀ is the measured absorbance of the conjugate at 280 nm.
-
A_max is the measured absorbance of the conjugate at 533 nm.
-
CF₂₈₀ is the correction factor for this compound at 280 nm (0.15).[4]
-
Step 3: Calculate the molar concentration of the protein.
-
Formula: [Protein] (M) = A_prot / (ε_prot * path length)
-
Where:
-
A_prot is the corrected absorbance of the protein at 280 nm.
-
ε_prot is the molar extinction coefficient of the specific protein being used (in M⁻¹cm⁻¹). This value is protein-specific and needs to be known beforehand.
-
path length is the cuvette path length in cm (typically 1 cm).
-
Step 4: Calculate the Dye-to-Protein Ratio (Degree of Labeling).
-
Formula: Dye-to-Protein Ratio = [Dye] / [Protein]
Experimental Workflow Diagram
Caption: Workflow for determining the dye-to-protein ratio.
Summary of Quantitative Data and Formulas
| Step | Description | Formula | Key Parameters |
| 1 | Calculate Dye Concentration | [Dye] = A_max / ε_dye | A_max: Absorbance at 533 nmε_dye: 73,000 M⁻¹cm⁻¹ |
| 2 | Correct Protein Absorbance | A_prot = A₂₈₀ - (A_max * CF₂₈₀) | A₂₈₀: Absorbance at 280 nmCF₂₈₀: 0.15 |
| 3 | Calculate Protein Concentration | [Protein] = A_prot / ε_prot | ε_prot: Molar extinction coefficient of the protein (protein-specific) |
| 4 | Calculate Dye-to-Protein Ratio | DOL = [Dye] / [Protein] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient molar excess of dye during labeling.- Presence of primary amines (e.g., Tris buffer) in the protein solution.- Inactive reactive dye. | - Increase the molar ratio of dye to protein in the labeling reaction.- Ensure the labeling buffer is free of primary amines.- Use freshly prepared this compound solution. |
| High Background Absorbance | - Incomplete removal of unbound dye. | - Repeat the purification step (dialysis or size-exclusion chromatography). |
| Inaccurate Results | - Incorrect extinction coefficients or correction factor used.- Spectrophotometer not properly blanked. | - Verify the ε_prot for your specific protein.- Ensure the correct parameters for this compound are used.- Always blank the spectrophotometer with the same buffer used for the sample. |
References
- 1. 6XHis Succinimidyl Ester | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]
- 4. This compound [6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester] *Single Isomer* | AAT Bioquest [aatbio.com]
- 5. 6-Carboxyfluorescein succinimidyl ester | C25H15NO9 | CID 2762614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resuspension of Lyophilized 6-HEX, SE in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-HEX, SE (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) is an amine-reactive fluorescent dye widely utilized for the covalent labeling of biomolecules. Its primary applications include the labeling of oligonucleotides for use as probes in real-time PCR and DNA sequencing, as well as the fluorescent tagging of peptides and proteins.[][2][3][4] The succinimidyl ester (SE) moiety reacts specifically with primary aliphatic amines, such as the N-terminus of proteins or the amine-modified linkers in oligonucleotides, to form a stable amide bond. Proper resuspension and handling of the lyophilized dye are critical for successful conjugation and to ensure the integrity and reactivity of the dye. This document provides detailed protocols for the resuspension of lyophilized this compound in dimethyl sulfoxide (DMSO) and its subsequent use in labeling reactions.
Product Information and Storage
Proper storage of this compound is crucial to prevent degradation and loss of reactivity. The succinimidyl ester is susceptible to hydrolysis, a process that is accelerated by the presence of moisture.
| Parameter | Recommendation | Source(s) |
| Form | Lyophilized solid | [5] |
| Storage Temperature (Lyophilized) | -20°C, in the dark, desiccated | [6] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [5][7] |
| Storage of Stock Solution | Aliquoted at -20°C, protected from light and moisture. Short-term: up to 1 month. Long-term: up to 6 months. Avoid repeated freeze-thaw cycles. | [6][8] |
Resuspension Protocol for this compound in DMSO
This protocol outlines the steps to prepare a stock solution of this compound in anhydrous DMSO. It is imperative to use anhydrous DMSO to minimize hydrolysis of the succinimidyl ester.[7]
Materials:
-
Lyophilized this compound vial
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Low-retention, amber or opaque microcentrifuge tubes for aliquoting
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for approximately 15-20 minutes. This prevents condensation of atmospheric moisture onto the lyophilized powder.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully open the vial and, using a calibrated micropipette, add the required volume of anhydrous DMSO to achieve the desired concentration. A common starting concentration for stock solutions of similar dyes is 10 mg/mL or approximately 10-20 mM.[5][9]
-
Dissolution: Close the vial tightly and vortex for 1-2 minutes or until the dye is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the dye, it is recommended to aliquot the stock solution into single-use volumes in low-retention, light-protected microcentrifuge tubes.[6][8] Store the aliquots at -20°C, protected from light.
Workflow for Resuspension of this compound
Caption: Workflow for the resuspension of lyophilized this compound in anhydrous DMSO.
Experimental Protocols
General Protocol for Labeling Amine-Modified Oligonucleotides
This protocol provides a general guideline for the conjugation of this compound to amine-modified oligonucleotides. The optimal conditions, including the molar ratio of dye to oligonucleotide and reaction time, may need to be determined empirically.
Materials:
-
This compound stock solution in anhydrous DMSO
-
Amine-modified oligonucleotide dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., gel filtration or HPLC)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide solution with the this compound stock solution. A 2-10 fold molar excess of the dye is typically used. The final concentration of DMSO in the reaction mixture should be kept below 25% to avoid precipitation of the oligonucleotide.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with protection from light.
-
Purification: Purify the HEX-labeled oligonucleotide from the unreacted dye and byproducts using a suitable method such as gel filtration, ethanol precipitation, or reverse-phase HPLC.
General Protocol for Labeling Peptides
This protocol is a starting point for labeling peptides with this compound in an organic solvent. It is crucial to first test the solubility of the peptide in DMSO.[10]
Materials:
-
This compound stock solution in anhydrous DMSO
-
Peptide to be labeled
-
Anhydrous DMSO
-
Triethylamine (TEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMSO to a concentration of 0.1-1 mM.[10]
-
pH Adjustment: Add triethylamine to the peptide solution to a final concentration of 100 mM. This ensures that the primary amines of the peptide are deprotonated and available for reaction.[10]
-
Labeling Reaction: Add the this compound stock solution to the peptide solution. A 1:1 to 3:1 molar ratio of dye to peptide is recommended as a starting point.[10]
-
Incubation: Incubate the reaction at room temperature for at least 4 hours, or overnight at 4°C, with continuous stirring and protection from light.[10]
-
Monitoring and Purification: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC. Once the reaction is complete, purify the labeled peptide using an appropriate method, such as reverse-phase HPLC.[10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Source(s) |
| Low or no fluorescence signal after labeling | Inefficient labeling | - Ensure the succinimidyl ester has not hydrolyzed; use fresh anhydrous DMSO and properly stored dye. - Optimize the molar ratio of dye to biomolecule. - Confirm the presence of a primary amine on the biomolecule. | [11] |
| Dye-dye quenching | - Too much label has been attached to the molecule. Reduce the molar ratio of dye to biomolecule. | [11] | |
| Precipitation of biomolecule during labeling | Change in solubility upon labeling | - The properties of the biomolecule are altered by the addition of the hydrophobic dye. Lower the molar ratio of the label to the molecule. | [11] |
| High concentration of DMSO | - For aqueous labeling reactions, ensure the final DMSO concentration is compatible with the solubility of the biomolecule. | [8] | |
| Inconsistent labeling results | Hydrolysis of this compound stock | - Prepare fresh stock solution in anhydrous DMSO. - Aliquot the stock solution to avoid repeated freeze-thaw cycles and exposure to moisture. | [6] |
Troubleshooting Logic for Labeling Reactions
Caption: A troubleshooting diagram for common issues encountered during labeling reactions with this compound.
Conclusion
The successful use of this compound for fluorescently labeling biomolecules is highly dependent on the proper handling and resuspension of the lyophilized dye. By following the detailed protocols and adhering to the storage recommendations outlined in these application notes, researchers, scientists, and drug development professionals can achieve consistent and reliable labeling results for their downstream applications. The use of anhydrous DMSO is paramount to prevent the hydrolysis of the reactive succinimidyl ester, thereby preserving the dye's reactivity. The provided protocols for oligonucleotide and peptide labeling serve as a robust starting point, with the understanding that optimization may be necessary for specific applications.
References
- 2. stratech.co.uk [stratech.co.uk]
- 3. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 4. HEX-N Oligo Modifications from Gene Link [genelink.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. biotium.com [biotium.com]
- 8. selleckchem.com [selleckchem.com]
- 9. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
troubleshooting low 6-HEX, SE labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) labeling experiments.
Troubleshooting Guide
Low labeling efficiency with this compound, an amine-reactive NHS ester, is a common issue that can often be resolved by systematically evaluating and optimizing reaction conditions. This guide provides a step-by-step approach to identify and address the root causes of poor labeling.
Question: My this compound labeling efficiency is very low. What are the potential causes and how can I improve it?
Answer:
Low labeling efficiency can stem from several factors, primarily related to reaction conditions, reagent quality, and the properties of the molecule being labeled. Follow these troubleshooting steps to enhance your labeling efficiency.
Step 1: Verify Reaction Buffer and pH
The reaction between the this compound's N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent.[1][2][3][4]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][2] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[1]
-
Optimal pH Range: The optimal pH for the labeling reaction is between 7.2 and 8.5.[1][5] A pH below this range will result in the protonation of primary amines on your target molecule, making them unavailable for reaction.[1][2] Conversely, a pH above this range increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[1][2][5] The ideal pH is often between 8.3 and 8.5.[2][3][4]
Troubleshooting Actions:
-
Check Buffer Composition: Ensure your reaction buffer does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.[2][4][6]
-
Measure and Adjust pH: Use a calibrated pH meter to verify that the pH of your reaction buffer is within the optimal 8.3-8.5 range just before starting the reaction.[2] Be aware that the pH of some buffers can be temperature-dependent.[7][8][9][10][11]
Step 2: Evaluate Reagent Quality and Handling
The stability of this compound is critical for successful labeling.
-
Moisture Sensitivity: NHS esters are moisture-sensitive and can readily hydrolyze.[5]
-
Solvent Quality: If dissolving this compound in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), ensure the solvent is anhydrous and of high quality.[2] DMF can degrade to form dimethylamine, which can react with the NHS ester.[2]
Troubleshooting Actions:
-
Proper Storage: Store this compound desiccated and protected from light.
-
Fresh Reagents: Prepare the this compound solution immediately before use. Do not store aqueous solutions of the reagent.[6]
-
Solvent Check: Use fresh, high-quality, anhydrous DMF or DMSO. If the DMF has a fishy odor, it should not be used.[2]
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can significantly impact labeling efficiency.
-
Reactant Concentrations: Low concentrations of your target molecule can favor the competing hydrolysis of the NHS ester.[5]
-
Molar Ratio: An insufficient molar excess of this compound over the target molecule can lead to incomplete labeling.
-
Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[1] Lower temperatures can minimize hydrolysis but may require longer incubation times.[1]
Troubleshooting Actions:
-
Increase Target Molecule Concentration: If possible, increase the concentration of your protein or oligonucleotide. A protein concentration of at least 1-2 mg/mL is often recommended.[12]
-
Adjust Molar Excess: Optimize the molar ratio of this compound to your target molecule. A 5- to 20-fold molar excess of the dye is a common starting point.[2][3][4]
-
Vary Temperature and Time: If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[1] Alternatively, a shorter incubation time at room temperature might be sufficient.
Summary of Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5 | Critical for optimal reactivity of primary amines and stability of the NHS ester.[2][3][4] |
| Buffer | Phosphate, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine).[1][2][6] |
| Temperature | 4°C or Room Temperature (18-25°C) | Lower temperatures can reduce hydrolysis but may require longer reaction times.[1][12] |
| Incubation Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Optimization may be required.[1][3][5] |
| Target Molecule Conc. | > 1 mg/mL | Higher concentrations favor the labeling reaction over hydrolysis.[12] |
| Molar Excess of this compound | 5 to 20-fold | This is a starting point and may need to be optimized for your specific molecule.[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of Labeling Buffer
-
Buffer Selection: Choose a buffer system that is free of primary amines, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate.
-
pH Adjustment:
-
Prepare the buffer solution in deionized water.
-
Place the buffer on a stir plate and use a calibrated pH meter to monitor the pH.
-
Slowly add a concentrated solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl) to adjust the pH to 8.3-8.5 at the intended reaction temperature.[8]
-
-
Final Volume: Once the desired pH is reached, bring the buffer to the final volume with deionized water.
-
Storage: Store the buffer at 4°C. For long-term storage, consider sterile filtering.
Protocol 2: this compound Labeling of a Protein
-
Protein Preparation: Dissolve the protein to be labeled in the prepared labeling buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, it must be exchanged into the labeling buffer using dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve the this compound powder in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Reaction Initiation: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.
-
Purification: Remove the unreacted this compound and reaction byproducts by gel filtration (e.g., a desalting column), dialysis, or another suitable chromatographic method.[3][6]
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for my labeling reaction? A1: No, Tris buffer contains primary amines that will compete with your target molecule for reaction with the this compound, leading to very low or no labeling of your target.[1][2]
Q2: My protein precipitates after adding the this compound solution. What should I do? A2: Protein precipitation can occur if the concentration of the organic solvent (DMSO or DMF) from the dye stock is too high. Try to use a more concentrated stock of this compound to minimize the volume added to the protein solution. Alternatively, consider using a water-soluble form of the dye if available.
Q3: How do I know if my protein is successfully labeled? A3: Successful labeling can be confirmed by measuring the absorbance of the conjugate at the absorbance maximum of your protein (usually 280 nm) and the absorbance maximum of 6-HEX. The degree of labeling can then be calculated. Alternatively, you can use techniques like SDS-PAGE and visualize the fluorescence of the labeled protein on the gel.
Q4: Can I label a molecule that is not a protein, such as an amino-modified oligonucleotide? A4: Yes, this compound can be used to label any molecule containing a primary amine, including amino-modified oligonucleotides.[2][3] The same principles of pH and buffer compatibility apply.
Visualizations
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: Chemical reaction pathway of this compound with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. itwreagents.com [itwreagents.com]
- 9. pH variation with Temperature [fishersci.co.uk]
- 10. promega.com [promega.com]
- 11. astisensor.com [astisensor.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Technical Support Center: Purification of 6-HEX, SE Labeled Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated 6-HEX, SE (hexachlorofluorescein, succinimidyl ester) dye from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and why does it need to be removed after a labeling reaction?
This compound is an amine-reactive fluorescent dye commonly used to label oligonucleotides and proteins. The succinimidyl ester (SE) group reacts with primary amines on the target molecule to form a stable covalent bond. After the labeling reaction, any unreacted or hydrolyzed this compound dye (unconjugated dye) remains in the solution. This free dye can interfere with downstream applications by causing high background fluorescence, leading to inaccurate quantification and reduced signal-to-noise ratios. Therefore, it is crucial to remove the unconjugated dye to ensure the purity of the labeled product.
Q2: What are the common methods for removing unconjugated this compound dye?
The most common methods for removing unconjugated this compound dye are:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The larger, labeled molecule elutes first, while the smaller, unconjugated dye is retained in the column pores and elutes later.
-
Ethanol Precipitation: This method precipitates larger molecules like oligonucleotides and proteins out of solution, while the smaller, unconjugated dye remains in the supernatant.
-
Phase Extraction: Utilizes the differential solubility of the hydrophilic labeled molecule and the more hydrophobic unconjugated dye in a biphasic system (e.g., aqueous/organic) to separate them.
Q3: Which purification method is best for my application?
The choice of purification method depends on several factors, including the type of molecule labeled (oligonucleotide or protein), the scale of the reaction, and the required purity.
-
Size-Exclusion Chromatography is a gentle and effective method suitable for both proteins and oligonucleotides, providing high purity.[1][2][3]
-
Ethanol Precipitation is a cost-effective method commonly used for oligonucleotides and larger proteins, but it may be less efficient for smaller proteins and can sometimes lead to co-precipitation of the dye.
-
Phase Extraction is a rapid method particularly useful for purifying labeled oligonucleotides.[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence After Purification
Possible Cause: Incomplete removal of unconjugated this compound dye.
Troubleshooting Steps:
-
Optimize your chosen purification method:
-
Size-Exclusion Chromatography:
-
Ensure you are using the correct column resin with an appropriate molecular weight cutoff (MWCO) for your labeled molecule.
-
Increase the column length for better resolution between the labeled product and the free dye.
-
Optimize the flow rate; a slower flow rate can improve separation.
-
-
Ethanol Precipitation:
-
Ensure the correct ratio of ethanol and salt is used.
-
Perform a second precipitation step to improve purity.
-
Thoroughly wash the pellet with 70% ethanol to remove any remaining soluble dye.
-
-
Phase Extraction:
-
Perform multiple extraction steps (2-3 times) to ensure complete removal of the dye into the organic phase.[4]
-
-
-
Consider switching to a different purification method: If one method consistently yields high background, another method may be more effective for your specific labeled molecule.
Issue 2: Low Yield of Labeled Product After Purification
Possible Cause: Loss of the labeled molecule during the purification process.
Troubleshooting Steps:
-
Size-Exclusion Chromatography:
-
Check for non-specific binding of your molecule to the column matrix. Pre-blocking the column with a bovine serum albumin (BSA) solution can sometimes mitigate this.
-
Ensure the entire sample is loaded onto the column and that the collection of the eluate is timed correctly to capture the peak corresponding to your labeled molecule.
-
-
Ethanol Precipitation:
-
For small amounts of starting material, consider using a co-precipitant like glycogen to improve the visibility and recovery of the pellet.
-
Ensure the centrifugation speed and time are sufficient to pellet your labeled molecule.
-
Be careful not to aspirate the pellet when removing the supernatant.
-
-
Phase Extraction:
-
Ensure the pH of the aqueous phase is appropriate to maintain the hydrophilicity of your labeled oligonucleotide, preventing it from partitioning into the organic phase.
-
Issue 3: Presence of Impurities Other Than Free Dye
Possible Cause: Formation of dye-related byproducts or degradation of the labeled molecule.
Troubleshooting Steps:
-
During the labeling reaction with this compound, side reactions can occur, especially under standard ammonolysis conditions used for oligonucleotide deprotection, leading to the formation of arylacridine derivatives with different spectral properties.[5]
-
To avoid this, consider using modified deblocking conditions, such as adding tert-butylamine to the ammonia solution.[5]
-
If you suspect degradation of your labeled molecule, ensure that the purification conditions (e.g., pH, temperature) are mild and compatible with its stability.
Quantitative Data Summary
The following table summarizes the typical efficiency of different methods for removing unconjugated dyes. Note that the exact efficiency can vary depending on the specific experimental conditions and the nature of the labeled molecule.
| Purification Method | Typical Dye Removal Efficiency | Typical Labeled Molecule Recovery | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | >95% | 80-95% | High purity, gentle on molecules | Can be time-consuming, potential for sample dilution |
| Ethanol Precipitation | 80-95% | 70-90% | Cost-effective, simple | Can be less efficient for smaller molecules, risk of co-precipitation |
| Phase Extraction (for Oligonucleotides) | >97% with multiple extractions[4] | >90%[4] | Rapid, cost-effective | Primarily for oligonucleotides, requires organic solvents |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for this compound Labeled Oligonucleotide/Protein Purification
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Equilibration buffer (e.g., PBS or TE buffer)
-
Fraction collection tubes
Methodology:
-
Column Preparation:
-
Gently resuspend the SEC resin in the column.
-
Allow the storage buffer to drain from the column.
-
Equilibrate the column by washing with 5-10 column volumes of equilibration buffer.
-
-
Sample Loading:
-
Carefully load the labeling reaction mixture onto the top of the column.
-
Allow the sample to enter the column bed completely.
-
-
Elution:
-
Begin eluting with the equilibration buffer.
-
The larger, 6-HEX labeled molecule will travel faster through the column and elute first. The smaller, unconjugated 6-HEX dye will be retarded and elute later.
-
-
Fraction Collection:
-
Collect fractions as the colored bands elute from the column. The first colored band should be the labeled product, and the second, slower-moving band will be the free dye.
-
-
Analysis:
-
Confirm the purity of the collected fractions containing the labeled product using UV-Vis spectrophotometry or gel electrophoresis.
-
Protocol 2: Ethanol Precipitation for this compound Labeled Oligonucleotide Purification
Materials:
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol, pre-chilled to -20°C
-
70% Ethanol, pre-chilled to -20°C
-
Microcentrifuge
Methodology:
-
Precipitation:
-
To your labeling reaction mixture, add 1/10th volume of 3 M NaOAc.
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
-
Pelleting:
-
Centrifuge the mixture at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C.
-
A pellet containing the labeled oligonucleotide should be visible.
-
-
Washing:
-
Carefully decant the supernatant containing the unconjugated dye.
-
Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging for 5-10 minutes.
-
-
Drying and Resuspension:
-
Carefully remove the 70% ethanol and air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the purified labeled oligonucleotide in an appropriate buffer (e.g., TE buffer or nuclease-free water).
-
Protocol 3: Phase Extraction for this compound Labeled Oligonucleotide Purification
Materials:
-
n-Butanol
-
Nuclease-free water
-
Microcentrifuge
Methodology:
-
Prepare Water-Saturated Butanol:
-
Mix equal volumes of n-butanol and nuclease-free water.
-
Vortex vigorously and allow the phases to separate. The upper phase is water-saturated butanol.
-
-
Extraction:
-
Separation:
-
The upper organic phase (butanol) will contain the majority of the hydrophobic unconjugated 6-HEX dye and will be colored. The lower aqueous phase will contain the hydrophilic labeled oligonucleotide.
-
Carefully remove and discard the upper organic phase.
-
-
Repeat:
-
Repeat the extraction process 1-2 more times with fresh water-saturated butanol until the organic phase is colorless.[4]
-
-
Final Product:
-
The lower aqueous phase contains your purified 6-HEX labeled oligonucleotide.
-
Diagrams
Caption: A flowchart illustrating the general workflow for purifying this compound labeled molecules.
Caption: A decision tree for troubleshooting common issues during unconjugated dye removal.
References
- 1. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 2. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 3. goldbio.com [goldbio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Solution to the Common Problem of the Synthesis and Applications of Hexachlorofluorescein Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 6-HEX, SE Conjugation Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) conjugation reactions. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful labeling of proteins, oligonucleotides, and other amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: The optimal pH range for NHS ester conjugations, including this compound, is typically between 7.2 and 8.5.[1][2] At a lower pH, the primary amine groups on the target molecule are protonated and less available for reaction.[2][3][4] Conversely, at a higher pH, the rate of hydrolysis of the this compound reagent increases significantly, which competes with the desired conjugation reaction.[1][2][3][4][5] For many applications, a pH of 8.3-8.5 is recommended as a starting point.[3][4]
Q2: What buffers are recommended for the conjugation reaction?
A2: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers are commonly used for NHS ester reactions.[1] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the this compound.[1][6] If Tris or glycine is required for other reasons, it should only be added at the end of the reaction to quench any unreacted this compound.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction mixture.[3][4] It is crucial to use high-quality, amine-free DMF.[3][4] Stock solutions of the dye in anhydrous DMSO or DMF can often be stored at -20°C for 1-2 months.[3][4] Always protect the dye from light.
Q4: What is the primary competing reaction, and how can I minimize it?
A4: The primary competing reaction is the hydrolysis of the NHS ester, which renders the this compound inactive. The rate of hydrolysis is highly dependent on pH and temperature.[1][5] To minimize hydrolysis, it is recommended to perform the reaction at a controlled pH and, if necessary, at a lower temperature (e.g., 4°C) for a longer duration.[2]
Q5: How can I purify the this compound conjugate?
A5: Purification is necessary to remove unconjugated dye and byproducts of the reaction. Common methods for purifying protein conjugates include size-exclusion chromatography (e.g., gel filtration) and dialysis.[4] For oligonucleotides, ethanol precipitation followed by gel filtration or HPLC can be effective.[4]
Troubleshooting Guide
Low or no labeling efficiency is the most common issue encountered during this compound conjugation reactions. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5. Use a freshly calibrated pH meter.[2] |
| Buffer Contains Primary Amines | Ensure your buffer is free of primary amines like Tris or glycine. Switch to a non-amine containing buffer such as phosphate, bicarbonate, or borate.[1][6] | |
| Hydrolysis of this compound | Prepare fresh this compound stock solution. Perform the reaction at 4°C overnight to minimize hydrolysis.[2] | |
| Low Reactant Concentration | Increase the concentration of your target molecule (e.g., protein concentration of at least 2 mg/mL).[2][6] Increase the molar excess of this compound. | |
| Poor Quality of this compound Reagent | Store the this compound reagent desiccated and protected from light at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. | |
| Precipitation During Reaction | Low Solubility of this compound | Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is sufficient to keep the dye in solution, typically between 1% and 10%. |
| Protein Denaturation | Avoid excessive concentrations of organic solvent. If precipitation persists, consider a lower molar excess of the dye or a different solvent. | |
| Inconsistent Results | Variability in Reaction Conditions | Maintain consistent reaction parameters (pH, temperature, time, concentrations) between experiments. |
| Degradation of this compound Stock | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
This protocol is a general guideline for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein to be labeled (in a suitable amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional) or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare a protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Calculate the required volume of the this compound stock solution. A molar excess of 10-20 fold of dye to protein is a good starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the conjugate by passing the reaction mixture through a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 533 nm (for 6-HEX).
Protocol 2: this compound Labeling of an Amine-Modified Oligonucleotide
This protocol is a general guideline for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification supplies (e.g., ethanol, sodium acetate, gel filtration column or HPLC)
Procedure:
-
Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 5-10 fold molar excess of the this compound stock solution to the oligonucleotide solution.[7]
-
Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.[7]
-
Purify the labeled oligonucleotide. This can be achieved by ethanol precipitation followed by size-exclusion chromatography or reverse-phase HPLC.[7]
Quantitative Data Summary
Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis Half-Life
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1][5] |
| 8.0 | Room Temperature | 210 minutes[8][9] |
| 8.5 | Room Temperature | 180 minutes[8][9] |
| 9.0 | Room Temperature | 125 minutes[8][9] |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[1][2] |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize hydrolysis but may require longer reaction times.[2] |
| Reaction Time | 1 hour - Overnight | Dependent on temperature and reactivity of the target molecule. |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein.[6] |
| Molar Ratio (Dye:Oligo) | 5:1 to 10:1 | A good starting point for oligonucleotide labeling.[7] |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis.[2][6] |
Visual Guides
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low labeling.
Caption: Competing reactions in this compound conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of 6-HEX, SE Fluorophore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of the 6-HEX, SE (hexachlorofluorescein, succinimidyl ester) fluorophore. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your fluorescence imaging experiments and ensure the longevity of your signal.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during imaging experiments.[1] This is problematic as it can limit the duration of observation, reduce the signal-to-noise ratio, and complicate quantitative analysis. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye.
Q2: How does the photostability of this compound compare to other common green-emitting fluorophores?
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium of a microscopy sample to reduce photobleaching.[4] They primarily work by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and are major contributors to the chemical degradation of fluorophores.[5] By neutralizing these ROS, antifade reagents extend the fluorescent lifetime of the dye. Common components of antifade reagents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG).
Q4: Can I use any antifade reagent with this compound?
A4: While many commercial antifade reagents are compatible with a wide range of fluorophores, it is important to verify compatibility. Some antifade reagents, like p-phenylenediamine (PPD), can react with certain classes of dyes.[6] It is recommended to consult the manufacturer's documentation for the specific antifade reagent you are using to ensure it is suitable for use with fluorescein derivatives like 6-HEX.
Q5: How can I minimize photobleaching without using antifade reagents?
A5: Several strategies can be employed to reduce photobleaching:
-
Minimize Exposure Time: Only expose the sample to excitation light when actively acquiring an image.
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[7]
-
Choose the Right Filters: Ensure that your excitation and emission filters are well-matched to the spectral profile of 6-HEX to maximize signal detection while minimizing unnecessary light exposure.
-
Use a Sensitive Detector: A more sensitive camera or detector allows for the use of lower excitation intensities.
Troubleshooting Guide
This guide addresses common issues encountered when using the this compound fluorophore.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid Signal Fading | High Excitation Intensity: The laser or lamp power is too high, accelerating photobleaching. | Reduce the excitation intensity to the lowest level that provides a usable signal. Use neutral density filters if necessary. |
| Prolonged Exposure: The sample is being exposed to the excitation light for extended periods. | Minimize the duration of light exposure. Use the shutter to block the light path when not acquiring images. | |
| Absence of Antifade Reagent: The mounting medium lacks a protective antifade agent. | Use a commercial or homemade antifade mounting medium. See the experimental protocols below. | |
| Dim Initial Signal | Low Fluorophore Concentration: The concentration of the this compound conjugate is insufficient. | Optimize the labeling protocol to increase the degree of labeling, or use a higher concentration of the labeled molecule. |
| Incorrect Filter Set: The excitation and/or emission filters are not optimal for 6-HEX (Excitation max: ~535 nm, Emission max: ~556 nm). | Use a filter set specifically designed for 6-HEX or similar fluorophores like FITC or Alexa Fluor 488, ensuring efficient capture of the emitted light. | |
| Suboptimal pH: The pH of the mounting medium is not ideal for 6-HEX fluorescence. | Fluorescein derivatives are pH-sensitive. Ensure the mounting medium is buffered to a pH between 7.0 and 8.5 for optimal fluorescence. | |
| High Background Fluorescence | Autofluorescence: The sample itself or the mounting medium is contributing to background noise. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or spectral unmixing if your imaging software supports it. |
| Non-specific Staining: The this compound conjugate is binding non-specifically to other components in the sample. | Optimize your staining protocol, including blocking steps and washing procedures, to reduce non-specific binding. |
Quantitative Data
| Fluorophore | Chemical Class | Relative Photostability | Notes |
| Fluorescein (FITC) | Xanthene | Low | Highly susceptible to photobleaching. |
| 6-HEX | Chlorinated Xanthene | Moderate | Halogenation improves photostability compared to fluorescein. |
| Rhodamine 6G | Xanthene | High | Generally more photostable than fluorescein derivatives. |
| Alexa Fluor 488 | Sulfonated Xanthene | High | Engineered for improved photostability and brightness. |
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium (e.g., ProLong™ Gold)
This protocol describes the use of a commercially available, curing antifade mounting medium for fixed cell samples.
Materials:
-
Fixed and stained coverslips with this compound labeled samples
-
ProLong™ Gold Antifade Reagent
-
Microscope slides
-
Kimwipes or other lint-free wipes
-
Nail polish or sealant (optional)
Procedure:
-
Equilibrate Reagent: Allow the ProLong™ Gold vial to reach room temperature.[8][9]
-
Prepare Coverslip: Gently aspirate any remaining wash buffer from the coverslip. Touch the edge of the coverslip to a Kimwipe to wick away excess liquid.
-
Apply Antifade Reagent: Place a single drop of ProLong™ Gold onto the center of a clean microscope slide.[10]
-
Mount Coverslip: Carefully invert the coverslip (cell-side down) onto the drop of antifade reagent, avoiding the introduction of air bubbles.
-
Cure: Place the slide on a flat surface in the dark and allow it to cure for 24 hours at room temperature. This curing step is crucial for the antifade properties to become fully effective.
-
Seal (Optional): For long-term storage, the edges of the coverslip can be sealed with nail polish.
-
Image: The sample can now be imaged.
Protocol 2: Preparation and Use of a Homemade DABCO Antifade Solution
This protocol provides instructions for preparing a common and effective homemade antifade mounting medium containing 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X stock
-
Distilled water
-
pH meter
-
Stir plate and stir bar
-
50 mL conical tube or beaker
Procedure for Preparation:
-
Prepare 1X PBS: Dilute your 10X PBS stock to 1X with distilled water.
-
Prepare DABCO Solution:
-
To make 10 mL of mounting medium, combine:
-
1 mL of 10X PBS
-
9 mL of glycerol
-
-
Add 0.25 g of DABCO to the PBS/glycerol mixture.
-
-
Dissolve DABCO: Stir the solution on a stir plate until the DABCO is completely dissolved. This may take several hours. Gentle warming (to no more than 50°C) can aid in dissolution.
-
Adjust pH: Check the pH of the solution and adjust to approximately 8.6 with 0.1 M HCl or NaOH if necessary.
-
Store: Store the DABCO antifade solution in small aliquots at -20°C, protected from light.
Procedure for Use:
-
Prepare Coverslip: Remove excess wash buffer from your stained coverslip.
-
Apply Antifade Solution: Place a small drop (approximately 20-30 µL) of the DABCO antifade solution onto a clean microscope slide.
-
Mount Coverslip: Gently lower the coverslip onto the drop, avoiding air bubbles.
-
Seal: Seal the edges of the coverslip with nail polish to prevent the glycerol from leaking and to minimize oxygen exposure.
-
Image: The slide is now ready for imaging.
Visualizations
Caption: Mechanism of photobleaching via the excited triplet state.
Caption: How antifade reagents prevent photobleaching by scavenging ROS.
Caption: Troubleshooting workflow for rapid signal fading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 4. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. [PDF] Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
- 10. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: 6-HEX, SE Amine Reactivity
Welcome to the technical support center for 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) labeling. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve optimal results in your conjugation experiments. The efficiency of the reaction between the 6-HEX succinimidyl ester and primary amines is critically dependent on the reaction pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction is between 8.3 and 8.5 .[1][2][3] This pH range offers the best compromise between two competing factors: the reactivity of the target amine and the stability of the succinimidyl ester (SE).
Q2: Why is pH so critical for this reaction?
The reaction pH governs a crucial trade-off:
-
Amine Reactivity: The labeling reaction, known as aminolysis, requires the target primary amine (e.g., on a lysine residue) to be in its deprotonated, nucleophilic state (-NH₂). At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases above the amine's pKa (typically ~10.5 for lysine), the concentration of the reactive deprotonated form rises, accelerating the desired reaction.[4]
-
Ester Stability: Succinimidyl esters are susceptible to hydrolysis, a competing reaction where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly with rising pH.[4][5]
Therefore, a pH of 8.3-8.5 is optimal because it is high enough to ensure a sufficient concentration of reactive amines while minimizing the rapid hydrolysis of the this compound.[1]
Q3: My labeling efficiency is very low. What are the likely causes related to pH?
Low labeling efficiency is often traced back to suboptimal pH conditions:
-
pH is too low (below 7.5): The concentration of the reactive, deprotonated amine is insufficient for efficient conjugation.[6]
-
pH is too high (above 9.0): The hydrolysis of the this compound reagent outcompetes the desired reaction with the amine. The half-life of the ester can be reduced to mere minutes at high pH.[5]
-
Incorrect Buffer Choice: Using a buffer that contains primary amines, such as Tris or glycine, will compete with your target molecule for the this compound, thereby reducing your yield.[3][7] Always use an amine-free buffer like phosphate or bicarbonate.[1]
Q4: Can I use a Tris buffer for my labeling reaction?
It is strongly recommended to avoid buffers containing primary amines, such as Tris.[3] These buffers will directly compete with the amine groups on your protein or molecule of interest, leading to significantly lower labeling efficiency. Recommended alternatives include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer.[1][3]
Q5: How should I prepare my this compound for the reaction?
Since this compound is often poorly soluble in aqueous buffers, it should first be dissolved in a small amount of an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2] This stock solution is then added to your protein solution, which is already in the appropriate reaction buffer (pH 8.3-8.5).[1] Ensure you use high-quality, amine-free DMF, as contaminants can react with the ester.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Reaction pH is too low (< 7.5). | Increase the pH of the reaction buffer to 8.3-8.5 using 0.1 M sodium bicarbonate or phosphate buffer.[1][3] |
| Reaction pH is too high (> 9.0). | Lower the pH to the optimal 8.3-8.5 range. At high pH, ester hydrolysis is extremely rapid.[4] | |
| Buffer contains competing amines (e.g., Tris, glycine). | Switch to an amine-free buffer system like PBS, sodium bicarbonate, or sodium borate.[8] | |
| This compound reagent has hydrolyzed due to improper storage. | Use a fresh vial of reagent. Always store NHS esters in a desiccated environment to prevent moisture contamination.[5] | |
| Inconsistent Results | pH of the reaction mixture drops during the reaction. | Hydrolysis of the succinimidyl ester releases N-hydroxysuccinimide, which is acidic and can lower the pH. Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[3] |
| Protein concentration is too low. | For optimal results, protein concentrations of 1-10 mg/mL are recommended.[9] |
Quantitative Data: pH Effects
The following tables summarize the quantitative impact of pH on the stability of the succinimidyl ester and the kinetics of the labeling reaction.
Table 1: Effect of pH on NHS Ester Stability This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[4]
| pH | Half-life of NHS Ester |
| 7.0 | Several hours |
| 8.0 | ~ 1 hour |
| 8.5 | ~ 30 minutes |
| 9.0 | < 10 minutes |
Table 2: Relative Reaction Rates at Different pH Values This table provides a direct comparison of the kinetics of the desired amidation (labeling) reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[4]
| pH | Relative Rate of Amidation (Amine Reaction) | Relative Rate of Hydrolysis (Water Reaction) | Ratio of Amidation to Hydrolysis |
| 7.5 | 1 | 1 | 1 |
| 8.0 | 3 | 2 | 1.5 |
| 8.5 | 10 | 4 | 2.5 |
| 9.0 | 15 | 10 | 1.5 |
Diagrams and Workflows
Caption: pH balance for this compound labeling.
Caption: Troubleshooting workflow for low labeling.
Experimental Protocol: General Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS).
-
This compound.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, adjusted to pH 8.3.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
-
Desalting column (e.g., Sephadex G-25) for purification.[10]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[9] Ensure any previous buffers containing amines (like Tris) are completely removed.
-
-
Prepare the this compound Stock Solution:
-
Perform the Conjugation:
-
Calculate the required volume of the this compound stock solution. A molar excess of 10-20 fold of dye to protein is a common starting point.[9]
-
While gently stirring the protein solution, add the calculated amount of this compound stock solution dropwise.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[3]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes. This step will consume any unreacted this compound.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts.
-
The most common method is gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[10] The labeled protein will elute first.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for 6-HEX (approx. 520 nm).
-
Calculate the protein concentration and the dye concentration to determine the average number of dye molecules conjugated per protein molecule.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: 6-HEX, SE Solubility and Labeling in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It contains the 6-HEX fluorophore, which is a hexachlorinated derivative of fluorescein, and a succinimidyl ester (SE) reactive group.[1][2][3][4] The SE group reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) to form stable amide bonds, covalently attaching the fluorescent 6-HEX label.[5] This makes it a popular choice for various applications, including nucleic acid sequencing, fluorescence microscopy, and flow cytometry.[3][]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: this compound, like many fluorescent dyes and their NHS esters, has poor solubility in aqueous buffers.[7] For successful use, it is standard practice to first dissolve the this compound in a small amount of a polar aprotic organic solvent, such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to create a concentrated stock solution.[2][4] This stock solution is then added to the aqueous reaction buffer.
Q3: What is the optimal pH for labeling reactions with this compound?
A3: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[8][9] Below this range, the primary amines are protonated and less reactive. Above this range, the rate of hydrolysis of the succinimidyl ester increases significantly, which competes with the labeling reaction.[8][10]
Q4: What is hydrolysis and how does it affect my experiment?
A4: Hydrolysis is a chemical reaction where the succinimidyl ester of this compound reacts with water. This reaction cleaves the ester and renders the dye incapable of reacting with your target molecule. The rate of hydrolysis is highly dependent on the pH of the aqueous buffer, increasing as the pH becomes more alkaline.[7][10][11] This competing reaction can reduce the efficiency of your labeling.
Q5: How should I store my this compound?
A5: this compound powder should be stored at -20°C, protected from light and moisture.[2][3][4] Stock solutions of this compound in anhydrous DMSO or DMF can be stored at -20°C for up to two weeks.[12] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable due to hydrolysis and should be used immediately after preparation.[12]
Troubleshooting Guides
Problem: Low Labeling Efficiency
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter. | The reaction is highly pH-dependent. A pH outside the optimal range will significantly reduce labeling efficiency.[8] |
| Hydrolysis of this compound | Prepare the this compound stock solution immediately before use. Minimize the time the dye is in the aqueous buffer before the addition of your target molecule. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. | The succinimidyl ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[10][11] |
| Suboptimal Reactant Concentrations | Increase the molar excess of this compound to the target molecule. A common starting point is a 10- to 20-fold molar excess. Ensure the concentration of your target molecule is not too low. | Higher concentrations favor the bimolecular labeling reaction over the unimolecular hydrolysis reaction.[5] |
| Presence of Primary Amines in the Buffer | Ensure your buffer is free of primary amines, such as Tris or glycine. Use buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate. | Primary amines in the buffer will compete with your target molecule for reaction with the this compound.[5] |
Problem: Precipitate Formation Upon Adding this compound Stock to Aqueous Buffer
| Possible Cause | Troubleshooting Step | Explanation |
| Low Aqueous Solubility | Ensure the final concentration of the organic solvent (DMSO or DMF) in the aqueous buffer is low (typically <10%). Add the stock solution dropwise to the vigorously stirring or vortexing buffer. | While necessary for initial dissolution, a high concentration of the organic solvent can cause the target molecule to precipitate. Rapid addition can lead to localized high concentrations of the dye, causing it to precipitate before it can disperse. |
| Excessive Labeling | Reduce the molar excess of this compound used in the reaction. | Over-labeling can alter the solubility of the target protein, leading to precipitation. |
Data Presentation
Table 1: Solubility of this compound and a Related Fluorescein Derivative in Various Solvents
| Compound | Solvent | Solubility |
| This compound | Anhydrous DMSO | Soluble[2][4] |
| Anhydrous DMF | Soluble[2][4] | |
| Aqueous Buffers | Sparingly Soluble[7] | |
| 5(6)-Carboxyfluorescein * | Ethanol | ~5 mg/mL[7][13] |
| DMF | ~1 mg/mL[7][13] | |
| DMSO | ~0.5 mg/mL[7][13] | |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[7][13] |
*Data for 5(6)-Carboxyfluorescein is provided as an estimate for a structurally similar compound.
Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[10][11] |
| 8.0 | Room Temperature | ~1 hour[7][9] |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes[10][11] |
| 9.0 | Room Temperature | <10 minutes[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex thoroughly until all the this compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, amber microcentrifuge tubes and store at -20°C, protected from light.
Protocol 2: General Protocol for Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Freshly prepared this compound stock solution in anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Calculate the Amount of this compound: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-20 fold) over the protein.
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will react with any unreacted this compound.
-
Purification: Purify the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of 6-HEX (approximately 535 nm).
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Key factors influencing this compound labeling efficiency.
References
- 1. 6-CARBOXYFLUORESCEIN N-SUCCINIMIDYL ESTER | 92557-81-8 [amp.chemicalbook.com]
- 2. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 3. This compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) *Single Isomer* | AAT Bioquest | Biomol.com [biomol.com]
- 4. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. leica-microsystems.com [leica-microsystems.com]
effect of freeze-thaw cycles on 6-HEX, SE stability
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) when subjected to freeze-thaw cycles. Proper handling and storage are critical to ensure the reactivity of this amine-reactive dye for successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage and handling?
A1: The primary cause of degradation for this compound, as with other succinimidyl (SE) or N-hydroxysuccinimide (NHS) esters, is hydrolysis. The SE moiety is highly susceptible to reaction with water, which hydrolyzes the ester bond, rendering the dye incapable of reacting with primary amines on your target molecule. This hydrolysis is accelerated by moisture in the air and non-anhydrous solvents.
Q2: How should I properly store my this compound, both in solid form and in solution?
A2:
-
Solid Form: Upon receipt, store the lyophilized this compound powder at -20°C or -80°C, protected from light and moisture. The vial should be kept in a desiccator to minimize exposure to humidity.
-
In Solution: For use, reconstitute the dye in anhydrous, amine-free dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis. After reconstitution, it is highly recommended to aliquot the solution into single-use volumes in low-protein-binding tubes. These aliquots should be stored at -20°C or -80°C, protected from light. Aliquoting is the most effective way to prevent the damaging effects of repeated freeze-thaw cycles and moisture introduction.
Q3: How many times can I freeze-thaw my stock solution of this compound?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles . Each cycle increases the risk of introducing atmospheric moisture into the DMSO solution, which will progressively hydrolyze the reactive SE group. For optimal reactivity, it is best practice to thaw a fresh single-use aliquot for each experiment. If you must re-freeze a stock, ensure the vial is tightly capped immediately after dispensing and minimize the time it is open at room temperature.
Q4: My labeling efficiency has decreased. Could freeze-thaw cycles be the cause?
A4: Yes, decreased labeling efficiency is a common consequence of dye degradation. If you have subjected your this compound stock solution to multiple freeze-thaw cycles, it is likely that a significant portion of the dye has been hydrolyzed. This reduces the concentration of active, amine-reactive dye in your solution, leading to a lower degree of labeling (DOL) for your protein or oligonucleotide. We recommend using a fresh aliquot or performing a quality control check on your existing stock (see experimental protocol below).
Troubleshooting Guide: Poor Labeling Efficiency
If you are experiencing poor labeling results with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor this compound labeling.
Quantitative Data on Freeze-Thaw Effects
| Number of Freeze-Thaw Cycles | Estimated % of Active this compound Remaining | Impact on Labeling |
| 0 (Fresh Aliquot) | >95% | Optimal performance |
| 1 | 90 - 95% | Minimal to no noticeable effect |
| 3 | 70 - 85% | Noticeable decrease in labeling efficiency |
| 5 | 50 - 70% | Significant reduction in labeling efficiency |
| 10 | <50% | Potential for complete labeling failure |
Note: The actual rate of degradation can vary based on the quality of the anhydrous DMSO, the humidity of the environment, and the time the vial is open during each thaw cycle.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Study of this compound
This protocol describes how a user can perform an in-house stability study to quantify the effect of freeze-thaw cycles on their this compound stock.
Caption: Experimental workflow for a this compound freeze-thaw stability study.
Methodology:
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the entire vial in the appropriate volume of high-quality, anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
Immediately dispense the stock solution into at least 10 small, single-use, tightly-sealed tubes. These will be your experimental aliquots.
-
-
Freeze-Thaw Cycling:
-
Label the aliquots for the number of freeze-thaw cycles they will undergo (e.g., 0, 1, 3, 5, 10). It is recommended to have duplicates for each condition.
-
Place all aliquots, except for the "0 cycles" control, in a -20°C freezer for at least 1 hour. The "0 cycles" aliquots should remain frozen until the day of analysis.
-
For the first cycle, remove the designated tubes from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, immediately return the tubes to the -20°C freezer. This completes one freeze-thaw cycle.
-
Repeat this process for the required number of cycles for each group of tubes.
-
-
Analysis of Reactivity:
-
On the day of analysis, thaw one aliquot from each cycle group, including the "0 cycles" control.
-
Assess the reactivity of the this compound in each aliquot using the "Protocol 2: Quantification of Active SE/NHS Ester via Hydrolysis."
-
Protocol 2: Quantification of Active SE/NHS Ester via Hydrolysis
This method quantifies the amount of active SE/NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon base hydrolysis. Active dye will release NHS, which has a characteristic absorbance at 260 nm.[1][2]
Materials:
-
This compound aliquots (from Protocol 1)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
0.5 M NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Samples: For each freeze-thaw aliquot to be tested, prepare two cuvettes: a "Baseline" and a "Hydrolyzed" sample.
-
Dilute Dye: Dilute a small, precise amount of the this compound solution from the aliquot into the amine-free buffer. The final concentration should result in an absorbance reading below 1.5. A 1:100 dilution is a good starting point.
-
Baseline Reading:
-
Add the diluted dye solution to both the "Baseline" and "Hydrolyzed" cuvettes.
-
Use the amine-free buffer to zero the spectrophotometer at 260 nm.
-
Immediately measure the absorbance of the "Baseline" sample at 260 nm. This reading accounts for any pre-existing hydrolyzed NHS and the absorbance of the dye itself at this wavelength.
-
-
Hydrolysis and Final Reading:
-
To the "Hydrolyzed" cuvette, add a small volume of 0.5 M NaOH (e.g., 50 µL to 1 mL of diluted dye) and mix quickly by pipetting.
-
Immediately (within 1 minute) measure the absorbance at 260 nm.[2] This reading represents the total potential NHS release from the active dye plus the baseline absorbance.
-
-
Calculation:
-
Calculate the Net Absorbance: Net Absorbance = A₂₆₀(Hydrolyzed) - A₂₆₀(Baseline).
-
Determine Percent Activity: Compare the Net Absorbance of the cycled aliquots to the "0 cycles" control.
-
Percent Activity = (Net Absorbance_cycled / Net Absorbance_0-cycle) * 100
-
-
This protocol will provide quantitative data on the loss of reactivity of your this compound dye due to repeated freeze-thaw cycles.
References
improving signal-to-noise ratio in 6-HEX, SE experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 6-HEX Succinimidyl Ester (SE) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise ratio (SNR) in 6-HEX fragment analysis?
A low signal-to-noise ratio can stem from issues at multiple stages of the experimental workflow. The primary causes can be grouped into three main categories: sub-optimal PCR amplification, inefficient capillary electrophoresis, and problems with the sample or reagents. Issues during PCR can include low template quantity or quality, inefficient primer design or concentration, and the presence of PCR inhibitors.[1][2] During capillary electrophoresis, problems such as inefficient injection, degraded polymer, or incorrect instrument settings can lead to poor signal.[3][4] Sample and reagent issues often involve degraded DNA, improperly stored fluorescent dyes, or poor-quality formamide.[5]
Q2: How does the choice of fluorescent dye impact signal intensity?
Different fluorescent dyes have varying excitation and emission spectra, as well as different quantum yields.[3] This means that even with identical primer sequences and concentrations, the resulting signal intensity can differ significantly between dyes. For example, in some commonly used dye sets, the signal intensity from highest to lowest is 6-FAM™, VIC™, NED™, and then PET™.[3] Therefore, when using a dye with inherently lower signal intensity like 6-HEX compared to a brighter dye, it may be necessary to increase the amount of the labeled sample loaded onto the instrument to achieve a comparable signal.[3]
Q3: What is the role of formamide in capillary electrophoresis and how can it affect my results?
Formamide is a crucial reagent used to denature DNA fragments before capillary electrophoresis, ensuring they remain single-stranded for accurate sizing.[4][5] However, formamide can degrade over time, especially with exposure to air, forming formic acid.[5] This degradation can lead to several problems, including reduced signal intensity and broader peaks, which negatively impact the signal-to-noise ratio.[5] The acidic byproducts of formamide degradation can also directly compete with the negatively charged DNA for injection into the capillary, further reducing the signal.[4] It is therefore essential to use high-quality, properly stored Hi-Di™ Formamide.[3][6]
Q4: Can my data analysis settings affect the signal-to-noise ratio?
Yes, the parameters used during data analysis can significantly influence the final interpretation of the signal-to-noise ratio. Software such as GeneMapper™ utilizes a peak detection algorithm that fits a polynomial curve to the data.[7] The polynomial degree and the peak window size are critical parameters that determine the sensitivity of peak detection.[7] Using a higher polynomial degree allows the curve to more closely follow the signal, capturing more of the peak's structure.[7] Additionally, adjusting the baseline window and smoothing parameters can help to reduce background noise and improve the clarity of the peaks.[8]
Troubleshooting Guides
Low Signal Intensity
A common issue in fragment analysis is a weak or absent signal for the 6-HEX labeled fragments. This can be frustrating, but a systematic approach to troubleshooting can often identify the root cause.
Is the size standard also weak or absent?
-
Yes, the size standard is also weak or absent: This suggests a problem with the capillary electrophoresis run itself or the sample loading.
-
Possible Cause: Blocked or old capillary array.[3]
-
Solution: Run a size standard-only sample to confirm the issue. If the problem persists, replace the capillary array.[3]
-
-
Possible Cause: Bubble in the capillary or sample well.[3]
-
Solution: Centrifuge the plate before loading and re-inject the sample.[3]
-
-
Possible Cause: Degraded Hi-Di™ Formamide or expired polymer/buffer.[3]
-
Solution: Use fresh, properly stored reagents.[3]
-
-
Possible Cause: Inefficient electrokinetic injection due to high salt concentration in the sample.[3][4]
-
Solution: Dilute the PCR product before mixing with formamide and the size standard. A starting dilution of 1:50 is recommended, which can be further optimized.[6]
-
-
-
No, the size standard signal is strong, but the sample signal is weak: This points to a problem with the PCR amplification or the sample itself.
-
Possible Cause: Insufficient or low-quality DNA template.[9]
-
Solution: Quantify your starting DNA and ensure it is of high purity. Use recommended template amounts (e.g., 1-10 ng for plasmids, 1-1000 ng for genomic DNA).[9]
-
-
Possible Cause: Sub-optimal PCR conditions.
-
Solution: Optimize the PCR reaction by adjusting the annealing temperature, extension time, and number of cycles. Consider performing a temperature gradient PCR to find the optimal annealing temperature.[9]
-
-
Possible Cause: Inefficient or degraded primers.
-
Solution: Check the storage conditions and age of the 6-HEX labeled primers. Ensure primer sequences are correct and do not form secondary structures. Optimize primer concentration, typically between 0.1-0.5 µM.[9]
-
-
Possible Cause: Presence of PCR inhibitors in the DNA sample.[1]
-
Solution: Re-purify the DNA sample to remove inhibitors. Diluting the template can sometimes overcome inhibition.[1]
-
-
High Background Noise
High background noise in the electropherogram can obscure true peaks and make data interpretation difficult.
Are there non-specific peaks or a noisy baseline?
-
Possible Cause: Non-specific PCR amplification or primer-dimers.
-
Solution: Optimize the PCR by increasing the annealing temperature and/or decreasing the primer concentration.[9] Redesign primers if necessary to avoid unintended binding sites.
-
-
Possible Cause: Poor quality DNA template.
-
Solution: Use a high-quality, purified DNA template.[9]
-
-
Possible Cause: Contamination of reagents or samples.
-
Solution: Use fresh, filtered PCR reagents and dedicated pipettes to avoid cross-contamination.[8]
-
-
Possible Cause: "Dye blobs" from unincorporated dye terminators.
-
Solution: This is more common with low signal strength. Ensure adequate DNA template is used in the PCR to maximize the incorporation of labeled primers.[5]
-
-
Possible Cause: Electrical noise or issues with the CE instrument.
-
Solution: Ensure the instrument is properly grounded and that there are no air bubbles or urea crystals in the capillary.[8]
-
Data Presentation: Optimizing Experimental Parameters
The following tables provide recommended starting points and optimization strategies for key experimental parameters to improve the signal-to-noise ratio.
Table 1: PCR Optimization Strategies
| Parameter | Recommended Starting Point | Troubleshooting for Low Signal | Troubleshooting for High Background |
| DNA Template | 1-100 ng genomic DNA; 1-10 ng plasmid DNA[9] | Increase template amount | Use higher purity template; Dilute template to reduce inhibitors[1] |
| Primer Concentration | 0.1 - 0.5 µM of each primer[9] | Increase primer concentration in small increments | Decrease primer concentration; Check for primer-dimers[9] |
| Annealing Temperature | 5°C below the lowest primer Tm[9] | Decrease annealing temperature in 2°C decrements | Increase annealing temperature in 2°C increments[9] |
| Magnesium Concentration | 1.5 - 2.0 mM[9] | Optimize by titrating MgCl2 in 0.5 mM increments | Ensure Mg2+ is not too high, which can cause non-specific amplification[9] |
| Number of PCR Cycles | 25 - 35 cycles | Increase the number of cycles by 2-5 | Reduce the number of cycles if off-scale peaks are observed |
Table 2: Capillary Electrophoresis and Sample Preparation Parameters
| Parameter | Recommended Practice | Impact on Signal-to-Noise Ratio |
| Sample Dilution | Start with a 1:50 dilution of the PCR product[6] | Overloading can cause off-scale peaks and pull-up artifacts. Too little sample results in a weak signal. |
| Formamide Quality | Use fresh, high-quality Hi-Di™ Formamide[3] | Degraded formamide can lead to peak broadening and reduced signal intensity.[5] |
| Injection Voltage & Time | Instrument-specific; e.g., 1.6 kV for 15 sec on ABI 3500 | Higher injection settings can increase signal strength but may also increase background noise and pull-up from the size standard.[10] |
| Polymer & Buffer | Use fresh, unexpired polymer and buffer | Expired or degraded reagents can cause peak broadening and shifts in migration.[3] |
| Data Analysis: Peak Detection | Use appropriate baseline window and polynomial degree in analysis software[7] | Proper settings can help to distinguish true peaks from baseline noise.[7] |
Experimental Protocols
A detailed, step-by-step protocol is crucial for reproducible results. The following is a generalized protocol for a 6-HEX, SE fragment analysis experiment. Optimization of specific steps may be required for your particular assay.
Protocol 1: PCR Amplification of 6-HEX Labeled Fragments
-
Prepare the PCR Master Mix: In a sterile microcentrifuge tube on ice, prepare a master mix for the desired number of reactions plus 10% extra volume. For a single 25 µL reaction, combine:
-
12.5 µL of 2x PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of 6-HEX Labeled Reverse Primer (10 µM)
-
8.0 µL of Nuclease-Free Water
-
-
Add DNA Template: Aliquot 22.5 µL of the master mix into individual PCR tubes. Add 2.5 µL of your DNA template (e.g., 10 ng/µL) to each tube.
-
Perform PCR: Place the PCR tubes in a thermal cycler and run a suitable program. An example program is:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
-
Verify PCR Product: (Optional but recommended) Run 5 µL of the PCR product on a 2% agarose gel to confirm amplification of a product of the expected size.
Protocol 2: Sample Preparation for Capillary Electrophoresis
-
Dilute PCR Product: Based on the intensity of the band on the agarose gel, dilute the PCR product in nuclease-free water. A starting dilution of 1:50 is recommended.[6]
-
Prepare Sample Plate: In a 96-well plate, for each sample, add:
-
9.5 µL of Hi-Di™ Formamide
-
0.5 µL of Size Standard (e.g., GeneScan™ 500 LIZ™)
-
1.0 µL of the diluted 6-HEX labeled PCR product
-
-
Denature Samples: Seal the plate, vortex briefly, and centrifuge to collect the contents at the bottom of the wells. Heat the plate at 95°C for 3 minutes, then immediately place it on ice for 5 minutes.
-
Load onto CE Instrument: Place the plate in the autosampler of the capillary electrophoresis instrument and start the run.
Visualizations
Caption: A troubleshooting workflow for diagnosing low signal-to-noise ratio.
Caption: The experimental workflow for this compound fragment analysis.
Caption: Key factors influencing the signal-to-noise ratio.
References
- 1. ojp.gov [ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragment Analysis Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Applied Biosystems 3500/3500xL Genetic Analyzers Support | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. robarts.ca [robarts.ca]
- 6. DNA Fragment Analysis [dartmouth.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sjsu.edu [sjsu.edu]
- 9. neb.com [neb.com]
- 10. Higher capillary electrophoresis injection settings as an efficient approach to increase the sensitivity of STR typing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Peaks in 6-HEX, SE Fragment Analysis
Welcome to the technical support center for troubleshooting fragment analysis experiments. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected peaks when using 6-HEX, SE dye. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in the 6-HEX channel?
A1: Unexpected peaks in the 6-HEX channel during fragment analysis can arise from several sources. The most common include:
-
Pull-up peaks: Signal from a strong peak in an adjacent dye channel "bleeding" into the 6-HEX channel.
-
Dye blobs: Aggregates of unincorporated fluorescent dye-labeled primers.[1]
-
Stutter peaks: Small peaks, typically one repeat unit smaller than the true allele, caused by polymerase slippage during PCR.[2]
-
Spikes: Sharp, narrow peaks that are typically present in all dye channels, caused by air bubbles, urea crystals, or voltage spikes.[3]
-
Non-specific PCR amplification: Primers amplifying unintended genomic regions.
-
Sample contamination: Presence of extraneous DNA or fluorescent contaminants.
Q2: I see a small peak consistently appearing before my true 6-HEX peak. What is it likely to be?
A2: A small, consistent peak appearing just before your main peak of interest is often a stutter peak.[2] Stutter is an artifact of PCR amplification of repetitive DNA sequences, like microsatellites. The polymerase can "slip" during replication, leading to a product that is one repeat unit shorter than the template. The percentage of stutter can vary depending on the repeat motif and the length of the allele.[2]
Q3: There is a broad, low-intensity peak in my 6-HEX channel that is not my expected fragment. What could this be?
A3: A broad, low-intensity peak is often a "dye blob."[4][5] This artifact is caused by unincorporated primers labeled with the 6-HEX dye that were not fully removed during the cleanup steps.[6] These blobs are typically wider than true peaks and their migration can be inconsistent.[1]
Q4: I am observing a peak in the 6-HEX channel at the same size as a very strong peak in the 6-FAM channel. What is happening?
A4: This is a classic example of a "pull-up" or "bleed-through" peak.[3][7] When a fluorescent signal in one channel is extremely strong (off-scale), the analysis software may not be able to fully correct for the spectral overlap between the dyes.[8] This results in a smaller, artifactual peak appearing in an adjacent channel at the same fragment size.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues that lead to unexpected peaks in the 6-HEX channel.
Diagram: Troubleshooting Workflow for Unexpected 6-HEX Peaks
Caption: A flowchart to guide the initial identification of unexpected peaks in the 6-HEX channel.
Table 1: Common Artifacts and Troubleshooting Strategies
| Artifact | Typical Characteristics in 6-HEX Channel | Potential Causes | Recommended Actions |
| Pull-up Peak | - Peak appears at the same size as a strong peak in an adjacent channel (e.g., 6-FAM or NED).- Peak height is typically a small percentage (e.g., 1-5%) of the primary peak.[9] | - Off-scale data in the primary channel.- Incorrect spectral calibration (matrix file).[8] | - Dilute the PCR product and re-run the sample to bring the primary peak within the linear range of detection.- If the problem persists with on-scale data, perform a new spectral calibration for your dye set.[7] |
| Dye Blob | - Broad, hill-like peak.- Often has a lower intensity than true alleles.[1]- May appear at a consistent but non-specific size for the dye. | - Incomplete removal of unincorporated dye-labeled primers.[5][6]- Degradation of the fluorescent dye over time. | - Improve PCR product cleanup. Consider using a purification kit with a different chemistry.- Use fresh dilutions of primers and store them protected from light. |
| Stutter Peak | - Small peak directly preceding a true, larger peak.- Typically one repeat unit smaller for microsatellite markers.[2]- Stutter percentage can range from 2% to over 15% depending on the repeat motif.[10][11] | - Polymerase slippage during amplification of repetitive sequences.[12] | - Stutter is an inherent artifact of PCR. Use analysis software with stutter filters to correctly identify and label these peaks.- For interpretation of mixtures, establish baseline stutter percentages for each locus. |
| Spike | - Very sharp, narrow peak.- Often present in all dye channels at the same position.[3] | - Air bubbles in the capillary or polymer.- Urea crystals in the polymer.- Power surges to the instrument. | - Prepare fresh samples, ensuring they are properly centrifuged to remove bubbles.- Perform instrument maintenance, including changing the polymer and buffer.- Ensure a stable power supply for the instrument. |
| Non-specific Product | - Sharp peak of an unexpected size.- May be reproducible across replicate samples. | - Sub-optimal PCR conditions (e.g., annealing temperature is too low).- Poor primer design leading to off-target amplification. | - Optimize the PCR annealing temperature using a gradient cycler.- Redesign primers to be more specific to the target region.- Perform a BLAST search of primer sequences to check for potential off-target binding sites. |
Experimental Protocols
Protocol 1: PCR Amplification with 6-HEX Labeled Primers
This protocol provides a general starting point for the amplification of a target region using a forward or reverse primer labeled with 6-HEX. Optimization may be required for specific primer-template systems.
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| 10 µM Forward Primer (unlabeled) | 1.0 µL | 0.4 µM |
| 10 µM Reverse Primer (6-HEX labeled) | 1.0 µL | 0.4 µM |
| Template DNA (10-50 ng/µL) | 1.0 µL | 0.4-2.0 ng/µL |
| Nuclease-free Water | 9.5 µL | - |
PCR Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | \multirow{3}{}{30-35} |
| Annealing | 55-65°C | 45 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* Annealing temperature should be optimized for each primer pair.
Protocol 2: Sample Preparation for Capillary Electrophoresis
This protocol describes the preparation of amplified products for injection on a capillary electrophoresis instrument.
-
Dilute PCR Product: Based on the intensity of the PCR product on an agarose gel, prepare a starting dilution of 1:50 in nuclease-free water.[13] Further optimization of the dilution may be necessary to ensure signal is within the optimal detection range (not off-scale).
-
Prepare Injection Mixture: In each well of a 96-well plate, combine the following:
-
Denature Samples:
-
Centrifuge: Briefly centrifuge the plate to collect the contents at the bottom of the wells and remove any air bubbles.
-
Load onto Instrument: Load the plate into the capillary electrophoresis instrument and start the run.
Protocol 3: Spectral Calibration for DS-30 Dye Set (including 6-HEX)
A proper spectral calibration is crucial for accurate data analysis and to minimize pull-up artifacts.[8] This protocol is a general guide for performing a spectral calibration with the DS-30 dye set (6-FAM, HEX, NED, ROX) on an Applied Biosystems Genetic Analyzer.
-
Prepare Matrix Standard:
-
Aliquot and Denature:
-
Run Spectral Calibration:
-
Load the plate onto the genetic analyzer.
-
In the data collection software, select the spectral calibration run module for the DS-30 dye set and the appropriate capillary array and polymer.
-
Start the run.
-
-
Evaluate Calibration: After the run is complete, review the spectral calibration results in the analysis software to ensure that all capillaries have passed and that the dye peaks are correctly identified.
Visualization of Key Relationships
Diagram: Factors Influencing Peak Quality in Fragment Analysis
Caption: Factors influencing the final peak quality in a fragment analysis experiment.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. フラグメント解析ワークフロー | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Archived | STR Data Analysis and Interpretation for Forensic Analysts | Dye Blobs | National Institute of Justice [nij.ojp.gov]
- 6. Fragment Analysis [eurofinsgenomics.com]
- 7. Archived | STR Data Analysis and Interpretation for Forensic Analysts | Pull-up | National Institute of Justice [nij.ojp.gov]
- 8. DS-30 Matrix Standard Kit (Dye Set D) - FAQs [thermofisher.com]
- 9. Ratios and distances of pull-up peaks observed in GlobalFiler kit data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Method for Accurately Assessing Pull-up Artifacts in STR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 12. Short tandem repeat stutter model inferred from direct measurement of in vitro stutter noise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Fragment Analysis [dartmouth.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: 6-HEX, SE vs. Fluorescein for Oligonucleotide Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label for oligonucleotides is a critical decision that directly impacts experimental success. This guide provides an objective comparison of two widely used green-emitting fluorescent dyes, 6-HEX, SE and Fluorescein, SE, for oligonucleotide labeling. We will delve into their performance characteristics, supported by experimental data, to empower you to make an informed choice for your specific application.
At a Glance: Key Performance Characteristics
| Property | This compound | Fluorescein, SE |
| Excitation Maximum (λex) | ~535 nm[][2] | ~494 nm |
| Emission Maximum (λem) | ~556 nm[][2] | ~521 nm |
| Chemical Structure | Hexachlorinated Fluorescein Derivative | Xanthene Dye |
| Quantum Yield | Data not readily available | ~0.92 |
| Photostability | Generally considered more photostable than fluorescein | Prone to photobleaching[3][4] |
| pH Sensitivity | pH-sensitive | Highly pH-sensitive (pKa ~6.4) |
| Common Applications | Multiplex qPCR, DNA sequencing, Fragment analysis[2][5] | Sanger sequencing, qPCR, FISH, Microscopy |
In-Depth Analysis
Spectral Properties
6-HEX (hexachlorofluorescein) and fluorescein are both derivatives of the xanthene core structure, resulting in similar green fluorescence. However, the six chlorine substitutions on the HEX molecule cause a noticeable shift in its spectral properties compared to fluorescein. 6-HEX exhibits a longer wavelength excitation maximum at approximately 535 nm and an emission maximum around 556 nm.[][2] In contrast, fluorescein has an excitation peak at about 494 nm and an emission peak at 521 nm. This spectral separation is a key advantage of 6-HEX, particularly in multiplexing applications where distinct emission profiles are crucial to minimize signal bleed-through between different fluorescent channels.[6] For instance, in multiplex qPCR, 6-HEX is often used in combination with other dyes like FAM (a fluorescein derivative) and TET, as their emission spectra can be effectively resolved by the detection instruments.[7]
Brightness: A Question of Quantum Yield
Photostability: A Clear Advantage for 6-HEX
A significant drawback of fluorescein is its susceptibility to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[3][4] This can be a major limitation in applications requiring prolonged or intense illumination, such as time-lapse microscopy or repeated measurements. The hexachlorinated structure of 6-HEX confers significantly greater photostability compared to fluorescein. This increased resistance to photobleaching allows for longer exposure times and more robust signal detection, which is particularly beneficial for obtaining high-quality data in imaging and quantitative assays.
pH Sensitivity: A Shared Consideration
Both fluorescein and its derivative 6-HEX are known to be pH-sensitive. The fluorescence intensity of fluorescein is highly dependent on the pH of the surrounding environment, with a pKa of approximately 6.4. Its fluorescence is brightest at alkaline pH and significantly decreases in acidic conditions. This can be a critical factor to consider, as variations in buffer pH can lead to inconsistent signal intensity. While the exact pKa of this compound is not widely reported, a pKa of around 12.74 has been noted for 6-Hexachloro-Fluorescein Phosphoramidite, though this may differ for the succinimidyl ester form.[] Given its structural similarity to fluorescein, it is prudent to assume that 6-HEX also exhibits pH-dependent fluorescence and to maintain a stable, slightly alkaline pH in experimental buffers for optimal and consistent performance.
Experimental Protocols
Oligonucleotide Labeling with NHS Esters
The most common method for labeling oligonucleotides with this compound and fluorescein, SE is through the reaction of the N-hydroxysuccinimidyl (NHS) ester with a primary amine group incorporated into the oligonucleotide. This amine group is typically introduced at the 5' or 3' terminus, or internally via a modified nucleotide.
Materials:
-
Amine-modified oligonucleotide (100 nmol)
-
This compound or Fluorescein, SE (1 mg)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolve the Dye: Prepare a fresh 10 mg/mL stock solution of the NHS ester dye in anhydrous DMF or DMSO.
-
Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C. Gentle mixing during incubation can improve efficiency.
-
Purification: Purify the labeled oligonucleotide from the unreacted dye and byproducts using size-exclusion chromatography or reverse-phase HPLC.
-
Quantification: Determine the concentration and labeling efficiency of the purified oligonucleotide conjugate by measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye (535 nm for 6-HEX, 494 nm for fluorescein).
Visualizing the Workflow and Structures
To better illustrate the processes and molecules discussed, the following diagrams have been generated using Graphviz.
Conclusion: Making the Right Choice
The choice between this compound and fluorescein, SE for oligonucleotide labeling hinges on the specific requirements of the application.
-
Choose Fluorescein, SE when:
-
Maximum brightness is the primary concern, and photobleaching is not a significant issue.
-
Performing single-color detection experiments.
-
Cost is a major consideration, as fluorescein and its derivatives are often more economical.
-
-
Choose this compound when:
-
Multiplexing with other fluorophores is required, due to its distinct spectral properties.[6]
-
High photostability is critical for the experimental setup, such as in fluorescence microscopy or high-throughput screening.
-
The application involves prolonged or intense light exposure.
-
References
- 2. HEX, Hexachlorofluorescein Oligonucleotide Labeling [biosyn.com]
- 3. Photobleaching [evidentscientific.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEX (Гексахлорфлуоресцеин) в категории Флуорофоры [ru.lumiprobe.com]
- 6. idtdna.com [idtdna.com]
- 7. uni-onward.com.tw [uni-onward.com.tw]
A Head-to-Head Comparison of 6-HEX, SE, and VIC Fluorescent Dyes for Molecular Analysis
In the realm of molecular biology and diagnostics, the choice of fluorescent dye is a critical determinant of experimental success. Among the plethora of available options, 6-HEX, VIC, and various succinimidyl ester (SE) dyes are mainstays for labeling oligonucleotides and tracking biological processes. This guide provides a comprehensive comparison of these dyes to aid researchers, scientists, and drug development professionals in selecting the optimal fluorophore for their specific applications.
Quantitative Data Summary
The spectral properties and molecular characteristics of a fluorescent dye are fundamental to its utility. Below is a table summarizing the key quantitative data for 6-HEX, VIC, and a common SE dye, Carboxyfluorescein Succinimidyl Ester (CFSE), which will be used as a representative for the SE class in this comparison.
| Property | 6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) | VIC | SE (Carboxyfluorescein Succinimidyl Ester - CFSE) |
| Excitation Maximum (nm) | ~533 - 535 | ~525 - 538 | ~492 - 498 |
| Emission Maximum (nm) | ~549 - 556 | ~543 - 554 | ~517 - 520 |
| Quantum Yield | ~0.57 | ~0.53[1] | High (similar to fluorescein, ~0.9) |
| Molecular Weight ( g/mol ) | ~583 (acid form), ~680 (SE form) | Not publicly disclosed, proprietary | ~473.39 (CFSE), ~557.46 (CFDA-SE)[2] |
| Full Chemical Name | 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein[3] | 2'-chloro-7'-phenyl-1,4-dichloro-6-carboxyfluorescein | 5-(and-6)-Carboxyfluorescein succinimidyl ester |
In-Depth Comparison
6-HEX (Hexachlorofluorescein) is a derivative of fluorescein that is widely used for labeling oligonucleotides for applications such as quantitative PCR (qPCR) and fragment analysis.[4] Its spectral properties are very similar to VIC, making it a suitable substitute in many applications.[4]
VIC is a proprietary fluorescent dye developed by Applied Biosystems (now part of Thermo Fisher Scientific). It is a popular choice for multiplex qPCR assays, often paired with FAM. VIC is known for its strong fluorescent signal and improved spectral resolution compared to its predecessors like JOE and HEX.[5] This results in less spectral overlap and more accurate quantification in multiplex experiments.[5] The exact chemical structure and molecular weight of VIC are not publicly disclosed.
SE (Succinimidyl Ester) Dyes , represented here by Carboxyfluorescein Succinimidyl Ester (CFSE) , are a class of amine-reactive dyes. The "SE" denotes the succinimidyl ester reactive group, which readily couples with primary amines on molecules like proteins and amine-modified oligonucleotides.[6] CFSE is particularly well-known for its application in tracking cell proliferation and migration.[2][7] Once inside cells, the acetate groups of its precursor, carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), are cleaved by intracellular esterases, rendering the molecule highly fluorescent and cell-impermeant.[8]
Experimental Protocols
General Protocol for Labeling 5'-Amine-Modified Oligonucleotides with SE Dyes
This protocol is a general guideline for labeling amine-modified oligonucleotides with succinimidyl ester (SE) derivatives of 6-HEX, VIC, or other similar dyes.
Materials:
-
5'-Amine-modified oligonucleotide
-
Succinimidyl ester (SE) of the desired fluorescent dye (e.g., 6-HEX, SE; VIC, SE; CFSE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
3 M NaCl solution
-
Cold absolute ethanol
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 µg/µL.
-
Dye Preparation: Immediately before use, dissolve the dye's succinimidyl ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. In a microcentrifuge tube, combine 100 µg of the amine-modified oligonucleotide with 0.1 M sodium bicarbonate buffer (pH 8.5) to a final volume of 50 µL. b. While vortexing gently, slowly add 5-10 µL of the dissolved dye solution to the oligonucleotide solution. The optimal dye-to-oligo molar ratio should be determined empirically but a 10-20 fold molar excess of the dye is a good starting point. c. Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification of the Labeled Oligonucleotide: a. Ethanol Precipitation: i. Add 0.1 volumes of 3 M NaCl to the labeling reaction. ii. Add 2.5 volumes of cold absolute ethanol and mix well. iii. Incubate at -20°C for at least 30 minutes. iv. Centrifuge at >12,000 x g for 15-30 minutes at 4°C. v. Carefully decant the supernatant. vi. Wash the pellet with cold 70% ethanol and centrifuge again. vii. Remove the supernatant and air-dry the pellet. b. Further Purification (Optional): For applications requiring high purity, the labeled oligonucleotide can be further purified using reverse-phase HPLC or gel electrophoresis.
-
Resuspension and Quantification: a. Resuspend the purified labeled oligonucleotide in an appropriate buffer (e.g., TE buffer). b. Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye (e.g., ~535 nm for 6-HEX, ~538 nm for VIC, ~494 nm for CFSE).
Visualizing Experimental Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice between 6-HEX, VIC, and SE dyes ultimately depends on the specific requirements of the experiment.
-
For high-performance multiplex qPCR , VIC is often the preferred choice due to its strong signal intensity and narrow emission spectrum, which minimizes crosstalk.[5]
-
For standard oligonucleotide labeling, fragment analysis, and as a cost-effective alternative to VIC , 6-HEX is an excellent option, offering very similar spectral characteristics.[4]
-
For applications involving cell tracking, proliferation, and labeling of proteins or other amine-containing biomolecules , an SE dye like CFSE is the most appropriate choice due to its ability to form stable covalent bonds with intracellular components.[2]
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to optimize their experimental outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. analysisforge.com [analysisforge.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
A Comprehensive Guide to Alternatives for 6-HEX, SE in qPCR Probes
For researchers, scientists, and drug development professionals utilizing quantitative real-time PCR (qPCR), the choice of fluorescent dye is paramount to generating accurate and reproducible data. While 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein (6-HEX) has been a widely used reporter dye, a variety of alternatives are available, each with its own set of performance characteristics. This guide provides an objective comparison of prominent alternatives to 6-HEX, SE, supported by available data, to aid in the selection of the optimal fluorophore for your qPCR assays.
Key Performance Characteristics of Fluorescent Dyes for qPCR
The ideal fluorescent dye for qPCR probes exhibits high fluorescence quantum yield, strong molar extinction coefficient (indicating high brightness), excellent photostability, and minimal spectral overlap with other dyes in multiplex assays. Furthermore, consistent performance across various qPCR instruments and reaction conditions is crucial.
Comparison of 6-HEX and Its Alternatives
Several fluorescent dyes serve as viable alternatives to 6-HEX, primarily in the green-yellow region of the spectrum. The most common and effective substitutes include VIC®, ATTO™ 532, and CAL Fluor™ Orange 560.
Spectral Properties
A critical consideration in dye selection is the excitation and emission spectra, which determine instrument compatibility and suitability for multiplexing. The spectral characteristics of 6-HEX and its alternatives are summarized below.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 6-HEX | ~535 | ~556 | ~73,000 | Not readily available |
| VIC® | ~538 | ~554 | Not readily available | Not readily available |
| ATTO™ 532 | 532 | 552 | 115,000 | 0.90[1][2] |
| CAL Fluor™ Orange 560 | 537-540 | 558-561 | 81,000 - 94,000[3][4][5][6] | Not readily available |
Note: Molar extinction coefficient and quantum yield are key indicators of a dye's brightness. While data for 6-HEX and VIC® are not consistently published, ATTO™ 532 exhibits a notably high quantum yield, suggesting high fluorescence efficiency.[1][2]
Performance Comparison
Direct head-to-head comparisons of these dyes in the same qPCR experiment are not extensively available in published literature. However, based on product datasheets and available application notes, we can infer a qualitative performance comparison.
-
VIC®: Often cited as a direct and brighter replacement for 6-HEX and JOE.[7] An older user bulletin from Applied Biosystems stated that the fluorescent signal from VIC dye is nearly four times stronger than JOE, a dye spectrally similar to HEX.[7]
-
ATTO™ 532: This dye is characterized by its high photostability and quantum yield.[1][2][8][9][10][11][12][13] Its rigid molecular structure contributes to its stability, which can be advantageous in prolonged or high-intensity experiments.[1][8][9][12]
-
CAL Fluor™ Orange 560: Developed as a cost-effective alternative to VIC, HEX, and JOE, CAL Fluor™ dyes are designed for stability throughout oligonucleotide synthesis and purification.[4][5][14][15] They are reported to exhibit large signal-to-noise ratios, leading to earlier Ct values in qPCR.[16] A study on a digital PCR system showed that CAL Fluor Orange 560, HEX, and JOE produced less fluorescence than VIC, while other alternatives were brighter.[17]
Experimental Protocol for Comparing qPCR Probe Performance
To rigorously evaluate the performance of different fluorescent dyes for a specific assay, a well-controlled experiment is essential. The following protocol outlines a methodology for comparing probes labeled with 6-HEX and its alternatives.
Objective:
To compare the performance of qPCR probes labeled with 6-HEX, VIC®, ATTO™ 532, and CAL Fluor™ Orange 560 targeting the same gene.
Materials:
-
Target DNA: A purified plasmid or genomic DNA containing the target sequence of interest.
-
Primers: Forward and reverse primers specific to the target sequence.
-
Probes: Hydrolysis probes (e.g., TaqMan® style) with the same oligonucleotide sequence, each labeled with one of the four dyes (6-HEX, VIC®, ATTO™ 532, CAL Fluor™ Orange 560) and an appropriate quencher (e.g., BHQ-1).
-
qPCR Master Mix: A commercial 2x master mix suitable for probe-based qPCR.
-
Nuclease-free water.
-
qPCR instrument.
Experimental Workflow Diagram
Caption: Workflow for comparing the performance of different qPCR probe dyes.
Procedure:
-
Prepare a DNA Standard Curve:
-
Perform a serial dilution of the target DNA to create a standard curve with at least 5 points (e.g., from 10⁷ to 10¹ copies per reaction).
-
-
Reaction Setup:
-
For each dye-labeled probe, prepare a master mix containing the qPCR master mix, forward and reverse primers (e.g., 500 nM each), the specific probe (e.g., 250 nM), and nuclease-free water.
-
Aliquot the master mix for each probe into triplicate wells of a qPCR plate.
-
Add the corresponding dilution of the DNA standard curve to the respective wells.
-
Include triplicate No Template Controls (NTCs) for each probe master mix.
-
-
qPCR Cycling:
-
Perform the qPCR run using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).
-
Ensure that the qPCR instrument is calibrated for each of the fluorescent dyes being tested.
-
Data Analysis:
-
Standard Curve Analysis:
-
For each dye, plot the Cq values against the logarithm of the starting DNA concentration.
-
Calculate the PCR efficiency (E = 10^(-1/slope) - 1) and the coefficient of determination (R²) for each standard curve. An efficiency between 90-110% and an R² > 0.99 are indicative of a robust assay.
-
-
Cq Value Comparison:
-
Compare the average Cq values for each dye at each dilution point. Lower Cq values indicate earlier detection and potentially higher signal intensity.
-
-
Signal-to-Noise Ratio:
-
Determine the baseline fluorescence (noise) from the initial cycles of the qPCR run.
-
Measure the maximum fluorescence intensity (signal) at the plateau phase for each reaction.
-
Calculate the signal-to-noise ratio for each dye. A higher ratio indicates better performance.
-
-
Photostability (Optional):
-
For a high-concentration sample, perform repeated fluorescence readings without thermal cycling to assess the rate of photobleaching for each dye.
-
Signaling Pathway and Experimental Logic
The underlying principle of probe-based qPCR is the 5' nuclease activity of Taq polymerase. The probe, which is complementary to a specific sequence within the amplicon, is labeled with a reporter dye at the 5' end and a quencher at the 3' end. When the probe is intact, the quencher suppresses the reporter's fluorescence. During the extension phase of PCR, the polymerase cleaves the probe, separating the reporter from the quencher and allowing for fluorescence emission. The intensity of this fluorescence is directly proportional to the amount of PCR product.
Caption: The mechanism of signal generation in probe-based qPCR.
Conclusion
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Atto 532 BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAL Fluor Orange 560; 5' Modification-10753 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. CAL Fluor Orange 560 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]
- 5. CAL Fluor Orange 560 Amidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ATTO 532 | Products | Leica Microsystems [leica-microsystems.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Atto 532 NHS ester For Fluorescent Labelling [sigmaaldrich.com]
- 12. metabion.com [metabion.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CAL Fluor Orange 560 CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 15. CAL Fluor dyes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 16. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 17. bioke.com [bioke.com]
Navigating the Crowded Spectrum: A Guide to 6-HEX, SE and its Spectral Neighbors
For researchers, scientists, and drug development professionals embarking on multicolor fluorescence-based assays, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral properties of 6-HEX, SE (6-carboxy-2',4',4',5',7,7'-hexachlorofluorescein, succinimidyl ester) and its overlap with other commonly used fluorophores. We delve into quantitative spectral data, experimental considerations for multicolor applications, and a comparative analysis with alternative fluorophores.
Understanding the Spectral Landscape of this compound
This compound is a popular amine-reactive fluorescent dye widely employed in applications such as nucleic acid sequencing and labeling of proteins and oligonucleotides.[1][2] It exhibits a characteristic excitation maximum at approximately 533 nm and an emission maximum that ranges from 550 nm to 559 nm.[1][3][4] This places it in the yellow region of the visible spectrum.
For successful multicolor experiments, a thorough understanding of a fluorophore's spectral characteristics is essential. Key parameters for this compound and its common spectral neighbors are summarized in the table below.
Table 1: Spectral Properties of this compound and Other Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 533 | 550-559 | ~75,000 | ~0.5 |
| FITC | 495 | 519 | ~73,000 | 0.5 |
| TRITC | 557 | 576 | Not widely reported | Not widely reported |
| Cy3 | 554 | 568 | 150,000 | 0.15 |
| Alexa Fluor 532 | 532 | 554 | 81,000 | 0.61 |
| DyLight 532 | 532 | 552 | Not widely reported | Not widely reported |
Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state.
The Challenge of Spectral Overlap
In multicolor fluorescence applications, spectral overlap, or "bleed-through," occurs when the emission spectrum of one fluorophore extends into the detection channel of another. This can lead to false-positive signals and inaccurate data. The degree of spectral overlap is a critical consideration when designing a multicolor panel.
The following diagram illustrates the concept of spectral overlap between two hypothetical fluorophores.
Caption: Conceptual diagram of spectral overlap.
While a precise quantification of spectral overlap as a percentage is highly dependent on the specific instrument configuration (e.g., lasers and filters), a qualitative assessment can be made by examining the spectral curves. Online spectral viewer tools are invaluable for visualizing the potential for bleed-through between this compound and other fluorophores.
Visualizing Spectral Overlap with this compound:
-
This compound and FITC: There is significant spectral overlap between the emission of FITC and the excitation of this compound. Furthermore, the emission tail of FITC can extend into the primary detection channel for this compound, necessitating compensation.[5][6]
-
This compound and TRITC: The emission of this compound shows considerable overlap with the excitation of TRITC. The emission spectra also overlap, which can lead to significant bleed-through.[7][8]
-
This compound and Cy3: Similar to TRITC, the emission of this compound overlaps with the excitation of Cy3. Their emission spectra are also in close proximity, requiring careful compensation.[9][10]
-
This compound and Cy5: The spectral separation between this compound and Cy5 is much greater, resulting in minimal direct spectral overlap.[11][12]
Experimental Protocols for Multicolor Flow Cytometry
To mitigate the effects of spectral overlap, a process called compensation is employed. This mathematical correction subtracts the contribution of spectral bleed-through from other fluorophores in a given detector. Accurate compensation is critical for reliable multicolor data.
General Protocol for Multicolor Staining and Compensation:
-
Single-Color Controls: For each fluorophore in the panel, prepare a single-stained control sample. This is typically done using compensation beads or cells that are positive for the marker of interest.
-
Unstained Control: Prepare an unstained sample to determine the level of autofluorescence.
-
Staining: Stain the experimental samples with the complete antibody panel.
-
Data Acquisition: Run the single-color controls, the unstained control, and the experimental samples on the flow cytometer.
-
Compensation Setup: Use the single-color controls to create a compensation matrix in the flow cytometry software. This matrix quantifies the amount of spectral spillover from each fluorophore into every other detector.
-
Apply Compensation: Apply the calculated compensation matrix to the experimental data.
The following diagram illustrates a general workflow for a multicolor flow cytometry experiment.
Caption: General workflow for a multicolor flow cytometry experiment.
Alternatives to this compound
For researchers seeking alternatives to this compound, several fluorophores with similar spectral properties are available. The choice of an alternative will depend on factors such as the specific instrument, the other fluorophores in the panel, and the desired brightness and photostability.
Table 2: Comparison of this compound Alternatives
| Feature | This compound | Alexa Fluor 532 | DyLight 532 |
| Excitation Max (nm) | 533 | 532 | 532 |
| Emission Max (nm) | 550-559 | 554 | 552 |
| Brightness | Moderate | High | High |
| Photostability | Good | Excellent | Good |
| Advantages | Widely used, well-characterized | Very bright and photostable | Good brightness and photostability |
| Considerations | Moderate brightness | Higher cost | May have broader emission than Alexa Fluor 532 |
Alexa Fluor 532 is a popular alternative known for its exceptional brightness and photostability, making it well-suited for demanding imaging applications.[13][14][15] DyLight 532 also offers good performance and can be a cost-effective option.
Conclusion
This compound is a versatile fluorophore with a well-defined spectral profile. However, when incorporating it into multicolor panels, careful consideration of spectral overlap with other dyes is crucial for obtaining accurate results. By understanding the principles of spectral overlap, employing proper compensation techniques, and considering suitable alternatives, researchers can confidently design and execute robust multicolor fluorescence experiments. The use of online spectral analysis tools is highly recommended during the panel design process to visualize potential spectral conflicts and select the optimal combination of fluorophores for your specific research needs.
References
- 1. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]
- 2. 6-HEX, acid [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein] - 25 mg [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 5. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Alexa Fluor 532 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 6-HEX, SE in Multiplex PCR Assays
For researchers, scientists, and drug development professionals, the choice of fluorescent dyes is a critical parameter in the design of robust and reliable multiplex PCR assays. This guide provides an objective comparison of 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester (6-HEX, SE), a widely used green-yellow fluorescent dye, with other common fluorophores. The performance of these dyes is evaluated based on their spectral characteristics and their suitability for simultaneous detection of multiple targets.
Overview of this compound
6-HEX is a hexachlorinated derivative of the fluorescein dye.[1] It is frequently used to label oligonucleotides for PCR applications and is compatible with the HEX channel on most real-time PCR instruments.[1] With an excitation peak at approximately 533 nm and an emission peak around 559 nm, its spectral properties make it a suitable alternative for dyes like JOE and VIC.[1][2]
Comparative Performance of Common Fluorophores
The success of a multiplex PCR assay hinges on the ability of the real-time instrument to discriminate between the fluorescent signals of different dyes.[3] This requires careful selection of dyes with minimal spectral overlap.[4] The relative brightness of a dye is also a key consideration; brighter dyes like FAM are often paired with low-abundance targets to ensure robust detection.[3][4]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color Channel | Relative Signal Intensity | Common Applications & Notes |
| 6-FAM | ~495 | ~520 | Blue | High ("most intense")[5] | Often used for detecting low-copy targets due to its strong signal.[4] |
| 6-HEX | ~533 | ~559 | Green/Yellow | Medium | A versatile dye, spectrally similar to VIC and JOE.[1][2] |
| VIC | ~528 | ~548 | Green | Medium | Commonly used in duplex and multiplex assays with FAM.[3] |
| NED | ~546 | ~575 | Yellow | Medium | Developed as a replacement for TET/TAMRA.[5] |
| ROX | ~575 | ~602 | Red | Medium | Often used as a passive reference dye for signal normalization. |
| TET | ~521 | ~536 | Yellow | Low ("least intense")[5] | An older dye with significant spectral overlap with 6-FAM.[5] |
Experimental Protocols
Developing a successful multiplex PCR assay requires careful optimization of various parameters, including primer concentrations, buffer composition, and thermal cycling conditions.[6][7][8]
Generalized Multiplex qPCR Protocol
This protocol serves as a basic template. Optimization is critical, especially when combining more than two assays. It is recommended to test assay combinations by sequentially adding each new primer/probe set.
1. Reagent Preparation:
-
Template DNA/cDNA: Use 10 ng to 100 ng of genomic DNA or a 1:10 dilution of cDNA for medium-to-highly expressed targets.[9]
-
Primers: Design primers to be 24-35 nucleotides in length with a GC content of 40-60%.[9] The melting temperature (Tm) for all primers in the multiplex reaction should be above 60°C.[9] Prepare 100 µM stock solutions.
-
Probes: Label probes with appropriate fluorophores (e.g., 6-HEX) and quenchers. Prepare 100 µM stock solutions and protect from light.
-
Master Mix: Use a commercially available multiplex PCR master mix, which typically contains dNTPs, MgCl₂, and a hot-start DNA polymerase. The final MgCl₂ concentration is often around 2.5 mM, which can be further optimized.[9]
-
PCR-grade water.
2. Reaction Setup (20 µL final volume): Assemble all components on ice.[9]
| Component | Final Concentration | Volume |
| Multiplex PCR Master Mix (2x) | 1x | 10 µL |
| Forward Primer(s) | 200-400 nM | Variable |
| Reverse Primer(s) | 200-400 nM | Variable |
| Probe(s) | 100-200 nM | Variable |
| Template DNA/cDNA | As determined | 2-5 µL |
| PCR-grade Water | - | To 20 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 5-30 seconds | 35-40 |
| Annealing/Extension | 60-68°C | 30-60 seconds* | |
| The extension time depends on the size of the largest amplicon. A rate of 1 minute per kb is recommended for assays with five or fewer primer pairs.[9] |
Visualizations
Multiplex PCR Workflow
The following diagram illustrates the typical workflow for a multiplex quantitative PCR experiment, from initial setup to final data analysis.
Caption: A diagram of the multiplex qPCR experimental workflow.
Principle of Multiplex Fluorescent Detection
This diagram illustrates the core principle of multiplex detection, where distinct fluorophores are used to label probes specific to different DNA targets, allowing for simultaneous identification in a single reaction.
Caption: The principle of multi-target detection using distinct fluorophores.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Spectrum [HEX] | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. science.smith.edu [science.smith.edu]
- 5. dna.uga.edu [dna.uga.edu]
- 6. Multiplex PCR: critical parameters and step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiplex PCR: Critical Parameters and Step-by-Step Protocol - 每日生物评论 [bio-review.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
A Comparative Guide to the HPLC Validation of 6-HEX and Other Amine-Reactive, SE-Labeled Primers
For researchers, scientists, and drug development professionals, the purity and integrity of fluorescently labeled oligonucleotides are paramount for the accuracy and reproducibility of a wide range of applications, including quantitative PCR (qPCR), genotyping, and DNA sequencing. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of these critical reagents. This guide provides a comprehensive comparison of 6-HEX (hexachlorofluorescein) labeled primers with other commonly used fluorescent primers labeled via succinimidyl ester (SE) chemistry, supported by experimental data and detailed protocols.
This document will delve into the key performance characteristics of 6-HEX and alternative fluorescent dyes, focusing on data obtained through HPLC validation. We will explore spectral properties, post-purification purity and yield, and considerations for selecting the optimal dye for your research needs.
Performance Comparison of Fluorescently Labeled Primers
The choice of a fluorescent label for an oligonucleotide can significantly impact experimental outcomes. Factors such as spectral characteristics, quantum yield, and stability during synthesis and purification are critical. Below is a comparative overview of 6-HEX and other popular fluorescent dyes commonly attached to primers using succinimidyl ester (SE) chemistry.
Spectral Properties
The excitation and emission spectra of a fluorescent dye are fundamental properties that dictate its suitability for a particular instrument and its potential for use in multiplex assays.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| 6-HEX | 535[1] | 556[1] | Real-time PCR, TaqMan probes, Scorpion primers, Molecular Beacons[1] |
| 6-FAM | 492[2] | 517[2] | Real-time PCR, DNA sequencing, Genotyping[2] |
| TET | 521 | 536 | Multiplexed assays with FAM and HEX[3] |
| JOE | 520 | 548 | Multiplex reactions with FAM |
| VIC | 538 | 554 | Multiplex PCR, replacement for JOE and HEX[4] |
| NED | 546 | 575 | Multiplex PCR |
| PET | 558 | 583 | Multiplex PCR |
Post-HPLC Purity and Yield
The purity of the final labeled oligonucleotide product is a critical determinant of its performance. HPLC is the gold standard for assessing and ensuring high purity. A study by Fountain et al. (2003) provides valuable comparative data on the purity and yield of different dye-labeled oligonucleotides after ion-pair reversed-phase HPLC purification.
| Labeled Oligonucleotide (25-mer) | Crude Purity (by CGE at 260 nm) | HPLC Purified Purity (by CGE at 260 nm) | HPLC Purification Yield (%) |
| 5'-HEX | 63.0% | 85.4% | 77.3% |
| 5'-6FAM | Not Reported | >90% | 75-80% |
| 5'-TET | Not Reported | >90% | 75-80% |
| 3'-TAMRA | 80.0% | 81.5% | 65.5% |
| Unlabeled | 91.6% | 91.5% | 85.4% |
Data adapted from Fountain et al., J. Chromatogr. B, 783 (2003) 61–72 and Waters Corporation Application Note WA20742.[5]
This data indicates that while the crude purity of the 6-HEX labeled oligonucleotide was lower than the unlabeled counterpart, HPLC purification significantly improves the purity to a level suitable for most downstream applications, with a respectable yield. It is important to note that the final purity and yield can be influenced by the specific oligonucleotide sequence, the synthesis chemistry, and the precise HPLC conditions.
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible results in the validation of labeled primers.
Protocol for Labeling Amine-Modified Oligonucleotides with SE Dyes
This protocol outlines the general steps for conjugating an amine-reactive fluorescent dye to an amine-modified oligonucleotide.
-
Oligonucleotide Preparation: The amine-modified oligonucleotide should be purified prior to labeling to remove any synthesis by-products. This can be achieved by HPLC or polyacrylamide gel electrophoresis (PAGE).[6]
-
Dye Preparation: The amine-reactive succinimidyl ester dye should be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) immediately before use.[6]
-
Labeling Reaction:
-
Dissolve the purified, amine-modified oligonucleotide in a labeling buffer (e.g., 0.1 M sodium tetraborate, pH 8.5).[6]
-
Add the dissolved dye to the oligonucleotide solution. The molar ratio of dye to oligonucleotide may need to be optimized.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour), with continuous stirring.[6]
-
-
Purification of the Labeled Oligonucleotide: Following the labeling reaction, the mixture will contain the desired labeled oligonucleotide, unlabeled oligonucleotide, and free dye. Purification is crucial to isolate the final product.
Protocol for HPLC Purification and Analysis of Labeled Oligonucleotides
Ion-pair reversed-phase HPLC is a widely used and effective method for the purification and analysis of fluorescently labeled oligonucleotides.
Instrumentation and Columns:
-
HPLC System: A standard analytical or preparative HPLC system equipped with a UV-Vis detector is required.
-
Column: A C8 or C18 reversed-phase column is commonly used.[6]
Mobile Phases:
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as 0.1 M triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
Gradient Elution:
-
Dissolve the crude labeled oligonucleotide mixture in Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the components using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% acetonitrile over 30 minutes).[6]
-
Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorescent dye.
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the peak of the desired labeled oligonucleotide.
-
The purity of the collected fractions can be re-analyzed by analytical HPLC.
-
The concentration of the purified labeled oligonucleotide can be determined by UV-Vis spectrophotometry.
Visualizing the Workflow and Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, purification, and validation of SE-labeled primers by HPLC.
Caption: Key factors to consider when selecting a fluorescent dye for primer labeling.
Conclusion
The validation of fluorescently labeled primers by HPLC is a critical step in ensuring the quality and reliability of many molecular biology assays. 6-HEX remains a widely used and effective fluorescent dye, offering good performance characteristics after HPLC purification. When compared to other common SE-labeled dyes such as 6-FAM and TET, 6-HEX demonstrates comparable post-purification purity and yield, making it a solid choice for a variety of applications. The selection of the most appropriate dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the need for multiplexing. By following robust and well-documented protocols for labeling and HPLC purification, researchers can confidently produce high-quality fluorescently labeled primers for their downstream applications.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6-HEX, SE and 6-TET, SE for DNA Sequencing
In the realm of molecular biology and genomics, Sanger sequencing remains a cornerstone for targeted DNA sequencing and validation of next-generation sequencing data. The accuracy and reliability of this method are critically dependent on the fluorescent dyes used to label the chain-terminating dideoxynucleotides (ddNTPs). Among the myriad of available dyes, 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) and 6-TET, SE (6-carboxy-2',4,7,7'-tetrachlorofluorescein, succinimidyl ester) are two commonly utilized fluorescein derivatives. This guide provides an objective comparison of these two dyes for DNA sequencing applications, supported by available data and detailed experimental protocols.
Introduction to Dye-Terminator Sequencing
Sanger sequencing by the dye-terminator method involves the enzymatic synthesis of DNA strands of varying lengths. Each of the four ddNTPs (ddATP, ddGTP, ddCTP, and ddTTP) is labeled with a distinct fluorescent dye. When a ddNTP is incorporated into the growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, thus terminating the chain elongation. The result is a collection of DNA fragments, each ending with a fluorescently tagged ddNTP. These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by reading the color of the fluorescent dye on each fragment as it passes a detector.
Spectral Properties: this compound vs. 6-TET, SE
The selection of fluorescent dyes is paramount for successful DNA sequencing, as their spectral characteristics directly impact the quality of the sequencing data. Dyes must have distinct emission spectra to be accurately differentiated by the sequencing instrument. Both 6-HEX and 6-TET are derivatives of fluorescein and are typically used for one of the four bases in a sequencing reaction.
| Property | This compound | 6-TET, SE |
| Full Chemical Name | 6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester | 6-carboxy-2',4,7,7'-tetrachlorofluorescein, succinimidyl ester |
| Excitation Wavelength (λex) | ~533 nm | ~521 nm |
| Emission Wavelength (λem) | ~550 nm | ~536 nm |
| Color | Yellow-Green | Green |
Performance Considerations in DNA Sequencing
Beyond spectral properties, several other factors can influence the performance of a fluorescent dye in DNA sequencing:
-
Brightness and Signal-to-Noise Ratio: A dye with a higher quantum yield will produce a brighter signal, leading to a better signal-to-noise ratio and more accurate base calling, especially for low-abundance templates.
-
Photostability: Dyes that are more resistant to photobleaching will provide a more stable signal during detection, which is crucial for the accurate analysis of longer DNA fragments that take more time to migrate through the capillary.
-
Electrophoretic Mobility: The chemical structure of the dye can affect the electrophoretic mobility of the labeled DNA fragment. It is important that the dyes used in a set have minimal and predictable effects on mobility to ensure accurate base calling.
-
Enzyme Compatibility: The dye molecule should not significantly inhibit the activity of the DNA polymerase. The size and structure of the dye can influence its incorporation efficiency by the polymerase.
Without direct comparative experimental data for this compound and 6-TET, SE, researchers should consider these factors and may need to perform empirical optimization for their specific sequencing applications.
Experimental Protocols
The following is a generalized protocol for dye-terminator cycle sequencing. This protocol is based on the principles used in commercially available kits, such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit, and would need to be optimized for specific templates, primers, and the use of either 6-HEX or 6-TET labeled ddNTPs.
Cycle Sequencing Reaction Setup
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
ddNTPs labeled with fluorescent dyes (including one labeled with either this compound or 6-TET, SE)
-
dNTPs
-
Thermostable DNA polymerase (e.g., AmpliTaq DNA Polymerase, FS)
-
Sequencing buffer
-
Nuclease-free water
Reaction Mix (for a single 20 µL reaction):
| Component | Volume | Final Concentration |
| Sequencing Premix (containing buffer, dNTPs, labeled ddNTPs, and polymerase) | 4 µL | 1X |
| Template (100-200 ng/µL for plasmids; 10-40 ng/µL for PCR products) | 1-5 µL | 100-500 ng (plasmid) or 10-100 ng (PCR product) |
| Primer (5 µM) | 1 µL | 0.25 µM |
| Nuclease-free water | to 20 µL | - |
Procedure:
-
Thaw all components on ice.
-
In a PCR tube, combine the template DNA, primer, and nuclease-free water.
-
Add the sequencing premix to the tube.
-
Mix gently by pipetting up and down.
-
Centrifuge briefly to collect the contents at the bottom of the tube.
Thermal Cycling
Program:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
Post-Reaction Cleanup
Purpose: To remove unincorporated dye terminators, dNTPs, and salts that can interfere with capillary electrophoresis.
Ethanol/EDTA Precipitation Method:
-
To the 20 µL sequencing reaction, add 5 µL of 125 mM EDTA.
-
Add 60 µL of 100% ethanol and mix thoroughly by vortexing.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 20-30 minutes.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Wash the pellet with 250 µL of 70% ethanol.
-
Centrifuge for 10 minutes.
-
Carefully aspirate the supernatant.
-
Air-dry the pellet for 10-15 minutes.
-
Resuspend the pellet in 10-20 µL of Hi-Di™ Formamide.
Capillary Electrophoresis
-
Denature the purified sequencing fragments by heating at 95°C for 5 minutes and then immediately placing on ice.
-
Load the samples onto an automated DNA sequencer (e.g., Applied Biosystems 3730xl).
-
Run the capillary electrophoresis according to the manufacturer's instructions.
-
Analyze the resulting data using appropriate sequencing analysis software.
Visualizing the Workflow
The following diagram illustrates the key steps in the dye-terminator Sanger sequencing workflow.
Conclusion
Choosing the Optimal Quencher for 6-HEX, SE TaqMan Probes: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 6-HEX, SE (Hexachlorofluorescein, succinimidyl ester) as a reporter dye in TaqMan probes, selecting the appropriate quencher is paramount for achieving sensitive and reliable results in quantitative PCR (qPCR). This guide provides a comprehensive comparison of commonly used quenchers for 6-HEX, supported by spectral data and established principles of fluorescence quenching, to facilitate an informed decision for your experimental needs.
Introduction to this compound and Quenching Mechanisms
This compound is a popular fluorescent dye used for labeling oligonucleotides. It exhibits an excitation maximum at approximately 535 nm and an emission maximum at around 556 nm, placing it in the yellow-green region of the visible spectrum. In TaqMan probes, the fluorescence of 6-HEX is suppressed by a nearby quencher molecule until the probe is cleaved by the 5' to 3' exonuclease activity of Taq polymerase during PCR, separating the dye and quencher and leading to an increase in fluorescence signal.
The efficiency of this process is largely dependent on the chosen quencher. The primary mechanism of quenching in TaqMan probes is Förster Resonance Energy Transfer (FRET), where the emission spectrum of the reporter dye must overlap with the absorption spectrum of the quencher. An alternative mechanism is static or contact quenching, where the fluorophore and quencher form a non-fluorescent ground-state complex.
Comparison of Quenchers for 6-HEX
The two most common classes of quenchers used with 6-HEX are Black Hole Quenchers™ (BHQ™) and fluorescent quenchers like TAMRA (Tetramethylrhodamine).
Black Hole Quenchers (BHQ)
BHQ dyes are non-fluorescent, or "dark," quenchers that dissipate the absorbed energy as heat rather than light. This characteristic is a significant advantage as it eliminates background fluorescence from the quencher itself, leading to a higher signal-to-noise ratio.[1][2] For 6-HEX, BHQ-1 is the recommended quencher due to its excellent spectral overlap.[1][3]
TAMRA
TAMRA is a fluorescent molecule that can act as a quencher for 6-HEX. While historically used, it has a notable disadvantage: it emits its own fluorescence, which can contribute to background noise and reduce the overall sensitivity of the assay.[4][5] Furthermore, its quenching efficiency can be lower compared to dark quenchers.[6]
Quantitative Data Summary
| Feature | BHQ-1 | TAMRA |
| Quenching Mechanism | Primarily FRET, also static quenching | Primarily FRET |
| Fluorescence Emission | No | Yes |
| Spectral Overlap with 6-HEX | Excellent | Good |
| Signal-to-Noise Ratio | High[1] | Moderate to Low[7] |
| Background Fluorescence | Low[2] | Moderate to High[4] |
| Recommendation for 6-HEX | Highly Recommended | Acceptable, but less optimal |
Experimental Protocols
Synthesis and Purification of this compound TaqMan Probes
Objective: To synthesize and purify TaqMan probes labeled with 6-HEX at the 5' end and a selected quencher at the 3' end.
Materials:
-
This compound
-
Amine-modified oligonucleotide with the desired probe sequence
-
Selected quencher phosphoramidite (e.g., BHQ-1 CPG)
-
Standard DNA synthesis reagents and synthesizer
-
Ammonia or other deprotection solution
-
HPLC system with a suitable column (e.g., C18)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Protocol:
-
Oligonucleotide Synthesis: The probe sequence is synthesized on a standard DNA synthesizer using the quencher-modified CPG at the 3' end. An amino-modifier C6 is added to the 5' end.
-
Deprotection: The oligonucleotide is cleaved from the solid support and deprotected according to the manufacturer's protocols, typically using concentrated ammonia at an elevated temperature.
-
Labeling with this compound:
-
Dissolve the amine-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Dissolve this compound in anhydrous DMSO.
-
Mix the oligonucleotide and this compound solutions and incubate in the dark at room temperature for 2-4 hours or overnight.
-
-
Purification: The dual-labeled probe is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This method separates the desired full-length, dual-labeled product from unlabeled oligonucleotides and free dye.
-
Quantification and Storage: The concentration of the purified probe is determined by UV-Vis spectrophotometry. The probe should be stored at -20°C in TE buffer, protected from light.
qPCR Protocol for Comparing Quencher Performance
Objective: To evaluate the performance of 6-HEX TaqMan probes with different quenchers (e.g., BHQ-1 vs. TAMRA) in a qPCR assay.
Materials:
-
Purified 6-HEX TaqMan probes with different quenchers
-
Forward and reverse primers for the target sequence
-
DNA template (a dilution series is recommended)
-
qPCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
Real-time PCR instrument
Protocol:
-
Reaction Setup: Prepare the qPCR reactions in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR Master Mix
-
0.4 µL of Forward Primer (10 µM stock)
-
0.4 µL of Reverse Primer (10 µM stock)
-
0.2 µL of 6-HEX TaqMan Probe (10 µM stock)
-
1 µL of DNA Template
-
8 µL of Nuclease-free water
-
-
No-Template Control (NTC): Include wells with no DNA template to assess background fluorescence and potential contamination.
-
Thermal Cycling: Use a standard qPCR thermal cycling protocol, for example:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step)
-
-
-
Data Analysis:
-
Baseline and Threshold: Set the baseline and threshold for fluorescence detection according to the instrument's software guidelines.
-
Ct Values: Determine the cycle threshold (Ct) for each reaction.
-
Signal-to-Noise Ratio: Compare the final fluorescence intensity of the amplified product to the baseline fluorescence for each quencher. A higher ratio indicates better performance.
-
Background Fluorescence: Compare the fluorescence levels in the NTC wells for each quencher. Lower background is desirable.
-
Visualizing the TaqMan Probe Mechanism
The following diagrams illustrate the fundamental mechanism of a TaqMan probe and the experimental workflow for quencher comparison.
Caption: TaqMan probe activation mechanism.
Caption: Workflow for comparing quencher performance.
Conclusion and Recommendation
Based on the principles of fluorescence quenching and the available data, BHQ-1 is the superior quencher for this compound TaqMan probes. Its non-fluorescent nature minimizes background signal and maximizes the signal-to-noise ratio, leading to more sensitive and reliable qPCR data. While TAMRA can be used, it is considered a less optimal choice due to its inherent fluorescence and potentially lower quenching efficiency. For researchers aiming for the highest level of performance in their qPCR assays utilizing 6-HEX, the use of a BHQ-1 quencher is strongly recommended. The additional option of using double-quenched probes, which incorporate an internal quencher in addition to the 3' quencher, can further enhance performance by reducing background fluorescence and improving the signal-to-noise ratio, especially for longer probes.[8][9]
References
- 1. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. idtdna.com [idtdna.com]
- 9. microsynth.com [microsynth.com]
A Comparative Analysis of 6-HEX, SE, and JOE Dyes for Molecular Analysis
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of appropriate dyes is paramount for generating robust and reliable data. This guide provides a comprehensive comparative analysis of two widely used fluorescent dyes, 6-HEX (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein) and JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein), to aid in the selection process for applications such as quantitative PCR (qPCR), DNA sequencing, and fragment analysis. The "SE" designation refers to the succinimidyl ester chemical group, a common amine-reactive moiety used to conjugate these dyes to oligonucleotides and proteins, rather than a distinct fluorophore.
Quantitative Data Summary
The photophysical properties of fluorescent dyes are critical determinants of their performance in various applications. Below is a summary of the key quantitative data for 6-HEX and JOE.
| Property | 6-HEX | JOE |
| Excitation Maximum (λex) | 533 - 538 nm[1][2] | 520 - 529 nm[2][3] |
| Emission Maximum (λem) | 549 - 556 nm[1][4] | 545 - 555 nm[2][3] |
| Quantum Yield (Φ) | ~0.57[1] | ~0.58[5] |
| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹[6] | ~73,000 M⁻¹cm⁻¹[5] |
| Chemical Structure | Hexachlorinated fluorescein derivative[1] | Dichlorinated, dimethoxylated fluorescein derivative[3] |
Comparative Performance Analysis
Both 6-HEX and JOE are derivatives of fluorescein and are frequently used in multiplex assays, often in combination with a blue-emitting dye like FAM.[7] Their spectral properties are similar, allowing them to be used interchangeably in some instrument setups.[8] However, there are subtle differences that can influence their suitability for specific applications.
6-HEX exhibits a slightly longer excitation and emission wavelength compared to JOE. This can be advantageous in multiplex qPCR by providing better spectral separation from shorter-wavelength dyes like FAM, potentially reducing signal bleed-through and the need for complex color compensation.[9]
Both dyes demonstrate high fluorescence quantum yields, indicating efficient conversion of absorbed light into emitted fluorescence.[1][5] The molar extinction coefficient, a measure of how strongly the dye absorbs light at its excitation maximum, is slightly higher for 6-HEX.[5][6] In practice, both dyes provide strong signals suitable for sensitive applications.
The choice between 6-HEX and JOE may also be influenced by the specific instrumentation and filter sets available, as well as the other dyes being used in a multiplex panel.[10] It is crucial to ensure that the selected dye is compatible with the excitation sources and detection channels of the real-time PCR instrument or DNA sequencer.[2]
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with 6-HEX/JOE Succinimidyl Ester (SE)
This protocol outlines the general procedure for conjugating an amine-modified oligonucleotide with a succinimidyl ester of 6-HEX or JOE.
Materials:
-
Amine-modified oligonucleotide (lyophilized)
-
6-HEX, SE or JOE, SE (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., size-exclusion chromatography)
-
Nuclease-free water
Procedure:
-
Prepare the Dye Stock Solution: Allow the vial of this compound or JOE, SE to equilibrate to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly to ensure the dye is completely dissolved.
-
Prepare the Oligonucleotide Solution: Resuspend the lyophilized amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mM.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dye stock solution to the oligonucleotide solution. Mix well by gentle vortexing or pipetting.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: Purify the labeled oligonucleotide from the unconjugated dye using a suitable purification method, such as size-exclusion chromatography or ethanol precipitation.
-
Quantification: Determine the concentration and labeling efficiency of the purified, dye-labeled oligonucleotide using UV-Vis spectrophotometry.
Protocol 2: Multiplex Real-Time PCR using 6-HEX and JOE Labeled Probes
This protocol provides a general framework for a duplex qPCR assay using TaqMan® probes labeled with 6-HEX and another dye, such as FAM, with JOE being a suitable alternative for 6-HEX.
Materials:
-
DNA template
-
Forward and reverse primers for two target genes
-
TaqMan® probe for target 1 (e.g., labeled with FAM at the 5' end and a suitable quencher at the 3' end)
-
TaqMan® probe for target 2 (labeled with 6-HEX or JOE at the 5' end and a suitable quencher at the 3' end)
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture on ice. For a 20 µL reaction, a typical setup would be:
-
10 µL of 2x qPCR Master Mix
-
1 µL of each 10 µM forward primer (for both targets)
-
1 µL of each 10 µM reverse primer (for both targets)
-
1 µL of each 5 µM TaqMan® probe (FAM and 6-HEX/JOE)
-
X µL of DNA template (e.g., 1-5 µL)
-
Nuclease-free water to a final volume of 20 µL
-
-
Thermal Cycling: Program the real-time PCR instrument with the following general cycling conditions (optimization may be required):
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (data collection at this step)
-
-
-
Data Analysis: Analyze the amplification data using the software provided with the real-time PCR instrument. Ensure that the instrument is calibrated for the specific dyes used in the assay. Set the baseline and threshold for each dye to determine the cycle threshold (Ct) values.
Mandatory Visualizations
Caption: Workflow for selecting fluorescent dyes for a multiplex qPCR assay.
Caption: Mechanism of Förster Resonance Energy Transfer (FRET) in TaqMan® probes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. metabion.com [metabion.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 6. Buy 5(6)-Carboxy-Hexachlorofluorescein (EVT-2995942) | 1166843-68-0 [evitachem.com]
- 7. idtdna.com [idtdna.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. gmo-crl.jrc.ec.europa.eu [gmo-crl.jrc.ec.europa.eu]
- 10. science.smith.edu [science.smith.edu]
A Comparative Analysis of Benzothiophene-Based SERMs: Raloxifene vs. Arzoxifene
An objective evaluation of two structurally related Selective Estrogen Receptor Modulators, providing key performance data from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.
Introduction
Initial inquiries for comparative performance data on the Selective Estrogen Receptor Modulators (SERMs) designated as SIMA (6-hydroxy-2-(p-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)methanone) and 6-HEX (6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophene) did not yield sufficient public data for a direct comparison. Both chemical structures are based on the 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene core. This core structure is characteristic of the well-established SERM, Raloxifene.
Therefore, to fulfill the objective of a comparative guide for researchers, this document presents a comprehensive evaluation of Raloxifene and a closely related, next-generation benzothiophene SERM, Arzoxifene. Arzoxifene was developed as a potential successor to Raloxifene with anticipated improvements in bioavailability and efficacy.[1][2] This comparison will provide valuable insights into the structure-activity relationships and performance differences within this class of SERMs.
Comparative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies comparing the performance of Raloxifene and Arzoxifene.
Table 1: Preclinical Efficacy in Breast Cancer Models
| Parameter | Raloxifene | Arzoxifene | Study Context |
| Inhibition of Estrogen-Stimulated MCF-7 Cell Proliferation | Equivalent to Arzoxifene | Superior to Tamoxifen, Equivalent to Raloxifene | In vitro studies on estrogen receptor-positive breast cancer cell lines.[1][2] |
| Inhibition of N-nitrosomethylurea-induced Mammary Cancer Growth in Rats | Effective | Superior to Raloxifene, Similar to Tamoxifen | In vivo animal models of breast cancer.[1] |
| Bioavailability | Lower | Greater than Raloxifene | Preclinical pharmacokinetic studies.[2][3] |
Table 2: Clinical Efficacy in Postmenopausal Women
| Parameter | Raloxifene (60 mg/day) | Arzoxifene (20 mg/day) | Trial/Study Details |
| Increase in Lumbar Spine Bone Mineral Density (BMD) at 12 months | +1.66% | +2.75% | NEXT trial, a 12-month study in postmenopausal women with osteoporosis.[4] |
| Increase in Femoral Neck BMD at 12 months | Significant increase | Significantly greater increase than Raloxifene | NEXT trial.[4] |
| Reduction in Vertebral Fracture Risk | ~30-50% reduction | 41% relative risk reduction after 3 years | MORE trial for Raloxifene; GENERATIONS trial for Arzoxifene.[1][5] |
| Reduction in Invasive Breast Cancer Incidence | ~54-72% reduction | 56% relative reduction in risk over 4 years | Overview of nine trials for Raloxifene; GENERATIONS trial for Arzoxifene.[1][6][7] |
| Effect on Endometrium | No significant stimulation | No significant estrogenic effect; slight increase in thickness compared to placebo.[1][8][9][10] | Multiple clinical trials. |
Table 3: Safety and Tolerability in Postmenopausal Women
| Adverse Event | Raloxifene | Arzoxifene | Trial/Study Details |
| New/Worsening Hot Flushes | 16.7% | 7.0% | NEXT trial.[4] |
| Venous Thromboembolic Events | Increased risk (RR ~2-3) | Increased risk (2.3-fold relative increase) | Multiple clinical trials.[1][5] |
| Endometrial Polyps | Not significantly increased | More common than placebo | GENERATIONS trial.[10] |
Experimental Protocols
The data presented above are derived from rigorous preclinical and clinical studies. Below are detailed methodologies for key experiments typically employed in the evaluation of SERMs like Raloxifene and Arzoxifene.
In Vitro Estrogen Receptor Binding and Cell Proliferation Assays
-
Objective: To determine the binding affinity of the SERM to estrogen receptors (ERα and ERβ) and to assess its effect on the proliferation of estrogen-dependent cancer cells.
-
Protocol:
-
Receptor Binding Assay:
-
Human ERα and ERβ are expressed and purified.
-
A competitive binding assay is performed using radiolabeled estradiol ([³H]E2) and varying concentrations of the test compound (Raloxifene or Arzoxifene).
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.
-
-
MCF-7 Cell Proliferation Assay:
-
MCF-7 human breast cancer cells (ER-positive) are cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Cells are treated with estradiol (E2) to stimulate proliferation, in the presence or absence of varying concentrations of the test SERM.
-
Cell viability and proliferation are measured after a defined period (e.g., 72 hours) using assays such as the MTT assay.
-
The concentration of the SERM that inhibits 50% of the E2-stimulated cell growth (IC50) is calculated.
-
-
In Vivo Uterotrophic and Antiuterotrophic Assays in Rodents
-
Objective: To evaluate the estrogenic (agonist) or antiestrogenic (antagonist) activity of a SERM on the uterus.
-
Protocol:
-
Animal Model: Immature or ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogen.
-
Uterotrophic Assay (Agonist Activity):
-
Animals are treated with the test SERM at various doses for a period of 3-7 days.
-
A positive control group is treated with estradiol.
-
At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
-
An increase in uterine weight compared to the vehicle control indicates estrogenic activity.
-
-
Antiuterotrophic Assay (Antagonist Activity):
-
Animals are co-treated with estradiol and the test SERM at various doses.
-
The ability of the SERM to inhibit the estradiol-induced increase in uterine weight is measured.
-
-
Ovariectomized Rat Model for Osteoporosis
-
Objective: To assess the ability of a SERM to prevent bone loss in a model of postmenopausal osteoporosis.
-
Protocol:
-
Animal Model: Adult female rats undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, OVX rats are treated daily with the test SERM (e.g., Raloxifene or Arzoxifene) or vehicle for several weeks.
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers of Bone Turnover: Serum and urine samples are collected to measure markers of bone resorption (e.g., C-telopeptide of type I collagen, CTX) and bone formation (e.g., osteocalcin).
-
Human Breast Cancer Xenograft Model
-
Objective: To evaluate the in vivo efficacy of a SERM in inhibiting the growth of human breast tumors.
-
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: MCF-7 human breast cancer cells are implanted subcutaneously into the mice.
-
Estrogen Supplementation: To support tumor growth, mice are supplemented with estradiol, typically via a slow-release pellet.
-
Treatment: Once tumors are established, mice are randomized to receive treatment with the test SERM, a control (e.g., vehicle or Tamoxifen), or estrogen withdrawal.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Biomarker Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as Ki-67 (proliferation), apoptosis, and expression of ER and progesterone receptor (PR).[3]
-
Visualizing Molecular Pathways and Experimental Design
Signaling Pathway of Selective Estrogen Receptor Modulators (SERMs)
Caption: SERM signaling pathway illustrating ligand binding, receptor dimerization, and differential recruitment of co-regulators.
Experimental Workflow for In Vivo SERM Efficacy Testing
Caption: Workflow for evaluating SERM efficacy in an ovariectomized rat model of osteoporosis.
Logical Relationship of SERM Tissue-Specific Actions
Caption: Tissue-specific agonist and antagonist actions of benzothiophene-based SERMs.
References
- 1. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Arzoxifene versus raloxifene: effect on bone and safety parameters in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arzoxifene for prevention of fractures and invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. [Results of international clinical trials with raloxifene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Gynecologic effects of arzoxifene in postmenopausal women with osteoporosis or low bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-HEX, SE: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester), a fluorescent dye commonly used in molecular biology and immunology for labeling primary amines. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.
The primary directive for the disposal of any chemical is to consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.[1] The SDS provides detailed information on the hazards, handling, and disposal requirements for the specific product in use.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. To our knowledge, the hazards of this material have not been thoroughly investigated, and it is recommended to handle all chemicals with caution.[2]
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[3]
Ventilation:
Incompatibilities:
-
Store this compound away from oxidizing agents.[2]
-
Avoid contact with acids, heavy metals, and metal salts.[3]
Quantitative Data Summary for this compound Disposal
The following table summarizes key quantitative and qualitative data pertinent to the safe disposal of this compound, based on available safety information.
| Parameter | Specification | Citation(s) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [2][4] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. Keep container tightly closed in a dry, well-ventilated place. | [2] |
| Spill Cleanup | Use dry clean-up procedures and avoid generating dust. Place in a suitable, labeled container for waste disposal. | [2] |
| Drain Disposal | Prohibited. Do not let the product enter drains or water courses. | [2][4][5][6] |
| Disposal Method | Dispose of as hazardous waste through a licensed professional waste disposal service or your institution's EHS office. | [1][4] |
Disposal Decision Workflow
The proper disposal route for this compound is determined by its hazard classification and institutional protocols. The following workflow illustrates the decision-making process.
Detailed Experimental Protocol for Disposal
As this compound is classified as a hazardous substance, it must be disposed of as hazardous waste.[2][4] On-site treatment or neutralization is not recommended without specific protocols and approvals from your institution's EHS department.
Objective: To safely collect and prepare this compound waste for disposal by a licensed hazardous waste contractor.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (compatible material, with a secure lid)
-
Hazardous waste labels (provided by your institution's EHS)
-
Permanent marker
-
Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves
Procedure:
-
Segregation: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, microfuge tubes), in a designated hazardous waste container.[1] Do not mix with other incompatible waste streams.[7]
-
Containerization: Ensure the waste container is made of a material compatible with the chemical and is in good condition. Keep the container closed except when adding waste.[7]
-
Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added.[8] Fill out the label completely and legibly, including:
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area within your laboratory.[1] This area should be away from drains and incompatible materials.
-
Disposal: Once the container is full or reaches the storage time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[1][4]
Empty Container Disposal:
Empty containers that held this compound must also be disposed of properly. The first rinse of the container should be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.[9]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. eurogentec.com [eurogentec.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Safety and Operational Guide for Handling 6-HEX, SE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-HEX, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
I. Understanding the Hazards
This compound is an amine-reactive fluorescent probe. While comprehensive toxicological properties have not been fully investigated, it is classified with GHS Hazard Statements indicating it is harmful if swallowed or in contact with skin and may cause respiratory irritation if inhaled.[1] Good laboratory hygiene and the use of appropriate personal protective equipment are essential.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over goggles when there is a risk of splashing.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2][4] Gloves should be inspected before each use and disposed of immediately after contact with the chemical.[2]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[3] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[2]
-
Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory.[2]
III. Chemical Properties and Storage
Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.
| Property | Value |
| Molecular Formula | C25H9Cl6NO9[5] |
| Molecular Weight | 680.1 g/mol [5][6] |
| Appearance | Yellow, lyophilized solid[5][6] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][5][7] |
| Solubility | Soluble in DMF or DMSO[5][6] |
| Excitation Maximum | 533 nm[8] |
| Emission Maximum | 550 nm[8] |
IV. Step-by-Step Handling and Experimental Protocol
A. Preparation and Reconstitution:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and materials.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the succinimidyl ester.
-
Reconstitution: Using a calibrated pipette, add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve the desired stock solution concentration.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.
B. Labeling Reaction (General Protocol):
This is a general guideline; specific protocols may need optimization.
-
Prepare Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in a suitable buffer at the desired concentration. The buffer should be amine-free (e.g., PBS, HEPES) and at a pH of 7.2-8.5.
-
Calculate Molar Ratio: Determine the optimal molar ratio of this compound to the biomolecule for your specific application.
-
Reaction: Add the calculated amount of the this compound stock solution to the biomolecule solution while gently stirring.
-
Incubation: Incubate the reaction mixture for the optimized time and temperature, typically 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts using standard purification techniques such as dialysis, size-exclusion chromatography, or spin columns.
V. Spill and Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.
-
Ingestion: Wash out the mouth with water if the person is conscious.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
VI. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][4]
-
Waste Collection: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.[9]
-
Disposal: Do not dispose of this compound down the drain.[4] Contact your institution's EHS department for pickup and proper disposal of the hazardous waste.[4]
VII. Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. eurogentec.com [eurogentec.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [eurogentec.com]
- 6. This compound [6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, SE] - 5 mg [anaspec.com]
- 7. This compound (6-Carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) *Single Isomer* | AAT Bioquest | Biomol.com [biomol.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
